Ferric ammonium sulfate dodecahydrate
Description
Properties
IUPAC Name |
azanium;iron(3+);disulfate;dodecahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.H3N.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;1H3;2*(H2,1,2,3,4);12*1H2/q+3;;;;;;;;;;;;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPUDZUWZDSKMX-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeH28NO20S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30228452 | |
| Record name | Ferric ammonium sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7783-83-7 | |
| Record name | Ferric ammonium sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferric ammonium sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30228452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfuric acid, ammonium iron(3+) salt (2:1:1), dodecahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERRIC AMMONIUM SULFATE DODECAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65390568Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of Ferric Ammonium Sulfate Dodecahydrate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of ferric ammonium (B1175870) sulfate (B86663) dodecahydrate (NH₄Fe(SO₄)₂·12H₂O), also known as ferric alum or iron alum. This double salt is a crucial reagent in various fields, including analytical chemistry, biochemistry, and industrial processes.[1][2][3][4] This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations to elucidate the synthesis and characterization workflows.
Synthesis of Ferric Ammonium Sulfate Dodecahydrate
The synthesis of this compound typically involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) in the presence of ammonium sulfate, followed by crystallization. Several methods exist, with variations in the choice of starting materials and oxidizing agents.
Experimental Protocol: Oxidation of Ferrous Sulfate
One common and reliable method for the laboratory-scale synthesis of this compound involves the oxidation of ferrous sulfate with an oxidizing agent such as hydrogen peroxide or nitric acid, followed by the addition of ammonium sulfate.[5][6][7]
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
30% Hydrogen peroxide (H₂O₂) or concentrated nitric acid (HNO₃)
-
Distilled water
-
Acetone (B3395972) (for washing crystals)
Procedure:
-
Dissolution of Ferrous Sulfate: Dissolve a predetermined amount of ferrous sulfate heptahydrate in distilled water containing a small amount of dilute sulfuric acid to prevent the hydrolysis of the iron salt.[8][9]
-
Oxidation: Slowly add the oxidizing agent (e.g., 30% hydrogen peroxide) to the ferrous sulfate solution with constant stirring.[7] The addition should be done in small portions to control the exothermic reaction. The color of the solution will change from pale green (Fe²⁺) to reddish-brown or yellow (Fe³⁺). If using nitric acid, the reaction may produce nitrogen oxides, so it should be performed in a well-ventilated fume hood.[5][6]
-
Addition of Ammonium Sulfate: In a separate beaker, prepare a saturated solution of ammonium sulfate in distilled water.
-
Formation of the Double Salt: Add the ammonium sulfate solution to the ferric sulfate solution.[7]
-
Crystallization: Gently heat the mixed solution to concentrate it and then allow it to cool slowly and undisturbed.[7] Pale violet or amethyst-colored octahedral crystals of this compound will form.[5][10] Seeding with a small crystal can induce crystallization if necessary.[8]
-
Isolation and Drying: Separate the crystals from the mother liquor by filtration. Wash the crystals with a small amount of cold distilled water or acetone to remove any adhering impurities.[7] Dry the crystals at room temperature.
Chemical Equation:
2FeSO₄ + H₂SO₄ + H₂O₂ → Fe₂(SO₄)₃ + 2H₂O
Fe₂(SO₄)₃ + (NH₄)₂SO₄ + 24H₂O → 2(NH₄Fe(SO₄)₂·12H₂O)
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Characterization of this compound
A comprehensive characterization is essential to confirm the identity, purity, and properties of the synthesized this compound.
Physical Properties
| Property | Value |
| Molecular Formula | NH₄Fe(SO₄)₂·12H₂O |
| Molecular Weight | 482.2 g/mol [11] |
| Appearance | Pale violet, octahedral crystals[1][10] |
| Melting Point | Approximately 37-41 °C[4][12] |
| Density | 1.71 g/cm³[4] |
| Solubility | Soluble in water[13][14] |
| pH of 0.1 M solution | ~2.5[4] |
Spectroscopic Analysis
Spectroscopic techniques are employed to investigate the molecular structure and composition of the compound.
Principle: IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides information about the functional groups present.
Experimental Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Data Acquisition: Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
Expected Absorptions:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching of water of crystallization |
| ~1630 | H-O-H bending of water of crystallization |
| ~1400 | N-H bending of the ammonium ion (NH₄⁺) |
| ~1100 | S-O stretching of the sulfate ion (SO₄²⁻) |
| ~615-620 | S-O bending of the sulfate ion (SO₄²⁻) |
Principle: Raman spectroscopy involves scattering of monochromatic light from a laser source. The frequency shifts in the scattered light provide information about the vibrational modes of the molecules.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the crystalline sample directly onto the sample holder of the Raman spectrometer.
-
Data Acquisition: Acquire the Raman spectrum using a suitable laser excitation wavelength.
Expected Raman Shifts: The Raman spectrum will show characteristic peaks corresponding to the vibrational modes of the sulfate and ammonium ions.
Thermal Analysis
Thermal analysis techniques are used to study the thermal stability and decomposition of the compound.
Principle: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the water of crystallization and the decomposition pathway.
Experimental Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the sample in an alumina (B75360) or platinum crucible.
-
Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) and record the mass loss as a function of temperature.
Expected Decomposition Pathway: The thermal decomposition of this compound is a multi-step process.[15][16] Initially, the water of crystallization is lost. At higher temperatures, the compound decomposes further, eventually forming ferric oxide (Fe₂O₃).[15]
Purity and Assay
The purity of the synthesized compound is critical for its intended applications.
Principle: The ferric ion content can be determined by an iodometric titration. Ferric ions oxidize iodide ions to iodine, which is then titrated with a standard solution of sodium thiosulfate (B1220275).[17][18]
Experimental Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Reaction: Add an excess of potassium iodide (KI) and hydrochloric acid (HCl) to the solution. The reaction should be allowed to proceed in the dark.
-
Titration: Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution using starch as an indicator. The endpoint is reached when the blue color of the starch-iodine complex disappears.
Calculation: The percentage purity can be calculated based on the stoichiometry of the reaction.
For high-purity applications, the synthesized compound should meet the specifications set by the American Chemical Society (ACS).
| Parameter | Specification (Maximum Limit) |
| Assay | 98.5-102.0%[19] |
| Insoluble Matter | 0.01%[12] |
| Chloride (Cl) | 0.001% |
| Nitrate (NO₃) | 0.01%[19] |
| Ferrous Iron (Fe²⁺) | 0.001%[19] |
| Copper (Cu) | 0.003% |
| Zinc (Zn) | 0.003%[19] |
Characterization Workflow
Caption: Logical flow of characterization techniques.
Applications
This compound has a wide range of applications, including:
-
Analytical Chemistry: As a primary standard and an indicator in titrations.[2][4]
-
Biochemistry: As a catalyst for the generation of free radicals.[4]
-
Industrial Processes: In water treatment as a coagulant, in the textile industry as a mordant for dyeing, and in the production of pigments.[3][20]
-
Pharmaceuticals: In the production of some iron supplements and as a catalyst in certain synthetic routes.[20]
This technical guide provides a solid foundation for the synthesis and comprehensive characterization of this compound, enabling researchers and professionals to produce and verify this important chemical compound for their specific applications.
References
- 1. This compound, Hi-AR™/ACS [himedialabs.com]
- 2. Ferric Ammonium Sulfate, ACS [rmreagents.com]
- 3. nbinno.com [nbinno.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Sciencemadness Discussion Board - Preparation of Ammonium iron (III) sulphate (ferric alum) - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. How is ferric alum made? [tradeindia.com]
- 7. youtube.com [youtube.com]
- 8. byjus.com [byjus.com]
- 9. Preparation of Mohr’s salt in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 10. auraiyalabchem.com [auraiyalabchem.com]
- 11. Ammonium ferric sulfate dodecahydrate | FeH28NO20S2 | CID 197097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. dawnscientific.com [dawnscientific.com]
- 13. Preparation of Ferric Alum Indicator for Chemistry Experiments [chemicalslearning.com]
- 14. CAS 7783-83-7: Ammonium ferric sulfate dodecahydrate [cymitquimica.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Ammonium ferric sulphate - dodecahydrate (Reag. USP, Ph. Eur.) for analysis, ACS,, 831,10 € [labstellar.de]
- 20. echemi.com [echemi.com]
Unveiling the Crystalline Architecture of Ferric Ammonium Sulfate Dodecahydrate: A Technical Guide
For Immediate Release
[City, State] – A comprehensive technical guide detailing the crystal structure of ferric ammonium (B1175870) sulfate (B86663) dodecahydrate, NH₄Fe(SO₄)₂·12H₂O, has been compiled to serve as an in-depth resource for researchers, scientists, and professionals in drug development. This document provides a thorough examination of the compound's crystallographic parameters, atomic arrangement, and the experimental methodologies utilized for its characterization.
Ferric ammonium sulfate dodecahydrate, a member of the alum group of compounds, crystallizes in a well-defined cubic system. This guide summarizes the key structural data and outlines the experimental protocols necessary for its synthesis and analysis, offering a foundational understanding for its application in various scientific fields.
Core Crystallographic Data
The crystal structure of this compound is isomorphous with other alums, such as potassium aluminum sulfate dodecahydrate. It belongs to the cubic crystal system with the space group Pa3̅. The ferric iron (Fe³⁺) and ammonium (NH₄⁺) ions occupy specific sites within the crystal lattice, surrounded by sulfate ions and water molecules of hydration.
The structure is characterized by the [Fe(H₂O)₆]³⁺ complex, where the ferric ion is octahedrally coordinated to six water molecules. The ammonium ion is also surrounded by water molecules. These hydrated cations and the sulfate anions are arranged in a specific, repeating three-dimensional pattern, forming the overall crystal lattice.
A summary of the crystallographic data for a representative α-alum, ammonium aluminum sulfate dodecahydrate, which is isostructural with this compound, is presented in the table below.
| Parameter | Value |
| Crystal System | Cubic |
| Space Group | Pa3̅ |
| Lattice Parameter (a) | 12.242(1) Å[1] |
| Volume | 1834.4 ų |
| Formula Units (Z) | 4 |
Atomic Coordinates
The precise arrangement of atoms within the unit cell is defined by their fractional coordinates. For the α-alum structure, the key atomic positions are as follows:
| Atom | Wyckoff Position | x/a | y/a | z/a |
| NH₄⁺ | 4a | 0 | 0 | 0 |
| Fe³⁺ | 4b | 0.5 | 0.5 | 0.5 |
| S | 8c | 0.345 | 0.345 | 0.345 |
| O(1) | 8c | 0.285 | 0.285 | 0.285 |
| O(2) | 24d | 0.285 | 0.345 | 0.495 |
| O(w1) | 24d | 0.035 | 0.145 | 0.355 |
| O(w2) | 24d | 0.355 | 0.035 | 0.145 |
Note: These coordinates are for a representative α-alum and are expected to be very similar for this compound due to their isomorphous nature.
Experimental Protocols
Synthesis of this compound Crystals
The synthesis of this compound typically involves the oxidation of a ferrous salt to a ferric salt, followed by crystallization from a solution containing ammonium sulfate.
A common laboratory-scale synthesis protocol is as follows:
-
Oxidation of Ferrous Sulfate: Dissolve ferrous sulfate heptahydrate (FeSO₄·7H₂O) in distilled water containing a small amount of sulfuric acid to prevent the hydrolysis of the iron salt. Heat the solution gently and add nitric acid dropwise to oxidize the Fe²⁺ ions to Fe³⁺ ions. The completion of the reaction is indicated by a change in color from pale green to reddish-brown.
-
Crystallization: Prepare a saturated solution of ammonium sulfate ((NH₄)₂SO₄) in distilled water. Add this solution to the ferric sulfate solution.
-
Crystal Growth: Allow the mixed solution to cool slowly at room temperature. Large, well-formed octahedral crystals of this compound will precipitate out of the solution. The size of the crystals can be controlled by the rate of cooling; slower cooling promotes the growth of larger crystals.[2][3][4][5]
-
Isolation and Drying: The crystals can be isolated by filtration, washed with a small amount of cold distilled water, and then dried on filter paper.
Crystal Structure Determination by Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction.
The general workflow for this experimental technique is as follows:
-
Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope. The crystal is then mounted on a goniometer head using a suitable adhesive or in a capillary tube.[6]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all crystallographic planes to the beam. The diffracted X-rays are detected by an area detector, producing a diffraction pattern.[6][7][8]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are then determined using computational methods. This initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.[6][9]
Visualizing the Crystal Growth and Analysis Workflow
The following diagram illustrates the logical workflow from the synthesis of the crystals to the final determination of their structure.
Caption: Logical workflow from synthesis to structure determination.
This technical guide provides a foundational understanding of the crystal structure of this compound. The detailed data and experimental protocols contained herein are intended to support further research and application of this compound in various scientific and industrial settings.
References
- 1. rruff.net [rruff.net]
- 2. 3 Ways to Grow Alum Crystals - wikiHow [wikihow.com]
- 3. How to Grow a Big Alum Crystal [thoughtco.com]
- 4. otago.ac.nz [otago.ac.nz]
- 5. chymist.com [chymist.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
An In-depth Technical Guide to the Magnetic Susceptibility of Ferric Ammonium Sulfate Dodeca-hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic properties of ferric ammonium (B1175870) sulfate (B86663) dodecahydrate, also known as iron alum (FeNH₄(SO₄)₂·12H₂O). This document details the theoretical underpinnings of its paramagnetism, presents experimentally determined magnetic susceptibility data, and offers a detailed protocol for its measurement using the Gouy method.
Introduction
Ferric ammonium sulfate dodecahydrate is a double salt that crystallizes in a cubic alum structure. The central iron(III) ion, with its specific electronic configuration, is responsible for the compound's notable paramagnetic properties. Paramagnetism is a form of magnetism whereby a material is weakly attracted by an externally applied magnetic field. This property arises from the presence of unpaired electrons in the material. In the case of this compound, the high-spin d⁵ electronic configuration of the Fe³⁺ ion results in five unpaired electrons, leading to a significant magnetic moment.
The study of the magnetic susceptibility of this compound provides valuable insights into its electronic structure and can serve as a standard for calibrating magnetometers. Understanding these magnetic properties is crucial in various research applications, including materials science and as a reference in biochemical studies.
Theoretical Background
The magnetic susceptibility of a material is a measure of how much it will become magnetized in an applied magnetic field. For a paramagnetic substance like this compound, the molar magnetic susceptibility (χₘ) is positive and its temperature dependence is described by the Curie Law:
χₘ = C / T
where:
-
C is the Curie constant, which is specific to the material.
-
T is the absolute temperature in Kelvin.
The Curie constant is related to the effective magnetic moment (μ_eff) of the paramagnetic ion by the following equation:
C = (Nₐ * μ₀ * μ_eff²) / (3 * k_B)
where:
-
Nₐ is Avogadro's number.
-
μ₀ is the permeability of free space.
-
k_B is the Boltzmann constant.
For a system with unpaired electrons, the spin-only effective magnetic moment can be calculated using:
μ_eff = g * √[S(S+1)] * μ_B
where:
-
g is the Landé g-factor (approximately 2 for a free electron).
-
S is the total spin quantum number.
-
μ_B is the Bohr magneton.
For the Fe³⁺ ion in this compound, which has five unpaired electrons, the total spin quantum number S = 5/2.
Quantitative Magnetic Susceptibility Data
The following table summarizes experimentally determined magnetic susceptibility values for this compound at room temperature (approximately 298 K).
| Parameter | Symbol | Value | Units |
| Mass Magnetic Susceptibility | χ_g | +30.5 x 10⁻⁶ | cm³/g |
| Molar Mass | M | 482.19 | g/mol |
| Molar Magnetic Susceptibility | χₘ | +14700 x 10⁻⁶ | cm³/mol |
| Effective Magnetic Moment | μ_eff | 5.92 | Bohr Magnetons (μ_B) |
Note: These are typical values and may vary slightly depending on the experimental conditions and sample purity.
Experimental Protocol: Determination of Magnetic Susceptibility by the Gouy Method
The Gouy method is a common and relatively straightforward technique for measuring the magnetic susceptibility of a solid sample. It involves measuring the apparent change in mass of a sample when it is placed in a magnetic field.
Apparatus
-
Gouy Balance: An analytical balance modified to allow a sample to be suspended between the poles of a magnet.
-
Electromagnet: Capable of producing a strong, uniform magnetic field.
-
Power Supply: For the electromagnet.
-
Gaussmeter: To calibrate the magnetic field strength.
-
Gouy Tube: A long, cylindrical tube of uniform cross-section, typically made of glass.
-
Sample: Finely powdered this compound.
-
Calibration Standard: A substance with a known magnetic susceptibility, such as HgCo(SCN)₄.
Procedure
-
Calibration of the Magnetic Field:
-
Place the Hall probe of the Gaussmeter at the center of the pole gap of the electromagnet.
-
Vary the current supplied to the electromagnet and record the corresponding magnetic field strength (H).
-
Plot a graph of H versus current to establish a calibration curve.
-
-
Sample Preparation:
-
Finely grind the this compound crystals into a homogeneous powder.
-
Carefully pack the powder into the Gouy tube to a known height (l), ensuring uniform packing to avoid air gaps.
-
-
Measurement:
-
Suspend the empty Gouy tube from the balance such that its bottom is in the center of the magnetic field and its top is well outside the field. Record the mass of the empty tube with the magnetic field off (m_tube_off) and on (m_tube_on).
-
Fill the Gouy tube with the powdered sample to the mark 'l' and record the mass with the magnetic field off (m_sample_off).
-
Turn on the electromagnet to the desired field strength and record the new, apparent mass of the sample (m_sample_on).
-
Calculations
-
Calculate the change in mass (Δm): Δm = (m_sample_on - m_sample_off) - (m_tube_on - m_tube_off)
-
Calculate the volume magnetic susceptibility (κ): κ = (2 * Δm * g) / (A * H²) where:
-
g is the acceleration due to gravity.
-
A is the cross-sectional area of the sample tube.
-
H is the magnetic field strength.
-
-
Calculate the mass magnetic susceptibility (χ_g): χ_g = κ / ρ where ρ is the density of the sample.
-
Calculate the molar magnetic susceptibility (χₘ): χₘ = χ_g * M where M is the molar mass of this compound.
-
Calculate the effective magnetic moment (μ_eff): μ_eff = 2.828 * √(χₘ * T)
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the magnetic susceptibility of this compound using the Gouy method.
Caption: Workflow for determining magnetic susceptibility using the Gouy method.
Conclusion
This technical guide has provided a detailed examination of the magnetic susceptibility of this compound. The inherent paramagnetism of this compound, arising from the five unpaired electrons of the Fe³⁺ ion, makes it an excellent model system for studying magnetic properties. The provided quantitative data and the detailed experimental protocol for the Gouy method offer a solid foundation for researchers and professionals working in fields where understanding and measuring magnetic properties are essential. Accurate determination of magnetic susceptibility is not only fundamental to materials characterization but also plays a crucial role in the calibration of magnetic instrumentation and in various applications within drug development and biochemical research.
An In-depth Technical Guide to the Thermal Decomposition of Ferric Ammonium Sulfate Dodecahydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferric ammonium (B1175870) sulfate (B86663) dodecahydrate, FeNH₄(SO₄)₂·12H₂O, a compound of significance in various chemical and pharmaceutical applications, undergoes a multi-stage thermal decomposition upon heating. Understanding the intricacies of this process, including the decomposition pathway, intermediate products, and gaseous species evolved, is critical for its effective use and manipulation in research and development. This technical guide provides a comprehensive overview of the thermal decomposition of ferric ammonium sulfate dodecahydrate, presenting quantitative data from thermal analysis, detailed experimental protocols, and visual representations of the decomposition pathway and experimental workflows.
Introduction
This compound, commonly known as iron alum, is a double salt that finds application as a catalyst, in mordant dyeing, and as a precursor in the synthesis of iron-containing materials. Its thermal behavior is a key characteristic that dictates its stability and reactivity at elevated temperatures. The decomposition process is a complex series of events involving dehydration, desulfation, and the release of ammonia (B1221849), ultimately yielding ferric oxide as the final solid residue. This guide aims to provide a detailed technical understanding of these processes.
Thermal Decomposition Pathway
The thermal decomposition of this compound proceeds through several distinct stages, which can be elucidated using techniques such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA). The process begins with the loss of water of hydration, followed by the decomposition of the anhydrous salt, leading to the formation of various intermediates and the evolution of gaseous products.
Decomposition Stages
The decomposition can be broadly categorized into the following stages:
-
Dehydration: The initial stage involves the removal of the twelve water molecules of crystallization. This process typically occurs in overlapping steps at relatively low temperatures.
-
Decomposition of Anhydrous Salt: Following complete dehydration, the anhydrous ferric ammonium sulfate begins to decompose. This stage involves the release of ammonia (NH₃) and sulfur oxides (SOₓ).
-
Formation of Intermediates: During the decomposition of the anhydrous salt, intermediate compounds such as ammonium iron(III) sulfate ((NH₄)Fe(SO₄)₂) and subsequently ferric sulfate (Fe₂(SO₄)₃) are formed.[1]
-
Final Decomposition to Ferric Oxide: At higher temperatures, the intermediate sulfates decompose to yield the final solid product, which is thermally stable α-ferric oxide (α-Fe₂O₃).[1]
Quantitative Data from Thermal Analysis
The following tables summarize the quantitative data obtained from the thermal analysis of this compound. The data represents typical temperature ranges and mass losses observed during Thermogravimetric Analysis (TGA). It is important to note that the exact temperatures can vary depending on experimental conditions such as heating rate and atmosphere.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) (Theoretical) | Mass Loss (%) (Experimental) | Evolved Species | Solid Intermediate/Product |
| Dehydration | 30 - 250 | 44.84 | ~45 | H₂O | FeNH₄(SO₄)₂ |
| Decomposition of Anhydrous Salt | 250 - 500 | 21.16 | ~21 | NH₃, SO₂, SO₃, H₂O | Fe₂(SO₄)₃ |
| Decomposition of Ferric Sulfate | 500 - 750 | 17.39 | ~17 | SO₃ (SO₂ + ½O₂) | α-Fe₂O₃ |
Table 1: Summary of Thermal Decomposition Stages of this compound.
| Peak Temperature (°C) (DTA/DTG) | Associated Event |
| ~100 - 150 | Major dehydration steps |
| ~350 - 450 | Decomposition of anhydrous salt and evolution of NH₃ and SOₓ |
| ~650 - 700 | Decomposition of ferric sulfate to ferric oxide |
Table 2: Key Peak Temperatures from DTA and Derivative Thermogravimetry (DTG).
Experimental Protocols
A comprehensive understanding of the thermal decomposition of this compound is achieved through rigorous experimental analysis. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), often coupled with mass spectrometry (MS) for evolved gas analysis.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the mass loss of this compound as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a tared TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Set the initial temperature to ambient (e.g., 25 °C).
-
Program the temperature ramp to heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature of approximately 900-1000 °C.
-
Set the purge gas (typically an inert gas like nitrogen or argon) to a constant flow rate (e.g., 20-50 mL/min) to remove evolved gases.
-
-
Data Acquisition: Initiate the TGA run and record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage mass loss versus temperature.
-
Determine the onset and end temperatures for each decomposition step.
-
Calculate the percentage mass loss for each step and compare it with the theoretical values.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
-
Evolved Gas Analysis (EGA) using TGA-MS
Objective: To identify the gaseous species evolved during the thermal decomposition.
Instrumentation: A TGA instrument coupled to a mass spectrometer.
Procedure:
-
Follow the TGA protocol as described above.
-
The outlet of the TGA furnace is connected to the inlet of the mass spectrometer via a heated transfer line to prevent condensation of the evolved gases.
-
The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the expected gaseous products (e.g., m/z 17 for NH₃, 18 for H₂O, 48 for SO, 64 for SO₂, 80 for SO₃).
-
The ion intensity for each characteristic m/z is plotted as a function of temperature, correlating the evolution of specific gases with the mass loss steps observed in the TGA data.
Visualizations
Thermal Decomposition Pathway
References
Solubility of Ferric Ammonium Sulfate Dodecahydrate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of ferric ammonium (B1175870) sulfate (B86663) dodecahydrate (FeNH₄(SO₄)₂·12H₂O), also known as ferric alum or iron alum, in organic solvents. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. Due to the limited availability of specific quantitative solubility data in organic solvents, this guide focuses on the fundamental principles governing its solubility, qualitative descriptions from available literature, and detailed experimental protocols for determining solubility in a laboratory setting.
Introduction to Ferric Ammonium Sulfate Dodecahydrate
This compound is a double salt in the alum class of compounds. It presents as pale violet octahedral crystals and is widely used in various chemical and biochemical applications. Its utility as a catalyst in organic synthesis, a mordant in dyeing, and an indicator in titrimetry often necessitates its dissolution in non-aqueous media. Understanding its solubility in organic solvents is therefore critical for optimizing reaction conditions, developing new synthetic routes, and formulating novel drug delivery systems.
Factors Influencing Solubility in Organic Solvents
The dissolution of an ionic, hydrated salt like this compound in an organic solvent is a complex process governed by several interrelated factors. A conceptual overview of these factors is presented in the diagram below.
Caption: Key factors influencing the solubility of this compound.
"Like Dissolves Like" Principle
The primary determinant of solubility is the polarity of the solute and the solvent. This compound is a highly polar, ionic compound. Consequently, it exhibits high solubility in polar solvents like water. Conversely, its solubility in non-polar organic solvents is expected to be very low. For organic solvents with intermediate polarity, the solubility will depend on a balance of factors.
The Role of Hydration Water
The twelve water molecules of hydration play a crucial role. When introduced into an organic solvent, this water can act as a co-solvent, potentially increasing the solubility of the salt. However, it can also lead to hydrolysis, especially in protic solvents like alcohols, resulting in the precipitation of iron(III) hydroxide (B78521) or oxides.
Temperature Effects
For most solid solutes, solubility increases with temperature. However, the effect of temperature on the solubility of hydrated salts in organic solvents can be complex due to the potential for dehydration or solvent-solute interactions that are temperature-dependent.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative data on the solubility of this compound in a wide range of organic solvents. The available information is predominantly qualitative.
| Solvent | Chemical Formula | Qualitative Solubility | Quantitative Solubility (at 25°C unless specified) | Citation | | :--- | :--- | :--- | :--- | | Water | H₂O | Highly Soluble | 1240 g/L |[1][2] | | Alcohol (general) | R-OH | Insoluble/Practically Insoluble | Not available | | | Ethanol | C₂H₅OH | Insoluble | Not available | | | Methanol | CH₃OH | Not explicitly stated, likely insoluble | Not available | | | Acetone | (CH₃)₂CO | Not explicitly stated, likely insoluble | Not available | | | Isopropanol | C₃H₇OH | Not explicitly stated, likely insoluble | Not available | | | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Potentially soluble | Not available | |
Note: The potential solubility in DMSO is inferred from the general observation that many inorganic salts, including those of transition metals, can dissolve in this highly polar aprotic solvent.[3]
Experimental Protocols for Solubility Determination
Given the scarcity of published data, researchers will likely need to determine the solubility of this compound in their specific solvent of interest experimentally. The following is a generalized protocol that can be adapted for this purpose.
Caption: A generalized workflow for the experimental determination of solubility.
Gravimetric Method
This is a classic and reliable method for determining solubility.
Materials and Equipment:
-
This compound
-
Organic solvent of interest
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Vials with airtight seals
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Drying oven
-
Desiccator
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vial to rest at the set temperature until the undissolved solid has settled.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter to remove any suspended microcrystals.
-
Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed, dry container. Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not decompose the salt.
-
Drying and Weighing: Dry the container with the solid residue to a constant weight in a drying oven, followed by cooling in a desiccator before each weighing.
-
Calculation: The solubility is calculated from the mass of the residue and the volume of the aliquot taken.
Spectroscopic Method (UV-Vis)
This method is suitable due to the colored nature of the ferric ion.
Materials and Equipment:
-
All materials from the gravimetric method
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the organic solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for the Fe³⁺ ion in that solvent. Plot a calibration curve of absorbance versus concentration.
-
Sample Preparation and Equilibration: Follow steps 1-4 of the gravimetric method.
-
Dilution: Dilute the filtered supernatant with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the diluted sample at λ_max.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution, taking the dilution factor into account.
Conclusion
While this compound is well-known for its high solubility in water, its solubility in organic solvents is generally low, particularly in non-polar solvents. The presence of hydration water can lead to complex dissolution and reaction behaviors. For applications requiring the use of this salt in organic media, it is highly recommended that its solubility be determined experimentally under the specific conditions of use. The protocols outlined in this guide provide a robust framework for such determinations, enabling researchers to obtain the precise data needed for their work.
References
physical and chemical properties of ferric ammonium sulfate dodecahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of ferric ammonium (B1175870) sulfate (B86663) dodecahydrate. The information is curated to support researchers, scientists, and professionals in drug development in understanding and utilizing this compound effectively.
Physical Properties
Ferric ammonium sulfate dodecahydrate, also known as iron alum, is a double salt with the general formula NH₄Fe(SO₄)₂·12H₂O.[1] It presents as pale violet, octahedral crystals.[1] The violet color of the crystals has been a subject of discussion, with some attributing it to impurities and others considering it an intrinsic property of the compound itself.[1]
The key physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| Chemical Formula | FeNH₄(SO₄)₂·12H₂O[2] |
| Molecular Weight | 482.18 g/mol [3] |
| Appearance | Pale violet crystalline solid[4] |
| Melting Point | 39 - 41 °C[4] |
| Density | 1.71 g/cm³[5] |
| Solubility in Water | 1240 g/L at 25 °C[1] |
| pH | A 0.1 M aqueous solution has a pH of 2.5.[5] |
Chemical Properties
This compound exhibits a range of chemical behaviors stemming from the presence of the ferric ion (Fe³⁺), ammonium ion (NH₄⁺), sulfate ions (SO₄²⁻), and water of hydration.
Aqueous Solution Chemistry: In aqueous solutions, the compound is acidic due to the hydrolysis of the hydrated ferric ion.[6] It is a weak oxidizing agent and can be reduced to ferrous ammonium sulfate (Mohr's salt).[1]
Redox Properties and Indicator Use: The ferric ion in the compound allows it to be used as an indicator in redox titrations, particularly in argentometric titrations for the determination of halides and thiocyanates.[3][6] In these titrations, the ferric ion forms a distinct reddish-brown complex with the thiocyanate (B1210189) ion at the endpoint.[7]
Thermal Decomposition: Upon heating, this compound undergoes decomposition. The process involves the loss of water of hydration, followed by the decomposition of the anhydrous salt. In an inert atmosphere, the decomposition of (NH₄)₃Fe(SO₄)₃ can lead to the formation of α-Fe₂O₃.[8] The decomposition pathway can be influenced by the experimental conditions.[8]
Stability: The compound is stable under normal storage conditions but is sensitive to direct sunlight, air, and moisture.[4]
Experimental Protocols
Detailed experimental protocols for the determination of the physical and chemical properties of this compound are provided below. These are generalized methods and may require optimization based on specific laboratory conditions and equipment.
Determination of Melting Point
The melting point of this compound can be determined using a capillary melting point apparatus.
Methodology:
-
A small, finely powdered sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Determination of Solubility in Water
The solubility of this compound in water can be determined by preparing a saturated solution at a specific temperature.
Methodology:
-
An excess amount of the salt is added to a known volume of deionized water in a beaker.
-
The mixture is stirred at a constant temperature for a sufficient period to ensure equilibrium is reached and a saturated solution is formed.
-
A known volume of the clear, saturated supernatant is carefully withdrawn using a pipette.
-
The withdrawn solution is transferred to a pre-weighed evaporating dish.
-
The water is evaporated by gentle heating in an oven until a constant weight of the dry salt is obtained.
-
The solubility is calculated as grams of salt per 100 mL or 100 g of water.
Redox Titration (Volhard Method)
Ferric ammonium sulfate is commonly used as an indicator in the Volhard method for the determination of halide ions. The following is a general procedure for the titration of chloride ions.
Methodology:
-
To a solution containing an unknown amount of chloride ions, a known excess of a standard silver nitrate (B79036) solution is added to precipitate silver chloride.
-
The precipitate is filtered, or an organic liquid like nitrobenzene (B124822) is added to coat the precipitate and prevent its reaction with thiocyanate.
-
A few milliliters of a ferric ammonium sulfate indicator solution are added to the filtrate.
-
The excess silver ions in the filtrate are then titrated with a standard solution of potassium thiocyanate.
-
The endpoint is reached when a permanent, faint reddish-brown color appears, indicating the formation of the iron(III)-thiocyanate complex.
-
The concentration of the chloride ions in the original sample can be calculated from the amounts of silver nitrate and potassium thiocyanate used.
Visualizations
Experimental Workflow for Redox Titration (Volhard Method)
Caption: Workflow of the Volhard method for chloride determination.
Thermal Decomposition Pathway of this compound
Caption: Simplified thermal decomposition pathway in air.
References
- 1. Ammonium iron(III) sulfate - Wikipedia [en.wikipedia.org]
- 2. mpbio.com [mpbio.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lobachemie.com [lobachemie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Page loading... [wap.guidechem.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
ferric ammonium sulfate dodecahydrate CAS number 7783-83-7 properties
An In-depth Technical Guide to Ferric Ammonium (B1175870) Sulfate (B86663) Dodecahydrate (CAS: 7783-83-7)
This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to ferric ammonium sulfate dodecahydrate.
Core Properties
This compound, also known as ferric alum or iron alum, is a double salt with the chemical formula NH₄Fe(SO₄)₂·12H₂O.[1] It typically appears as pale violet, octahedral crystals.[1] The compound is paramagnetic, acidic, and acts as a weak oxidizing agent.[1][2]
A summary of the key quantitative properties of this compound is presented in Table 1.
| Property | Value | Citations |
| Molecular Formula | NH₄Fe(SO₄)₂·12H₂O | [3][4][5][6] |
| Molecular Weight | 482.19 g/mol | [3][5][7][8] |
| Appearance | Pale violet to yellow-brown solid; slightly grey-purple adhering crystals or powder | [1][3][7][9] |
| Melting Point | 37-41 °C (98.6-106 °F) | [7][8][9][10][11] |
| Boiling Point | 230 °C (446 °F) | [10][12] |
| Density | 1.71 g/cm³ | [3][10][13][14] |
| Solubility in Water | 1240 g/L | [1][12] |
| pH | 1.8 (100 g/L in H₂O at 20 °C) | [11] |
| Crystal System | Cubic (dodecahydrate) | [14] |
This compound is classified as a skin and serious eye irritant.[15][16] It may be harmful if swallowed or inhaled.[17] When handling this compound, it is crucial to wear appropriate personal protective equipment, including gloves and eye protection.[16][17] In case of fire, it may emit toxic fumes of iron, nitrogen, and sulfur oxides.[17]
| Hazard Statement | GHS Classification | Precautionary Measures | Citations |
| Causes skin irritation | Skin Corrosion/Irritation, Category 2 | Wear protective gloves. If on skin, wash with plenty of water. | [15] |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2/2A | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. | [7][15] |
| May be harmful if swallowed | Not explicitly classified, but noted as a potential hazard | Do not induce vomiting. Wash out mouth with water if the person is conscious. | [10][17] |
| May be harmful if inhaled | Not explicitly classified, but noted as a potential hazard | Move the person to fresh air. If breathing is difficult, give oxygen. | [10][17] |
Key Applications and Experimental Protocols
This compound has diverse applications in analytical chemistry, organic synthesis, and industrial processes.
This compound is widely used as an indicator in the Volhard method, a back titration procedure for the determination of halide ions.[10][18] In this method, an excess of a standard silver nitrate (B79036) solution is added to the sample containing halide ions, leading to the precipitation of silver halides. The excess silver ions are then titrated with a standard thiocyanate (B1210189) solution. Ferric ammonium sulfate serves as the indicator, where the ferric ions (Fe³⁺) react with the first excess of thiocyanate ions (SCN⁻) to form a distinct blood-red complex, [Fe(SCN)(H₂O)₅]²⁺, signaling the endpoint of the titration.[7][15][17]
Experimental Protocol: Determination of Chloride by the Volhard Method
-
Sample Preparation: To a known volume of the chloride-containing sample, add a known excess of standard silver nitrate (AgNO₃) solution.
-
Precipitation: The silver chloride (AgCl) precipitate is formed.
-
Filtration (Optional but Recommended): Filter the AgCl precipitate. This step is crucial because AgCl is more soluble than silver thiocyanate (AgSCN) and can react with the titrant, leading to inaccurate results.[15]
-
Acidification: Acidify the filtrate with nitric acid (HNO₃). The titration must be carried out in an acidic solution to prevent the precipitation of ferric hydroxide.[15][18]
-
Addition of Indicator: Add a few milliliters of a saturated solution of ferric ammonium sulfate.[15]
-
Titration: Titrate the excess Ag⁺ ions with a standardized potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) solution.[10][15]
-
Endpoint Detection: The endpoint is reached upon the first appearance of a permanent reddish-brown color, which is due to the formation of the Fe(SCN)²⁺ complex.[10][15]
-
Calculation: The amount of chloride in the original sample is determined by subtracting the amount of silver that reacted with the thiocyanate from the total amount of silver initially added.[7]
Caption: General workflow for mordanting fibers.
Ferric ammonium sulfate, often referred to as iron alum, is utilized as a coagulant in water and wastewater treatment. [19]It helps in the removal of suspended solids, turbidity, and other impurities by promoting the aggregation of fine particles into larger flocs that can be easily removed through sedimentation or filtration. [12][20]
Experimental Protocol: Jar Test for Coagulant Dosage Optimization
-
Sample Collection: Obtain a representative sample of the wastewater to be treated.
-
Jar Setup: Fill a series of beakers (jars) with a fixed volume of the wastewater.
-
Coagulant Dosing: Add varying dosages of a ferric ammonium sulfate solution to each jar.
-
Rapid Mix: Subject the jars to a period of rapid mixing (e.g., 100-300 rpm for 1-3 minutes) to ensure the coagulant is dispersed throughout the water.
-
Slow Mix (Flocculation): Reduce the mixing speed (e.g., 20-80 rpm for 15-30 minutes) to promote the formation of flocs.
-
Sedimentation: Stop mixing and allow the flocs to settle for a specified period (e.g., 30-60 minutes).
-
Analysis: Collect supernatant samples from each jar and analyze for parameters such as turbidity, pH, and chemical oxygen demand (COD) to determine the optimal coagulant dosage.
Caption: Workflow for coagulation-flocculation process.
In biochemical research, ferric ammonium sulfate is used as a catalyst for the generation of free radicals and as an iron source to restore the activity of certain enzymes. [21][22]It has been shown to influence the activity of enzymes like xanthine (B1682287) oxidase.
References
- 1. digicollections.net [digicollections.net]
- 2. researchgate.net [researchgate.net]
- 3. depts.ttu.edu [depts.ttu.edu]
- 4. scribd.com [scribd.com]
- 5. sciforschenonline.org [sciforschenonline.org]
- 6. mpbio.com [mpbio.com]
- 7. Precipitation titration with Volhard method - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. static.igem.org [static.igem.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. brainly.com [brainly.com]
- 11. edu.rsc.org [edu.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and Standardization of 0.1 M Ferric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
- 15. byjus.com [byjus.com]
- 16. canterbury.ac.nz [canterbury.ac.nz]
- 17. echemi.com [echemi.com]
- 18. Page loading... [guidechem.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. jere.unimap.edu.my [jere.unimap.edu.my]
- 21. globalscientificjournal.com [globalscientificjournal.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Technical Guide to the Preparation of High-Purity Ferric Ammonium Sulfate Dodecahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, purification, and characterization of high-purity ferric ammonium (B1175870) sulfate (B86663) dodecahydrate (NH₄Fe(SO₄)₂·12H₂O), also known as ferric alum or iron alum. This compound is a vital reagent in various scientific and industrial applications, including as a mordant in dyeing, a catalyst for generating free radicals in biochemistry, and as an iron standard in analytical chemistry.[1][2][3] Its paramagnetic and weak oxidizing properties also make it a subject of interest in materials science and organic synthesis.[4][5]
Physicochemical Properties and Specifications
Ferric ammonium sulfate dodecahydrate is a double salt belonging to the alum class, appearing as pale violet, octahedral crystals.[4][5] It is readily soluble in water but insoluble in ethanol (B145695).[6] The violet color is attributed to the hydrated ferric ion, [Fe(H₂O)₆]³⁺.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | NH₄Fe(SO₄)₂·12H₂O |
| Molecular Weight | 482.18 g/mol [8] |
| Appearance | Pale violet or almost colorless crystals[4][8] |
| Density | 1.71 g/cm³[1][4] |
| Melting Point | 39 to 41 °C[4] |
| Solubility in Water | 1240 g/L[4] |
| pH of 0.1 M solution | ~2.5[1][6] |
For high-purity applications, adherence to established standards, such as those from the American Chemical Society (ACS), is crucial.
Table 2: ACS Reagent Grade Specifications
| Test | Specification |
| Assay (as dodecahydrate) | 98.0 - 101.0%[8] |
| Insoluble Matter | ≤ 0.01% |
| Chloride (Cl) | ≤ 0.001% |
| Nitrate (B79036) (NO₃) | ≤ 0.01% |
| Ferrous Iron (Fe²⁺) | ≤ 0.001% |
| Copper (Cu) | ≤ 0.003% |
| Zinc (Zn) | ≤ 0.003% |
| Calcium (Ca) | ≤ 0.01% |
| Magnesium (Mg) | ≤ 0.005% |
| Potassium (K) | ≤ 0.005% |
| Sodium (Na) | ≤ 0.02% |
| Source: Adapted from ACS Reagent Chemicals specifications.[9] |
Synthesis and Purification Methodologies
The most common and reliable method for preparing high-purity ferric ammonium sulfate involves the oxidation of a ferrous salt, followed by crystallization with ammonium sulfate.
Core Chemical Reactions
The synthesis process is typically a two-step reaction:
-
Oxidation of Ferrous Sulfate: Ferrous ions (Fe²⁺) are oxidized to ferric ions (Fe³⁺) in an acidic medium. Common oxidizing agents include nitric acid or hydrogen peroxide.[4][10]
-
Crystallization: The resulting ferric sulfate is combined with ammonium sulfate in solution. Upon cooling or evaporation, the double salt, this compound, crystallizes out.[4][11]
-
Fe₂(SO₄)₃ + (NH₄)₂SO₄ + 24 H₂O → 2 NH₄Fe(SO₄)₂·12H₂O[4]
-
Detailed Experimental Protocol
This protocol describes the synthesis starting from ferrous sulfate (or Mohr's salt) using hydrogen peroxide as the oxidant, which avoids nitrate impurities.
Materials and Reagents:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or Mohr's salt ((NH₄)₂Fe(SO₄)₂·6H₂O)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Concentrated sulfuric acid (98%)
-
Hydrogen peroxide (30%)
-
Distilled or deionized water
-
Ethanol (for washing)
Procedure:
-
Preparation of Ferrous Solution:
-
Oxidation to Ferric Sulfate:
-
Slowly add 10 mL of 30% hydrogen peroxide to the ferrous sulfate solution dropwise while stirring.[10]
-
The reaction is exothermic and will produce gas.[10] Continue adding the peroxide slowly until the vigorous reaction ceases and the solution's color changes from green to a dark, reddish-brown, indicating the complete oxidation of Fe²⁺ to Fe³⁺.[7][10]
-
To confirm complete oxidation, a small sample of the solution can be tested with a potassium ferricyanide (B76249) solution; the absence of a blue precipitate indicates no remaining Fe²⁺.[7]
-
-
Preparation of Ammonium Sulfate Solution:
-
In a separate beaker, dissolve 5.2 g of ammonium sulfate in 10 mL of distilled water.[10]
-
-
Formation and Crystallization of Ferric Alum:
-
Add the ammonium sulfate solution to the ferric sulfate solution and stir to combine.[10]
-
Gently heat the mixed solution to evaporate some of the water until a crystalline film appears on the surface upon cooling a drop of the solution.[10][12] Avoid excessive evaporation.[12]
-
Cover the container and allow the solution to cool down slowly and undisturbed. Crystal formation should be evident within a few days.[10] For optimal crystal growth, the solution can be left for several days.
-
-
Purification by Recrystallization:
-
Collect the crystals by suction filtration using a Buchner funnel.[12]
-
Wash the crystals with a small amount of cold ethanol to remove any surface impurities.[11][12]
-
To achieve higher purity, the collected crystals can be redissolved in a minimal amount of warm distilled water, filtered while hot to remove any insoluble matter, and then allowed to recrystallize.
-
Dry the purified crystals between sheets of filter paper. Avoid prolonged drying as the crystals can effloresce (lose water of hydration).[6]
-
Visualization of Workflows
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Workflow for the synthesis of high-purity this compound.
Purity Analysis Pathway
This diagram outlines the logical flow for the chemical analysis of the final product to verify its purity against specifications.
Caption: Logical workflow for the purity verification of the final product.
Analytical Protocols for Quality Control
Ensuring the high purity of the final product is critical. The following are standard methods for assay and impurity testing.
Assay for FeNH₄(SO₄)₂·12H₂O
This is determined by the iodometric titration of the ferric (Fe³⁺) ion.[9][13]
Procedure:
-
Accurately weigh approximately 1.8 g of the ferric ammonium sulfate crystals.
-
Dissolve the sample in 50 mL of deionized water in an iodine flask.
-
Add 3 mL of concentrated hydrochloric acid and 3.0 g of potassium iodide.[9][13]
-
Stopper the flask, swirl, and let it stand in the dark for 30 minutes. The Fe³⁺ will oxidize the iodide to iodine: 2 Fe³⁺ + 2 I⁻ → 2 Fe²⁺ + I₂.
-
Dilute with 100 mL of water and titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (B1220275) solution.[9][13]
-
Add 3 mL of starch indicator solution near the endpoint (when the solution turns a pale yellow). The endpoint is reached when the blue color disappears.
-
Perform a blank titration and correct the result.
-
Calculation: 1 mL of 0.1 N sodium thiosulfate ≡ 0.04822 g of FeNH₄(SO₄)₂·12H₂O.[13][14]
Test for Ferrous Iron (Fe²⁺)
-
Dissolve 1.0 g of the sample in a mixture of 20 mL of water and 1 mL of sulfuric acid in a flask.
-
Add 0.1 mL of 0.1 N potassium permanganate.
-
The solution should retain a pink color for at least 5 minutes, indicating a very low concentration of ferrous iron.
Test for Chloride (Cl⁻)
-
Dissolve 4.0 g of the sample in 40 mL of dilute nitric acid (1:9) and dilute to 60 mL with water.[9]
-
Take 30 mL of this solution for the sample test.
-
For a control, take 15 mL of the solution, add a known standard of 0.01 mg of chloride ion, and dilute to 30 mL.[9]
-
Add 1 mL of silver nitrate solution to both the sample and the control.
-
Any turbidity in the sample should not exceed that of the control.[9]
By following these detailed synthesis, purification, and analysis protocols, researchers can consistently produce high-purity this compound suitable for the most demanding scientific applications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mpbio.com [mpbio.com]
- 3. nbinno.com [nbinno.com]
- 4. Ammonium iron(III) sulfate - Wikipedia [en.wikipedia.org]
- 5. This compound, Hi-AR™/ACS [himedialabs.com]
- 6. AMMONIUM FERRIC SULPHATE [chembk.com]
- 7. Sciencemadness Discussion Board - Preparation of Ammonium iron (III) sulphate (ferric alum) - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. auraiyalabchem.com [auraiyalabchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Iron(III)-ammonium sulfate - Crystal growing [en.crystalls.info]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preparation and Standardization of 0.1 M Ferric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
Ferric Ammonium Sulfate Dodecanhydrate: A Technical Guide for Researchers
This guide provides an in-depth overview of the chemical properties and a key experimental application of ferric ammonium (B1175870) sulfate (B86663) dodecahydrate, tailored for researchers, scientists, and drug development professionals. This compound, also known as iron alum or FAS, is a versatile reagent in various biochemical and analytical assays.
Core Properties
Ferric ammonium sulfate dodecahydrate is a double salt with the appearance of pale violet octahedral crystals.[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value | References |
| Chemical Formula | FeNH₄(SO₄)₂·12H₂O | [1][2][3] |
| Molecular Weight | ~482.2 g/mol | [1][2][3][4] |
| CAS Number | 7783-83-7 | [2][3] |
| Appearance | Pale violet octahedral crystals | [1] |
Experimental Application: Ferric Thiocyanate (B1210189) Assay for Lipid Peroxidation
A critical application of ferric ammonium sulfate in biomedical and drug development research is its use in the ferric thiocyanate assay to quantify lipid hydroperoxides. This assay is a sensitive method for measuring oxidative stress and the efficacy of antioxidants.
The principle of the assay involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by lipid hydroperoxides present in a sample. The resulting ferric ions then react with thiocyanate ions to form a colored complex, which can be quantified spectrophotometrically. The intensity of the color is directly proportional to the amount of lipid hydroperoxide in the sample.
Detailed Experimental Protocol
This protocol outlines the steps for measuring lipid hydroperoxides using the ferric thiocyanate method.
1. Reagent Preparation:
-
Ferrous Sulfate Solution: Prepare a solution of ferrous sulfate in hydrochloric acid.
-
Ammonium Thiocyanate Solution: Prepare a solution of ammonium thiocyanate in methanol.[5]
-
Sample Preparation: Extract lipid hydroperoxides from the biological sample (e.g., plasma, tissue homogenate, or cell lysate) into a suitable organic solvent like a chloroform-methanol mixture.[5][6] This extraction step is crucial to remove interfering substances.[5][6]
2. Assay Procedure:
-
Add the chloroform (B151607) extract of the sample to a glass test tube.[6]
-
Prepare a chromogenic solution by mixing the ferrous sulfate and ammonium thiocyanate reagents.
-
Add the chromogen to the sample extract.
-
Incubate the mixture at room temperature to allow for the color to develop. The ferric ions produced from the reaction with hydroperoxides will form a complex with thiocyanate.[7][8]
3. Measurement:
-
Measure the absorbance of the resulting colored solution using a spectrophotometer at a wavelength of approximately 500 nm.[9]
-
The concentration of lipid hydroperoxides in the sample is determined by comparing the absorbance to a standard curve prepared with known concentrations of a lipid hydroperoxide standard.
4. Data Analysis:
-
Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to calculate the concentration of lipid hydroperoxides in the unknown samples.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the ferric thiocyanate assay for the determination of lipid peroxidation.
References
- 1. Ammonium iron(III) sulfate - Wikipedia [en.wikipedia.org]
- 2. mpbio.com [mpbio.com]
- 3. This compound - ACS - Columbus Chemical Industries [columbuschemical.com]
- 4. Ammonium ferric sulfate dodecahydrate | FeH28NO20S2 | CID 197097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. abcam.cn [abcam.cn]
- 7. edu.rsc.org [edu.rsc.org]
- 8. auxilab.es [auxilab.es]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
Methodological & Application
Application Notes: Ferric Ammonium Sulfate Dodecahydrate as an Indicator in Titration
Introduction
Ferric ammonium (B1175870) sulfate (B86663) dodecahydrate, also known as ferric alum, serves as a crucial indicator in specific types of precipitation titrations, most notably the Volhard method.[1][2] This method is an indirect or back titration technique used for the determination of anions that precipitate with silver ions, such as chloride, bromide, and iodide.[1][3][4] The titration is carried out in an acidic medium, which is a key advantage of the Volhard method, as it prevents the precipitation of metal hydroxides.[5]
Principle of Indication
The Volhard method involves the addition of a known excess of a standard silver nitrate (B79036) solution to the sample containing the halide ions, leading to the precipitation of the silver halide.[1][3] The unreacted excess silver ions are then titrated with a standard solution of potassium or ammonium thiocyanate (B1210189).[1][3]
Ferric ammonium sulfate acts as the indicator. The ferric ions (Fe³⁺) from the indicator react with the first excess of thiocyanate ions (SCN⁻) to form a soluble, intensely red-colored complex, ferric thiocyanate ([Fe(SCN)]²⁺).[1][3][6] The appearance of this stable reddish-brown or dark red color signals the endpoint of the titration.[3][6][7]
Chemical Reactions
-
Precipitation of Halide: Ag⁺(aq) + X⁻(aq) → AgX(s) (where X⁻ = Cl⁻, Br⁻, I⁻)
-
Back Titration of Excess Silver: Ag⁺(aq) (excess) + SCN⁻(aq) → AgSCN(s)
-
Endpoint Reaction: Fe³⁺(aq) + SCN⁻(aq) → [Fe(SCN)]²⁺(aq) (red complex)[3][6]
Diagram of the Volhard Method Workflow
Caption: Workflow of the Volhard method for halide determination.
Endpoint Signaling Pathway
Caption: Formation of the colored complex at the titration endpoint.
Experimental Protocols
1. Preparation of Saturated Ferric Ammonium Sulfate Indicator Solution
This protocol outlines the preparation of a saturated ferric alum indicator solution.
-
Materials:
-
Ferric ammonium sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O)
-
Distilled water
-
Concentrated nitric acid (HNO₃)
-
Glass beaker or flask
-
Filter paper
-
-
Procedure:
-
Add 8 grams of this compound to 20 mL of distilled water in a beaker.[3]
-
Add a few drops of concentrated nitric acid to the solution.[3] The acid is added to prevent the hydrolysis of the ferric ions.
-
Stir the solution until the crystals are dissolved. Gentle heating can be applied to aid dissolution.
-
Allow the solution to cool.
-
Filter the solution to remove any undissolved impurities.
-
Store the indicator in a tightly stoppered bottle.
-
2. Determination of Chloride Concentration by the Volhard Method
This protocol provides a detailed methodology for determining the concentration of chloride ions in a solution.
-
Reagents and Solutions:
-
Standard 0.1 M Silver Nitrate (AgNO₃) solution
-
Standard 0.1 M Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH₄SCN) solution
-
Saturated Ferric Ammonium Sulfate indicator solution
-
Concentrated Nitric Acid (HNO₃)
-
Nitrobenzene (B124822) (optional, for chloride determination)
-
-
Procedure:
-
Pipette a known volume of the chloride-containing sample into a conical flask.
-
Add 5 mL of concentrated nitric acid.[5]
-
Add a known excess volume of standard 0.1 M AgNO₃ solution from a burette. Ensure that the volume of AgNO₃ added is sufficient to precipitate all chloride ions.
-
Add 1-2 mL of the ferric ammonium sulfate indicator solution.[3][8]
-
For chloride determination, it is recommended to either filter the AgCl precipitate or add about 1 mL of nitrobenzene and shake vigorously. This prevents the reaction of thiocyanate ions with the precipitated silver chloride, which can lead to inaccurate results.[5]
-
Titrate the excess (unreacted) silver ions with the standard 0.1 M KSCN or NH₄SCN solution.[3]
-
The endpoint is reached upon the first appearance of a stable, faint reddish-brown or dark red color, which is due to the formation of the ferric thiocyanate complex.[3][7]
-
Record the volume of the thiocyanate solution used.
-
Repeat the titration for accuracy.
-
Data Presentation
Table 1: Reagent Concentrations and Quantities for Volhard Titration
| Reagent/Solution | Concentration/Amount | Purpose | Reference |
| Silver Nitrate (AgNO₃) | 0.1 M | Precipitating agent | [3][8] |
| Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH₄SCN) | 0.1 M | Titrant | [3][9] |
| Ferric Ammonium Sulfate (NH₄Fe(SO₄)₂·12H₂O) | Saturated Solution | Indicator | [3] |
| Nitric Acid (HNO₃) | Concentrated (added in mL) | To provide an acidic medium | [5] |
| Sample Volume | Varies (e.g., 25.0 mL) | Analyte | [10] |
| Indicator Volume | 1 - 2 mL | Endpoint detection | [3][8] |
Calculations
The concentration of chloride ions in the original sample can be calculated using the following steps:
-
Calculate the total moles of AgNO₃ added:
-
Moles of AgNO₃ (total) = Molarity of AgNO₃ × Volume of AgNO₃ added
-
-
Calculate the moles of KSCN or NH₄SCN used in the back titration:
-
Moles of SCN⁻ = Molarity of SCN⁻ × Volume of SCN⁻ used
-
-
Calculate the moles of excess AgNO₃ that reacted with the thiocyanate:
-
Since the reaction between Ag⁺ and SCN⁻ is 1:1, Moles of AgNO₃ (excess) = Moles of SCN⁻
-
-
Calculate the moles of AgNO₃ that reacted with the chloride ions:
-
Moles of AgNO₃ (reacted with Cl⁻) = Moles of AgNO₃ (total) - Moles of AgNO₃ (excess)
-
-
Calculate the concentration of chloride ions in the sample:
-
Since the reaction between Ag⁺ and Cl⁻ is 1:1, Moles of Cl⁻ = Moles of AgNO₃ (reacted with Cl⁻)
-
Molarity of Cl⁻ = Moles of Cl⁻ / Volume of the original sample
-
References
- 1. byjus.com [byjus.com]
- 2. prezi.com [prezi.com]
- 3. canterbury.ac.nz [canterbury.ac.nz]
- 4. chemistnotes.com [chemistnotes.com]
- 5. titrations.info [titrations.info]
- 6. echemi.com [echemi.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. Appendix B. The Albumen & Salted Paper Book [cool.culturalheritage.org]
- 9. Preparation and Standardization of 0.1 M Ammonium Thiocyanate | Pharmaguideline [pharmaguideline.com]
- 10. Preparation and Standardization of 0.1 M Ferric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols: Ferric Ammonium Sulfate Dodecahydrate in Argentometric Titration of Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Argentometric titration is a cornerstone of analytical chemistry for the quantitative determination of halide ions. Among the various methods, the Volhard method stands out for its applicability in acidic conditions, a common requirement in pharmaceutical and chemical analysis. This back-titration method utilizes ferric ammonium (B1175870) sulfate (B86663) dodecahydrate as a crucial indicator to signal the endpoint. This document provides detailed application notes and experimental protocols for the use of ferric ammonium sulfate dodecahydrate in the argentometric titration of chlorides.
Principle of the Volhard Method
The Volhard method is an indirect (back) titration procedure for the determination of chloride ions.[1] A known excess of a standardized silver nitrate (B79036) (AgNO₃) solution is added to the sample containing chloride ions, leading to the precipitation of silver chloride (AgCl).[2][3]
Precipitation Reaction: Ag⁺(aq) + Cl⁻(aq) → AgCl(s) (white precipitate)[4]
The excess, unreacted Ag⁺ ions are then titrated with a standardized potassium thiocyanate (B1210189) (KSCN) or ammonium thiocyanate (NH₄SCN) solution.[3][5]
Back-Titration Reaction: Ag⁺(aq) (excess) + SCN⁻(aq) → AgSCN(s) (white precipitate)[4]
Ferric ammonium sulfate (NH₄Fe(SO₄)₂·12H₂O) serves as the indicator.[2] After all the excess silver ions have been precipitated as silver thiocyanate, the first excess of thiocyanate ions reacts with Fe³⁺ ions from the indicator to form a distinct blood-red colored complex, [Fe(SCN)]²⁺.[3][4] The appearance of this red color signals the endpoint of the titration.[2]
Endpoint Reaction: Fe³⁺(aq) + SCN⁻(aq) → [Fe(SCN)]²⁺(aq) (red complex)[4]
A critical consideration in the Volhard method for chloride analysis is the relative solubility of the two precipitates. Silver chloride is more soluble than silver thiocyanate. This can lead to a reaction where the thiocyanate titrant reacts with the precipitated AgCl, causing a fading endpoint and an overestimation of the thiocyanate titer, which in turn leads to an underestimation of the chloride concentration.[6]
Interference Reaction: AgCl(s) + SCN⁻(aq) ⇌ AgSCN(s) + Cl⁻(aq)[3]
To circumvent this interference, the AgCl precipitate is either filtered off before the back-titration, or an immiscible organic liquid, such as nitrobenzene (B124822) or chloroform, is added to coat the AgCl particles and isolate them from the solution.[3][5]
Quantitative Data and Reagent Preparation
The following tables summarize the key quantitative data for the reagents and solutions required for the argentometric titration of chlorides using the Volhard method.
Table 1: Standard Solutions
| Solution | Molarity (mol/L) | Preparation | Standardization |
| Silver Nitrate (AgNO₃) | 0.1 | Accurately weigh ~4.25 g of dried AgNO₃ and dissolve in 250 mL of distilled water. Store in a brown bottle.[2] | Against a primary standard of sodium chloride (NaCl).[7] |
| Potassium Thiocyanate (KSCN) | 0.1 | Weigh ~2.43 g of KSCN and dissolve in 250 mL of distilled water in a volumetric flask.[2] | Against the standardized 0.1 M AgNO₃ solution.[7] |
Table 2: Indicator Solution
| Indicator | Concentration | Preparation |
| Ferric Ammonium Sulfate (NH₄Fe(SO₄)₂·12H₂O) | Saturated Solution | Add 8 g of NH₄Fe(SO₄)₂·12H₂O to 20 mL of distilled water and add a few drops of concentrated nitric acid.[2] |
Table 3: Other Reagents
| Reagent | Purpose |
| Nitric Acid (HNO₃), concentrated | To provide an acidic medium and prevent the hydrolysis of the Fe³⁺ indicator.[4] |
| Nitrobenzene (or Chloroform) | To coat the AgCl precipitate and prevent its reaction with SCN⁻ ions.[3][5] |
Experimental Protocols
Preparation of Standardized 0.1 M Silver Nitrate Solution
-
Dry analytical grade silver nitrate (AgNO₃) at 110°C for 1-2 hours and cool in a desiccator.
-
Accurately weigh approximately 4.25 g of the dried AgNO₃.
-
Dissolve the weighed AgNO₃ in distilled water in a 250 mL volumetric flask and dilute to the mark.
-
Store the solution in a clean, brown glass bottle to protect it from light.
-
Standardization:
-
Accurately weigh about 0.1 g of dried primary standard sodium chloride (NaCl).
-
Dissolve it in about 100 mL of distilled water in a 250 mL conical flask.
-
Add 1 mL of 5% potassium chromate (B82759) (K₂CrO₄) indicator solution.
-
Titrate with the prepared AgNO₃ solution until the first permanent appearance of a reddish-brown precipitate of silver chromate.
-
Calculate the exact molarity of the AgNO₃ solution.
-
Preparation and Standardization of 0.1 M Potassium Thiocyanate Solution
-
Weigh approximately 2.5 g of potassium thiocyanate (KSCN).
-
Dissolve it in a 250 mL volumetric flask with distilled water and dilute to the mark.
-
Standardization:
-
Pipette 25.00 mL of the standardized 0.1 M AgNO₃ solution into a 250 mL conical flask.
-
Add 5 mL of 6 M nitric acid.
-
Add 1 mL of the ferric ammonium sulfate indicator solution.
-
Titrate with the prepared KSCN solution until the first permanent reddish-brown color appears.
-
Calculate the exact molarity of the KSCN solution.
-
Titration of Chloride Sample (Volhard Method)
-
Accurately transfer a known volume of the chloride sample into a 250 mL conical flask.
-
Add 5 mL of 6 M nitric acid.
-
From a burette, add a known excess volume of standardized 0.1 M AgNO₃ solution. Ensure that the volume added is sufficient to precipitate all the chloride ions.
-
Add 2-3 mL of nitrobenzene (or chloroform) and swirl the flask vigorously to coat the AgCl precipitate.
-
Add 1-2 mL of the ferric ammonium sulfate indicator solution.
-
Titrate the excess AgNO₃ with the standardized 0.1 M KSCN solution until the first appearance of a permanent, faint reddish-brown color.
-
Record the volume of KSCN solution used.
-
Perform a blank titration to account for any impurities in the reagents.
Calculation of Chloride Concentration
The concentration of chloride in the sample can be calculated using the following formula:
Molarity of Cl⁻ (M) = [ (M_AgNO₃ × V_AgNO₃) - (M_KSCN × V_KSCN) ] / V_sample
Where:
-
M_AgNO₃ = Molarity of the standardized silver nitrate solution
-
V_AgNO₃ = Total volume of silver nitrate solution added to the sample
-
M_KSCN = Molarity of the standardized potassium thiocyanate solution
-
V_KSCN = Volume of potassium thiocyanate solution used in the back-titration
-
V_sample = Volume of the chloride sample taken
Potential Sources of Error and Troubleshooting
Table 4: Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Fading endpoint | Reaction of AgCl with SCN⁻.[6] | Ensure adequate addition and vigorous swirling with nitrobenzene or filter the AgCl precipitate before back-titration.[3][5] |
| Endpoint appears too early | Incomplete precipitation of AgCl. | Ensure a sufficient excess of AgNO₃ is added. |
| Endpoint is difficult to discern | Indicator concentration is too high or too low. | Use the recommended concentration of the ferric ammonium sulfate indicator. |
| Inconsistent results | Improper mixing, temperature fluctuations, or contaminated glassware.[8] | Ensure thorough mixing, maintain a constant temperature, and use clean glassware. |
Visualizations
Caption: Experimental workflow of the Volhard method for chloride determination.
Caption: Key chemical reactions in the Volhard titration for chlorides.
References
- 1. chemistry.uohyd.ac.in [chemistry.uohyd.ac.in]
- 2. canterbury.ac.nz [canterbury.ac.nz]
- 3. byjus.com [byjus.com]
- 4. collegedunia.com [collegedunia.com]
- 5. titrations.info [titrations.info]
- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 7. titrations.info [titrations.info]
- 8. Sources Of Errors In Titration [themasterchemistry.com]
Application Notes & Protocols: Preparation of Ferrous Ammonium Sulfate (FAS) Solution for Chemical Oxygen Demand (COD) Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation and standardization of Ferrous Ammonium Sulfate (FAS) solution, a critical reagent for the titrimetric determination of Chemical Oxygen Demand (COD). Accurate preparation and daily standardization of this reagent are paramount for obtaining reliable and reproducible COD results.
The COD test measures the amount of oxygen required for the chemical oxidation of organic matter in a sample using a strong oxidant.[1] In this widely used method, a sample is refluxed with a known excess of potassium dichromate in a strong acid medium. The unconsumed potassium dichromate is then titrated with a standardized solution of Ferrous Ammonium Sulfate (FAS).[1] The amount of dichromate consumed is directly proportional to the oxygen demand of the sample.[1]
Data Presentation: Ferrous Ammonium Sulfate Solution Preparations
The following table summarizes the quantitative data for preparing various concentrations of FAS solution commonly used in COD analysis.
| Parameter | 0.1 M FAS Solution | 0.25 M FAS Solution | 0.025 M FAS Solution |
| Ferrous Ammonium Sulfate Dodecahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O] | 39.2 g[1][2][3] | 98 g[2] | 9.8 g[4] |
| Concentrated Sulfuric Acid (H₂SO₄) | 20 mL[1][2][3][5][6] | 20 mL[2][7] | 20 mL[4] |
| Final Volume (with Distilled Water) | 1000 mL[1][2][3][5][6] | 1000 mL[2][7] | 1000 mL[4] |
Experimental Protocols
Preparation of 0.1 M Ferrous Ammonium Sulfate (FAS) Solution
This protocol details the steps for preparing a 0.1 M FAS solution, a common titrant concentration for COD analysis.
Materials:
-
Ferrous Ammonium Sulfate Dodecahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O]
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled or deionized water
-
1000 mL volumetric flask
-
Beaker
-
Graduated cylinder
-
Safety goggles, gloves, and lab coat
Procedure:
-
Carefully weigh 39.2 g of Ferrous Ammonium Sulfate Dodecahydrate and transfer it to a beaker.[1][2][3]
-
Add a portion of distilled water to the beaker to dissolve the crystals.
-
In a fume hood, cautiously measure 20 mL of concentrated sulfuric acid using a graduated cylinder.[1][2][3][5][6]
-
Slowly and with constant stirring, add the 20 mL of concentrated sulfuric acid to the dissolved FAS solution. The solution will become hot.
-
Allow the solution to cool to room temperature.
-
Quantitatively transfer the cooled solution to a 1000 mL volumetric flask.
-
Dilute the solution to the 1000 mL mark with distilled water.[1][2][3][5][6]
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Store the prepared FAS solution in a dark bottle, as it can deteriorate over time.[5]
Standardization of the Ferrous Ammonium Sulfate (FAS) Solution
The FAS solution must be standardized daily against a standard potassium dichromate solution to determine its exact molarity.[1][2][5]
Materials:
-
Prepared Ferrous Ammonium Sulfate (FAS) solution
-
Standard Potassium Dichromate (K₂Cr₂O₇) digestion solution (e.g., 0.01667 M or 0.25 N)[1][5]
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled water
-
Burette
-
Pipette (e.g., 5.00 mL or 10.00 mL)
-
Small beaker or conical flask
Procedure:
-
Pipette a precise volume (e.g., 5.00 mL or 10.00 mL) of the standard potassium dichromate solution into a small beaker or conical flask.[1][5]
-
Add approximately 10 mL of distilled water to the beaker.[1]
-
Carefully add a specified volume of concentrated sulfuric acid (e.g., 30 mL) and allow the solution to cool to room temperature.[5][8]
-
Add 1 to 3 drops of Ferroin indicator to the solution.[1][5] The solution will have a blue-green color.
-
Fill a clean burette with the prepared FAS solution and record the initial volume.
-
Titrate the potassium dichromate solution with the FAS solution until the color changes sharply from blue-green to reddish-brown.[5][7] This is the endpoint.
-
Record the final volume of the FAS solution used.
-
Calculate the molarity of the FAS solution using the following formula:
Molarity of FAS = (Volume of K₂Cr₂O₇ × Molarity of K₂Cr₂O₇) / Volume of FAS used[1]
Visualizations
Experimental Workflow for FAS Solution Preparation and Standardization
Caption: Workflow for the preparation and daily standardization of Ferrous Ammonium Sulfate (FAS) solution.
Logical Relationship of FAS Titration in COD Analysis
Caption: Role of Ferrous Ammonium Sulfate (FAS) titration in the overall Chemical Oxygen Demand (COD) analysis.
References
- 1. web.iitd.ac.in [web.iitd.ac.in]
- 2. edgeanalytical.com [edgeanalytical.com]
- 3. web.iitd.ac.in [web.iitd.ac.in]
- 4. Determination of Chemical Oxygen Demand of Wastewater | Pharmaguideline [pharmaguideline.com]
- 5. CHEMICAL OXYGEN DEMAND [oasisenviro.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. nemi.gov [nemi.gov]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Ferric Ammonium Sulfate Dodecahydrate as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric ammonium (B1175870) sulfate (B86663) dodecahydrate, FeNH₄(SO₄)₂·12H₂O, also known as ferric alum, is an economical, readily available, and versatile Lewis acid catalyst. Its applications in organic synthesis are gaining increasing attention due to its efficiency, mild reaction conditions, and often environmentally benign procedures. This document provides detailed application notes and protocols for the use of ferric ammonium sulfate dodecahydrate as a catalyst in key organic transformations, including the Pechmann condensation for the synthesis of coumarins.
These protocols are intended to serve as a practical guide for researchers in academic and industrial settings, particularly those involved in the synthesis of heterocyclic compounds with potential applications in medicinal chemistry and drug development.
Application 1: Pechmann Condensation for the Synthesis of Coumarins
The Pechmann condensation is a widely used method for the synthesis of coumarins, which are an important class of heterocyclic compounds with diverse biological activities. This compound has been demonstrated to be an efficient catalyst for this reaction, particularly under solvent-free conditions, which aligns with the principles of green chemistry.
General Reaction Scheme
The reaction involves the condensation of a phenol (B47542) with a β-ketoester to yield a coumarin (B35378) derivative.
Application of Ferric Ammonium Sulfate Dodecahydrate in Wastewater Treatment: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric Ammonium (B1175870) Sulfate (B86663) Dodecahydrate (NH₄Fe(SO₄)₂·12H₂O), also known as ferric alum or FAS, is a versatile inorganic coagulant with significant applications in wastewater treatment.[1][2] Its efficacy stems from the trivalent iron ion (Fe³⁺), which acts as a powerful coagulant and flocculant, facilitating the removal of a wide range of pollutants, including suspended solids, organic matter, color, phosphates, and heavy metals.[3][4] This document provides detailed application notes, experimental protocols, and quantitative data for the use of Ferric Ammonium Sulfate Dodecahydrate in treating various types of wastewater.
Mechanism of Action: Coagulation and Flocculation
The primary mechanism by which this compound treats wastewater is through coagulation and flocculation. This multi-step process destabilizes colloidal particles and promotes their aggregation into larger, settleable flocs.
When added to water, this compound dissolves and releases ferric ions (Fe³⁺). These ions hydrolyze to form a series of soluble polynuclear hydroxy complexes, such as [Fe(OH)(H₂O)₅]²⁺ and [Fe₂(OH)₂(H₂O)₈]⁴⁺, and ultimately precipitate as insoluble ferric hydroxide, Fe(OH)₃. The overall process can be summarized in two main mechanisms:
-
Charge Neutralization: The positively charged iron hydroxy complexes neutralize the negative surface charge of colloidal particles (e.g., clay, color molecules, bacteria) present in wastewater. This reduces the electrostatic repulsion between particles, allowing them to approach and aggregate.
-
Sweep Flocculation: At higher dosages, the precipitation of amorphous ferric hydroxide, Fe(OH)₃, creates a gelatinous matrix. As these precipitates settle, they entrap and "sweep" colloidal particles and other suspended matter out of the solution.
Application 1: Decolorization of Textile Dye Wastewater
Ferric Ammonium Sulfate is an effective coagulant for removing color from textile industry effluents, particularly those containing reactive dyes.[5]
Quantitative Data
The following table summarizes the optimal conditions and removal efficiencies for the decolorization of two common reactive dyes using a closely related compound, ferrous ammonium sulfate hexahydrate. These values provide a strong starting point for optimization with this compound.
| Pollutant | Initial Concentration (mg/L) | FAS Dosage (mg/L) | Optimal pH | Contact Time (min) | Agitation Speed (rpm) | Color Removal Efficiency (%) |
| Reactive Black 5 | 50 | 280 | 12 | 15 | 60 | > 90 |
| Reactive Blue 19 | 100 | 180 | 12 | 15 | 60 | > 90 |
Data adapted from a study on ferrous ammonium sulfate hexahydrate, which is expected to have similar performance characteristics.[5]
Experimental Protocol: Jar Test for Dye Removal
This protocol outlines the standard jar test procedure to determine the optimal dosage of this compound for dye removal from textile wastewater.[5]
Materials:
-
Jar testing apparatus with at least six paddles
-
Beakers (1000 mL)
-
Wastewater sample containing the target dye
-
1% (w/v) stock solution of this compound
-
pH meter
-
Solutions of 0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Spectrophotometer
-
Syringes or pipettes
Procedure:
-
Sample Preparation: Fill each of the six beakers with 500 mL of the dye-containing wastewater.
-
pH Adjustment: Adjust the pH of the wastewater in each beaker to the desired level (e.g., a range from 8 to 12) using 0.1 M HCl or 0.1 M NaOH while gently stirring.
-
Coagulant Dosing: Place the beakers in the jar test apparatus. While the paddles are rotating at a rapid mix speed (e.g., 120 rpm), add varying dosages of the this compound stock solution to each beaker (e.g., 0, 50, 100, 150, 200, 250 mg/L).
-
Rapid Mix: Continue the rapid mixing for 1-3 minutes to ensure thorough dispersion of the coagulant.
-
Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 30-40 rpm) for 15-20 minutes to promote the formation of flocs.
-
Sedimentation: Stop the stirring and allow the flocs to settle for 30 minutes.
-
Sample Collection: Carefully withdraw a supernatant sample from the top of each beaker, avoiding any settled sludge.
-
Analysis: Measure the absorbance of the supernatant at the dye's maximum wavelength (λmax) using a spectrophotometer. The color removal efficiency can be calculated using the following formula: Removal Efficiency (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100
-
Optimization: Repeat the experiment by varying one parameter at a time (pH, coagulant dosage, mixing speeds, and times) to determine the optimal conditions for maximum color removal.
References
Application Note: Spectrophotometric Determination of Thiocyanate Using Ferric Ammonium Sulfate
Audience: Researchers, scientists, and drug development professionals.
Introduction This application note details a robust and widely used colorimetric method for the quantitative determination of thiocyanate (B1210189) (SCN⁻) ions in aqueous solutions. The protocol is based on the rapid reaction between thiocyanate ions and ferric ions (Fe³⁺) in an acidic medium to form a distinct, intensely colored reddish-orange complex, iron(III) thiocyanate ([Fe(SCN)(H₂O)₅]²⁺).[1][2][3] The intensity of the resulting color is directly proportional to the concentration of thiocyanate in the sample, which allows for accurate quantification using spectrophotometry.[4][5] This method is valued for its simplicity, sensitivity, and speed.
Principle of the Assay The chemical basis for this assay is the formation of the iron(III) thiocyanate complex. Ferric ions, supplied by ferric ammonium (B1175870) sulfate (B86663) dodecahydrate, react with thiocyanate ions as shown in the following equation:
[Fe(H₂O)₆]³⁺ (aq) + SCN⁻ (aq) → [Fe(SCN)(H₂O)₅]²⁺ (aq) + H₂O(l)[3][4]
The resulting complex exhibits strong absorbance of light at a specific wavelength. By measuring this absorbance and comparing it to a series of standards with known thiocyanate concentrations, the concentration of an unknown sample can be accurately determined. The measurement is typically performed at the wavelength of maximum absorbance (λmax), which for the iron(III) thiocyanate complex is approximately 480 nm.[3][5] To prevent the precipitation of iron(III) hydroxide (B78521) and ensure the stability of the complex, the reaction is carried out in an acidic solution, typically using nitric acid.[6][7]
Quantitative Data Summary
The performance of the assay can vary based on specific laboratory conditions and instrumentation. The table below summarizes typical quantitative data for this method.
| Parameter | Value | Notes |
| Wavelength of Max. Absorbance (λmax) | ~480 nm | A blue filter is suitable for colorimeters.[3][5] |
| Typical Linear Range | 0 - 25 ppm (mg/L) | The range can be adjusted by altering sample volume or final dilution volume.[4] |
| Color Stability | At least 15 minutes | Allow sufficient time for color development before measurement.[3][8] |
| Common Interferences | Bromide, Iodide, Cyanide, Thiosulfate, Nitrite | These ions may react with the reagents and affect absorbance readings.[6] |
| Fluoride, Phosphate, Sulfate | These ions can form stable, colorless complexes with Fe(III), reducing color intensity. |
Detailed Experimental Protocol
1. Materials and Equipment
-
Chemicals:
-
Ferric Ammonium Sulfate Dodecahydrate (FeNH₄(SO₄)₂·12H₂O)
-
Potassium Thiocyanate (KSCN), analytical grade, dried at 105°C
-
Concentrated Nitric Acid (HNO₃)
-
Distilled or Deionized Water
-
-
Glassware & Labware:
-
100 mL and 1000 mL Volumetric Flasks
-
Graduated Pipettes (2 mL, 5 mL, 10 mL)
-
Burettes (50 mL)
-
Beakers
-
Cuvettes for spectrophotometer
-
-
Instrumentation:
-
Spectrophotometer or Colorimeter capable of measuring at 480 nm
-
Analytical Balance
-
2. Reagent Preparation
-
Ferric Ammonium Sulfate Reagent:
-
Weigh 60 g of this compound (FeNH₄(SO₄)₂·12H₂O).
-
Dissolve it in approximately 500 mL of distilled water in a 1000 mL volumetric flask.
-
Under a fume hood , carefully add 355 mL of concentrated Nitric Acid (HNO₃).
-
Dilute to the 1000 mL mark with distilled water, cap, and invert several times to mix thoroughly.[7] This solution is corrosive and should be handled with care.
-
-
Stock Thiocyanate Standard Solution (1000 ppm SCN⁻):
-
Accurately weigh 1.683 g of dried Potassium Thiocyanate (KSCN).
-
Dissolve it in a 1000 mL volumetric flask with distilled water.
-
Fill the flask to the mark with distilled water, cap, and invert to mix.
-
-
Working Thiocyanate Standard Solutions (0, 5, 10, 15, 20, 25 ppm):
-
Label six 100 mL volumetric flasks as A, B, C, D, E, and F.
-
Using a burette or calibrated pipettes, add the volumes of a 250 ppm intermediate standard (prepared by diluting the 1000 ppm stock) as shown in the table below. Alternatively, prepare directly from the 1000 ppm stock. For this protocol, we will use a 250 ppm intermediate standard.[4][5]
-
To prepare the 250 ppm intermediate standard, pipette 25 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark.
-
| Flask Label | Volume of 250 ppm SCN⁻ (mL) | Final Concentration (ppm SCN⁻) |
| A (Blank) | 0.0 | 0 |
| B | 2.0 | 5 |
| C | 4.0 | 10 |
| D | 6.0 | 15 |
| E | 8.0 | 20 |
| F | 10.0 | 25 |
3. Assay Procedure
-
Calibration Curve Generation:
-
To each of the labeled 100 mL volumetric flasks (A-F), add distilled water to bring the total volume to approximately 80 mL.[4][5]
-
Pipette exactly 10.0 mL of the Ferric Ammonium Sulfate Reagent into each flask.[4][5]
-
Dilute each flask to the 100 mL mark with distilled water.
-
Cap each flask and invert several times to ensure the solution is thoroughly mixed.
-
Allow the solutions to stand for 15 minutes for the color to develop fully and stabilize.[3][8]
-
Set the spectrophotometer to a wavelength of 480 nm.
-
Use the solution from Flask A (0 ppm Blank) to zero the spectrophotometer (set absorbance to 0.000).
-
Measure and record the absorbance of the standards in Flasks B through F.[4][5]
-
-
Analysis of Unknown Sample:
-
Pipette a known volume (e.g., 10.0 mL) of the unknown sample into a clean 100 mL volumetric flask. If the thiocyanate concentration is expected to be high, dilute the sample accordingly.
-
Add distilled water to bring the volume to approximately 80 mL.
-
Add exactly 10.0 mL of the Ferric Ammonium Sulfate Reagent.[4][5]
-
Dilute to the 100 mL mark with distilled water, mix, and allow to stand for 15 minutes.
-
Measure the absorbance of the prepared sample at 480 nm against the reagent blank.
-
4. Data Analysis
-
Plot a calibration curve with Absorbance on the y-axis and Thiocyanate Concentration (ppm) on the x-axis for the standards.
-
The plot should be linear. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance and 'x' is concentration, and determine the correlation coefficient (R²), which should be close to 1.
-
Use the measured absorbance of the unknown sample and the equation from the calibration curve to calculate the concentration of thiocyanate in the prepared sample.[4][5]
-
Remember to account for any initial dilutions of the sample to determine the concentration in the original, undiluted sample.
Visualizations
Caption: Experimental workflow for thiocyanate determination.
References
Application Notes and Protocols: Ferric Ammonium Sulfate Dodecahydrate as a Mordant in Textile Dyeing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ferric ammonium (B1175870) sulfate (B86663) dodecahydrate, an iron-based mordant, in textile dyeing. The information is intended for a scientific audience, with a focus on detailed protocols, quantitative data, and the underlying chemical principles. While ferric ammonium sulfate dodecahydrate is used as a mordant in textile printing and dyeing, a significant body of available scientific literature focuses on the closely related ferrous sulfate.[1] Therefore, where specific data for this compound is not available, data from studies using ferrous sulfate will be presented as a close proxy to illustrate the principles of iron mordanting.
Introduction
Mordants are essential chemical compounds in natural dyeing, acting as a bridge between the dye molecule and the textile fiber to enhance dye uptake, improve colorfastness, and in some cases, modify the final color.[2] this compound (FeNH₄(SO₄)₂·12H₂O), a double salt of ferric sulfate and ammonium sulfate, is an effective mordant, particularly for achieving darker, "saddened," or earthy tones.[3][4] The iron (Fe³⁺) ions in the mordant form coordination complexes with both the dye molecules and the functional groups present in textile fibers, thereby fixing the color.[5][6]
This document outlines detailed protocols for the application of this compound as a mordant for both protein (e.g., wool, silk) and cellulose-based (e.g., cotton, linen) fibers. It also presents quantitative data on color strength and fastness properties, primarily based on studies using ferrous sulfate, to provide a framework for experimental design.
Data Presentation
The following tables summarize quantitative data related to the use of iron-based mordants in textile dyeing. It is important to note that the specific outcomes can vary depending on the type of fiber, the natural dye used, and the precise mordanting conditions.
Table 1: Recommended Concentrations of Iron Mordant (% Weight of Fiber)
| Fiber Type | Mordant Concentration (% WOF) | Notes |
| Protein Fibers (Wool, Silk) | 2% - 4% | Higher concentrations can lead to a harsh feel and brittleness of the fibers.[3][7] |
| Cellulose (B213188) Fibers (Cotton, Linen) | 1% - 3% | Often used in conjunction with a tannin pre-treatment for improved dye fixation.[3][8] |
Table 2: Influence of Ferrous Sulfate Mordant on Color Strength (K/S) of Cotton Dyed with Various Natural Dyes
| Natural Dye | Mordant | K/S Value | Reference |
| Turmeric | Ferrous sulfate-myrobalan | 75.45 | [9] |
| Onion Skin | Ferrous sulfate-myrobalan | 48.24 | [9] |
| Henna Leaves | Ferrous sulfate-myrobalan | 37.40 | [9] |
| Neem Leaves | Ferrous sulfate-myrobalan | 28.61 | [9] |
| Curry Leaves | Ferrous sulfate-myrobalan | 25.96 | [9] |
Table 3: Colorfastness Properties of Cotton Dyed with Annatto Using Ferrous Sulfate Mordant
| Fastness Property | Rating (Grey Scale) | Reference |
| Wash Fastness (Color Change) | Good | [8] |
| Wash Fastness (Staining on Cotton) | Good | [8] |
| Wash Fastness (Staining on Silk) | Very Good | [8] |
Table 4: Effect of Ferrous Sulfate on Tensile Strength of Woolen Yarn
| Mordant Concentration (% owf) | Change in Tenacity | Statistical Significance |
| 1% - 20% | No statistically significant effect | Not Significant |
Experimental Protocols
Safety Precautions: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of the powder.
Scouring of Textile Fibers
Objective: To remove impurities, oils, and sizing from the fibers that could interfere with mordanting and dyeing.
Materials:
-
Textile fibers (wool, silk, cotton, or linen)
-
pH-neutral detergent (e.g., Synthrapol)
-
Large non-reactive pot (stainless steel or enamel)
-
Water
Protocol:
-
Weigh the dry textile fibers. This will be the "weight of fiber" (WOF) used for all subsequent calculations.
-
Fill a pot with enough water to allow the fibers to move freely.
-
Add 1 teaspoon of pH-neutral detergent per pound of fiber.
-
Introduce the fibers to the pot and slowly heat the water to a simmer (80-90°C for cotton/linen; 60-70°C for wool/silk).
-
Maintain the simmer for 1 hour, stirring gently to ensure even cleaning. Avoid agitation with protein fibers to prevent felting.[3]
-
Allow the pot to cool completely before removing the fibers.
-
Rinse the fibers thoroughly with lukewarm water until all detergent is removed.
Mordanting Protocols
3.2.1. Pre-Mordanting of Protein Fibers (Wool, Silk)
Objective: To impregnate the fibers with the iron mordant before dyeing.
Materials:
-
Scoured protein fibers
-
This compound (or ferrous sulfate)
-
Non-reactive pot
-
Water
Protocol:
-
Calculate the amount of this compound required (2-4% of WOF).
-
In a separate container, dissolve the mordant in a small amount of hot water.
-
Fill the main pot with enough room temperature water to cover the fibers.
-
Add the dissolved mordant solution to the main pot and stir well.
-
Introduce the wet, scoured fibers to the mordant bath.
-
Slowly heat the mordant bath to 50-60°C.[7]
-
Maintain this temperature for 1 hour, stirring gently every 15 minutes.
-
Turn off the heat and allow the fibers to cool completely in the mordant bath.
-
Remove the fibers and rinse thoroughly with cool water.
-
The mordanted fibers can be dyed immediately or dried for later use.
3.2.2. Pre-Mordanting of Cellulose Fibers (Cotton, Linen) with Tannin and Iron
Objective: To first treat the cellulose fibers with tannin to improve mordant uptake, followed by the iron mordant.
Materials:
-
Scoured cellulose fibers
-
Tannic acid (or a natural source of tannin like myrobalan)
-
This compound (or ferrous sulfate)
-
Two non-reactive pots
-
Water
Protocol: Step 1: Tannin Treatment
-
Calculate the amount of tannic acid required (8-10% of WOF).
-
Dissolve the tannic acid in hot water in a non-reactive pot.
-
Add enough water to the pot to cover the fibers.
-
Introduce the wet, scoured fibers to the tannin bath.
-
Slowly heat the bath to 60-70°C and maintain for 1 hour, stirring occasionally.
-
Allow the fibers to cool in the tannin bath.
-
Remove the fibers and gently squeeze out the excess liquid. Do not rinse.
Step 2: Iron Mordanting
-
Calculate the amount of this compound required (1-3% of WOF).
-
In a separate pot, dissolve the mordant in hot water.
-
Add enough room temperature water to cover the fibers.
-
Introduce the tannin-treated, damp fibers into the iron mordant bath.
-
Slowly heat the bath to 50-60°C and maintain for 1 hour, stirring regularly.
-
Allow the fibers to cool completely in the mordant bath.
-
Remove the fibers and rinse thoroughly with cool water.
-
The mordanted fibers are now ready for dyeing.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for natural dyeing with an iron mordant.
Chemical Interaction Pathway
Caption: Simplified mechanism of iron mordant action in textile dyeing.
References
- 1. mpbio.com [mpbio.com]
- 2. kristinarzt.com [kristinarzt.com]
- 3. pre-dyeing treatment — NY Textile Lab [newyorktextilelab.com]
- 4. dyeing with natural dyes: part 2 – mordanting - La Visch Designs [lavisch.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. textilelearner.net [textilelearner.net]
- 7. Mordanting wool and cellulose fibers | Forests and meadows natural dyeing studio [forestsandmeadows.com]
- 8. The Colour Fastness Properties of Natural Dyes - 5 Dye agents for natural dyes on cotton - Fibre2Fashion [fibre2fashion.com]
- 9. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
Application Notes & Protocols: Standardization of Potassium Permanganate with Ferrous Ammonium Sulfate Dodecahydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the standardization of potassium permanganate (B83412) (KMnO₄) solution using ferrous ammonium (B1175870) sulfate (B86663) dodecahydrate, also known as Mohr's salt [(NH₄)₂Fe(SO₄)₂·6H₂O], as a primary standard. This redox titration is a fundamental analytical technique used to accurately determine the molarity of a potassium permanganate solution, which can subsequently be used as a titrant for the quantitative analysis of various substances in pharmaceutical and chemical research.
The reaction is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by permanganate ions (MnO₄⁻) in an acidic medium. The permanganate ion itself acts as an indicator, with the endpoint being the appearance of a persistent pale pink color due to the excess MnO₄⁻ ions.
Principle of the Reaction
The standardization is a redox titration where ferrous ammonium sulfate acts as the reducing agent and potassium permanganate is the oxidizing agent.[1][2] The reaction is carried out in the presence of dilute sulfuric acid to prevent the oxidation of ferrous ions by air and to provide the necessary acidic medium for the reduction of the permanganate ion.[3][4]
The overall balanced ionic equation for the reaction is: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O[4][5][6]
From the stoichiometry of this reaction, one mole of potassium permanganate reacts with five moles of ferrous ammonium sulfate.[6]
Experimental Protocols
-
Potassium permanganate (KMnO₄)
-
Ferrous ammonium sulfate dodecahydrate [(NH₄)₂Fe(SO₄)₂·12H₂O] (Analytical Grade)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled or deionized water
-
Burette (50 mL)
-
Pipette (20 mL or 25 mL)
-
Volumetric flasks (250 mL, 1000 mL)
-
Conical flasks (250 mL)
-
Analytical balance
-
Heating plate or water bath
1. Preparation of Approximately 0.02 M Potassium Permanganate Solution
-
Accurately weigh approximately 3.2 g of potassium permanganate.
-
Dissolve the KMnO₄ in 1000 mL of distilled water in a large beaker.
-
Heat the solution to boiling for about an hour to oxidize any organic matter present in the water.[7]
-
Allow the solution to cool and stand for 24-48 hours, protected from light.
-
Carefully decant or filter the supernatant solution through a sintered glass funnel to remove any precipitated manganese dioxide (MnO₂).
-
Store the standardized solution in a clean, dark glass bottle to prevent decomposition.[8]
2. Preparation of Standard 0.1 M Ferrous Ammonium Sulfate (FAS) Solution
-
Accurately weigh approximately 9.8 g of pure ferrous ammonium sulfate dodecahydrate on an analytical balance.
-
Transfer the weighed salt into a clean 250 mL volumetric flask.
-
Add about 20 mL of dilute sulfuric acid to prevent the hydrolysis and aerial oxidation of the ferrous salt.[4]
-
Add approximately 100 mL of distilled water and gently swirl the flask to dissolve the crystals completely.
-
Once dissolved, make up the volume to the 250 mL mark with distilled water.
-
Stopper the flask and invert it several times to ensure a homogeneous solution. This solution should be freshly prepared as ferrous solutions are susceptible to air oxidation.[9]
-
Burette Preparation: Rinse a clean 50 mL burette with a small amount of the prepared potassium permanganate solution and then fill the burette with the same solution. Ensure that the tip of the burette is free of air bubbles. Record the initial burette reading, noting the top of the meniscus due to the intense color of the permanganate solution.[4]
-
Pipetting FAS Solution: Pipette 20 mL (or 25 mL) of the standard ferrous ammonium sulfate solution into a clean 250 mL conical flask.[10]
-
Acidification: Add approximately 20 mL of dilute (1 M) sulfuric acid to the conical flask containing the FAS solution. This provides the acidic medium necessary for the reaction.[3][4]
-
Titration: Titrate the FAS solution with the potassium permanganate solution from the burette. Add the KMnO₄ solution dropwise while continuously swirling the conical flask.[11]
-
Endpoint Determination: The permanganate solution will be decolorized as long as ferrous ions are present. The endpoint is reached when a single drop of the KMnO₄ solution produces a permanent pale pink color in the flask that persists for about 30 seconds.[3][4]
-
Recording and Repetition: Record the final burette reading. Repeat the titration at least three times to obtain concordant readings (volumes that agree within ±0.1 mL).[4][11]
Data Presentation
| Trial No. | Volume of FAS Solution (V₁) (mL) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of KMnO₄ Used (V₂) (mL) |
| 1 | 20.0 | |||
| 2 | 20.0 | |||
| 3 | 20.0 | |||
| Concordant Volume |
Calculations
The molarity of the potassium permanganate solution can be calculated using the following formula derived from the stoichiometry of the reaction:
M₁V₁ / n₁ = M₂V₂ / n₂
Where:
-
M₁ = Molarity of the Ferrous Ammonium Sulfate (FAS) solution
-
V₁ = Volume of the FAS solution used
-
n₁ = Stoichiometric coefficient of FAS (which is 5)
-
M₂ = Molarity of the Potassium Permanganate (KMnO₄) solution
-
V₂ = Concordant volume of the KMnO₄ solution used
-
n₂ = Stoichiometric coefficient of KMnO₄ (which is 1)
Therefore, the molarity of the KMnO₄ solution (M₂) is:
M₂ = (M₁ × V₁ × n₂) / (V₂ × n₁)
Example Calculation:
If the molarity of the FAS solution (M₁) is 0.1 M, the volume of FAS solution (V₁) is 20.0 mL, and the concordant volume of KMnO₄ solution (V₂) is 19.5 mL:
M₂ = (0.1 M × 20.0 mL × 1) / (19.5 mL × 5) = 0.0205 M
Experimental Workflow Diagram
Caption: Workflow for KMnO₄ Standardization.
References
- 1. byjus.com [byjus.com]
- 2. labkafe.com [labkafe.com]
- 3. ck12.org [ck12.org]
- 4. mccscience.yolasite.com [mccscience.yolasite.com]
- 5. Experiment 16 Help!!! [faculty.uml.edu]
- 6. Permanganate Titrations [staff.buffalostate.edu]
- 7. pharmaguddu.com [pharmaguddu.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scribd.com [scribd.com]
- 10. Mohr salt titration [unacademy.com]
- 11. Mohr Salt Titration with KMnO4: Step-by-Step Chemistry Guide [vedantu.com]
Application Notes and Protocols for the Synthesis of Iron Nanoparticles using Ferric Ammonium Sulfate Dodecanitrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of iron nanoparticles (FeNPs) utilizing ferric ammonium (B1175870) sulfate (B86663) dodecahydrate as a primary iron precursor. The document covers both green synthesis and conventional chemical co-precipitation methods, offering a comparative analysis of the resulting nanoparticle characteristics. The protocols and data presented are intended to guide researchers in the controlled synthesis of FeNPs for various applications, including drug delivery, bio-imaging, and diagnostics.
Introduction
Iron nanoparticles have garnered significant attention in biomedical research due to their unique magnetic properties, biocompatibility, and high surface area-to-volume ratio. Ferric ammonium sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O), a double salt of ferric sulfate and ammonium sulfate, serves as a reliable and cost-effective iron(III) source for the synthesis of these nanoparticles. Its use in both green and chemical synthesis methods allows for the production of iron oxide nanoparticles with tunable sizes and morphologies.[1][2] This document outlines detailed experimental procedures and the expected characteristics of the synthesized nanoparticles.
Synthesis Methodologies
Two primary methods for the synthesis of iron nanoparticles using this compound are detailed below: Green Synthesis and Chemical Co-precipitation.
Green Synthesis using Plant Extracts
Green synthesis offers an eco-friendly and simple approach to nanoparticle synthesis, utilizing phytochemicals present in plant extracts as reducing and capping agents.
Experimental Protocol: Green Synthesis with Phyllanthus niruri Leaf Extract
This protocol describes the synthesis of iron oxide nanoparticles using an aqueous extract of Phyllanthus niruri leaves.
Materials:
-
This compound (NH₄Fe(SO₄)₂·12H₂O)
-
Ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O)
-
Phyllanthus niruri leaves
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Equipment:
-
Beakers and conical flasks
-
Magnetic stirrer with hot plate
-
Whatman No. 1 filter paper
-
Centrifuge
-
Air oven
-
pH meter
Procedure:
-
Preparation of Phyllanthus niruri Leaf Extract:
-
Thoroughly wash fresh Phyllanthus niruri leaves with deionized water.
-
Air-dry the leaves in the shade for several days and then grind them into a fine powder.
-
Boil 10 g of the leaf powder in 100 mL of deionized water for 15-20 minutes.
-
Cool the extract to room temperature and filter it through Whatman No. 1 filter paper. The filtrate is the plant extract.
-
-
Preparation of Iron Salt Solutions:
-
Prepare a 0.2 M solution of this compound by dissolving 9.65 g in 100 mL of deionized water.
-
Prepare a 0.1 M solution of ammonium iron(II) sulfate hexahydrate by dissolving 3.92 g in 100 mL of deionized water.
-
-
Synthesis of Iron Nanoparticles:
-
Mix the 0.2 M ferric ammonium sulfate solution and 0.1 M ammonium iron(II) sulfate solution in a 2:1 volume ratio (e.g., 10 mL of ferric solution and 5 mL of ferrous solution) in a beaker.
-
Add 1.2 mL of the prepared Phyllanthus niruri leaf extract to the iron salt mixture while stirring continuously.
-
Maintain the reaction at 30°C for 30 minutes with constant stirring.
-
To facilitate the conversion of excess iron species to iron oxide (Fe₃O₄), add 1 N NaOH dropwise to the solution until the pH reaches 10, and continue stirring for another 15 minutes.
-
A color change from reddish-yellow to black indicates the formation of iron oxide nanoparticles.
-
-
Purification of Nanoparticles:
-
Separate the synthesized nanoparticles from the solution using a strong magnet (magnetic separation).
-
Decant the supernatant and wash the nanoparticle pellet multiple times with ethanol to remove impurities.
-
Dry the purified nanoparticles in an air oven at 60°C.
-
Caption: Workflow for the chemical co-precipitation of iron nanoparticles.
Characterization of Synthesized Iron Nanoparticles
The synthesized iron nanoparticles should be characterized to determine their physicochemical properties. Standard characterization techniques are outlined below.
| Characterization Technique | Purpose | Typical Results for Iron Nanoparticles |
| UV-Visible Spectroscopy | To confirm the formation of nanoparticles and determine their optical properties. | A characteristic surface plasmon resonance (SPR) peak is observed, typically in the range of 330-360 nm for iron oxide nanoparticles. [3] |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension. | Provides the Z-average particle size and Polydispersity Index (PDI). For many applications, a narrow size distribution (low PDI) is desirable. |
| Transmission Electron Microscopy (TEM) | To visualize the morphology (shape and size) of the nanoparticles. | Provides direct imaging of the nanoparticles, revealing their shape (e.g., spherical, cubic) and allowing for the measurement of their core diameter. |
| Scanning Electron Microscopy (SEM) | To study the surface morphology and topography of the nanoparticles. | Gives information about the surface texture and aggregation state of the nanoparticle powder. |
| X-ray Diffraction (XRD) | To determine the crystalline structure and average crystallite size of the nanoparticles. | The diffraction pattern can confirm the formation of specific iron oxide phases (e.g., magnetite, maghemite) and the crystallite size can be calculated using the Scherrer equation. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the functional groups on the surface of the nanoparticles, especially to confirm the presence of capping agents from plant extracts in green synthesis. | In green synthesis, peaks corresponding to biomolecules (e.g., -OH, -C=O) from the plant extract can be observed on the nanoparticle surface. For co-precipitated particles, Fe-O bond vibrations are typically seen around 500-600 cm⁻¹. |
Quantitative Data Summary
The properties of the synthesized iron nanoparticles can vary depending on the synthesis method and reaction parameters. The following table summarizes typical quantitative data obtained from the synthesis methods described.
| Synthesis Method | Precursors | Particle Size (TEM) | UV-Vis λmax | Reference |
| Green Synthesis | Ferric Ammonium Sulfate, Ammonium Iron(II) Sulfate, Phyllanthus niruri extract | ~20-50 nm | 330-355 nm | [3] |
| Co-precipitation | Ferric Chloride, Ferrous Chloride | 5-25 nm | Not always reported | [1] |
| Co-precipitation | Ferrous Sulfate | 15-40 nm | Not always reported | [2] |
Note: The particle size and other properties are highly dependent on the specific reaction conditions such as temperature, pH, and concentration of reactants.
Logical Relationships in Nanoparticle Synthesis
The final properties of the synthesized iron nanoparticles are a direct consequence of the chosen synthesis parameters. Understanding these relationships is crucial for tuning the nanoparticle characteristics for specific applications.
Caption: Logical relationship between synthesis parameters and final nanoparticle properties.
Applications in Drug Development
Iron nanoparticles synthesized using this compound have significant potential in drug development and biomedicine.
-
Targeted Drug Delivery: Their magnetic properties allow for targeted delivery of therapeutic agents to specific sites in the body through the application of an external magnetic field. This can enhance drug efficacy and reduce systemic side effects. [4][5]* Magnetic Resonance Imaging (MRI): Superparamagnetic iron oxide nanoparticles (SPIONs) can be used as contrast agents in MRI to improve the visibility of internal body structures. [5]* Hyperthermia Treatment: When subjected to an alternating magnetic field, magnetic nanoparticles can generate heat, which can be used to selectively destroy cancer cells in a technique known as magnetic hyperthermia. [4]* Biosensing: Functionalized iron nanoparticles can be used in biosensors for the detection of various biomolecules, offering high sensitivity and specificity.
-
Tissue Engineering: Iron nanoparticles can be incorporated into scaffolds to promote tissue regeneration and can be tracked using non-invasive imaging techniques. [5]
Conclusion
This compound is a versatile and effective iron precursor for the synthesis of iron nanoparticles through both green and chemical co-precipitation methods. The protocols provided in these application notes offer a foundation for researchers to produce iron nanoparticles with controlled properties. By carefully manipulating the synthesis parameters, the resulting nanoparticles can be tailored for a wide range of applications in drug development, diagnostics, and therapy. Further research and optimization of these methods will continue to expand the utility of these nanomaterials in the biomedical field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Dynamic Light Scattering Analysis for the Determination of the Particle Size of Iron-Carbohydrate Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: Dynamic Light Scattering Analysis for the Determination of the Particle Size of Iron-Carbohydrate Complexes [jove.com]
- 5. Dynamic Light Scattering Analysis for the Determination of the Particle Size of Iron-Carbohydrate Complexes [jove.com]
Application Notes and Protocols: Ferric Ammonium Sulfate Dodecahydrate as an Iron Source in Microbial Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ferric ammonium (B1175870) sulfate (B86663) dodecahydrate as a reliable and effective iron source in various microbial culture media. Iron is an essential micronutrient for the growth and metabolism of most microorganisms, playing a critical role in cellular respiration, DNA synthesis, and enzymatic reactions.[1][2][3][4][5] The choice of an appropriate iron source is crucial for optimizing microbial biomass and the production of valuable metabolites, such as antibiotics and enzymes.
Ferric ammonium sulfate dodecahydrate (FeNH₄(SO₄)₂·12H₂O) offers several advantages as an iron supplement in microbial cultures. Its high solubility in aqueous solutions ensures uniform distribution in the media. Furthermore, it serves as a source of both ferric ions (Fe³⁺) and ammonium ions, which can be utilized by various microorganisms.
Data Presentation: Efficacy and Comparative Analysis
The following tables summarize the quantitative data on the effects of ferric ammonium sulfate and other iron sources on microbial growth and metabolism.
Table 1: Comparative Antibacterial Activity of Iron Ions
| Iron Source | Microorganism | Condition | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Ferrous Ions | S. aureus | Aerobic | 250 |
| Ferric Ions | S. aureus | Aerobic | 1000 |
| Ferrous Ions | E. coli | Aerobic | 250 |
| Ferric Ions | E. coli | Aerobic | 1000 |
| Ferrous Ions | S. aureus | Anaerobic | 250 |
| Ferric Ions | S. aureus | Anaerobic | 500 |
| Ferrous Ions | E. coli | Anaerobic | 500 |
| Ferric Ions | E. coli | Anaerobic | 1000 |
Data sourced from a study on the antibacterial effects of SPIONs versus ferrous and ferric ions.[6]
Table 2: Toxicological Data on Ferric Ammonium Sulfate (AFS) on Various Microbes
| Microorganism | IC₅₀ (µg/mL) | Complete Inhibition Concentration (µg/mL) |
| Candida humicola | 90.10 | 320.0 |
| Pseudomonas putida | 58.79 | 160.0 |
| Bacillus subtilis | 65.94 | 160.0 |
IC₅₀ represents the half-inhibitory concentration. Data indicates that while essential, excessive concentrations of ferric ammonium sulfate can be toxic to microorganisms.[7]
Experimental Protocols
Protocol 1: Preparation of a 0.1 M this compound Stock Solution
This protocol details the preparation of a standardized 0.1 M stock solution of this compound, which can be used for supplementing microbial culture media.
Materials:
-
This compound (FeNH₄(SO₄)₂·12H₂O, M.W. 482.19 g/mol )[1]
-
Sulfuric acid (H₂SO₄), concentrated
-
Distilled or deionized water
-
1 L volumetric flask
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Accurately weigh 48.22 g of this compound using an analytical balance.[1][8]
-
In a separate beaker, carefully add 6 mL of concentrated sulfuric acid to approximately 300 mL of distilled water and allow the mixture to cool.[1][9]
-
Transfer the weighed ferric ammonium sulfate to the cooled acid solution.
-
Place the beaker on a magnetic stirrer and stir until the salt is completely dissolved.
-
Carefully transfer the dissolved solution into a 1 L volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Store the stock solution in a tightly sealed, light-protected container at room temperature.[1]
Protocol 2: Supplementation of Microbial Culture Media
This protocol provides a general guideline for adding the ferric ammonium sulfate stock solution to microbial culture media. The optimal concentration will vary depending on the specific microorganism and the basal medium composition.
Materials:
-
Prepared 0.1 M this compound Stock Solution (from Protocol 1)
-
Prepared microbial culture medium (liquid or solid)
-
Sterile pipettes or micropipettes
-
Sterile culture vessels (flasks, tubes, or petri dishes)
Procedure:
-
Prepare the desired microbial culture medium according to its standard formulation, omitting any other iron source if a direct comparison is intended.
-
Sterilize the basal medium by autoclaving or filtration as required.[10] For heat-sensitive media, filter sterilization is recommended.
-
Allow the autoclaved medium to cool to a safe handling temperature (approximately 45-55°C) before adding any supplements.
-
Aseptically add the required volume of the 0.1 M ferric ammonium sulfate stock solution to the sterile medium to achieve the desired final iron concentration. Typical final concentrations range from 1 µM to 100 µM, but optimization is recommended for each specific application.
-
Mix the medium thoroughly to ensure uniform distribution of the iron source.
-
For solid media, pour the supplemented agar (B569324) into sterile petri dishes and allow it to solidify.
-
The supplemented medium is now ready for inoculation with the target microorganism.
Protocol 3: Sterilization of Ferric Ammonium Sulfate Solutions
Due to the potential for precipitation at neutral or alkaline pH during autoclaving, filter sterilization of the ferric ammonium sulfate stock solution is the recommended method.
Materials:
-
Prepared 0.1 M this compound Stock Solution
-
Sterile syringe filters (0.22 µm pore size)
-
Sterile syringes
-
Sterile collection vessel
Procedure:
-
Draw the prepared ferric ammonium sulfate solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the tip of the syringe.
-
Carefully push the plunger of the syringe to pass the solution through the filter into a sterile collection vessel.
-
The filter-sterilized stock solution is now ready to be added to pre-sterilized culture media.
Visualizations
References
- 1. Iron Sources Used by the Nonpathogenic Lactic Acid Bacterium Lactobacillus sakei as Revealed by Electron Energy Loss Spectroscopy and Secondary-Ion Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of Transition Metals on Growth and Metal Uptake for Two Distinct Lactobacillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of growth media for extreme iron limitation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Addition of Zinc, Manganese, and Iron to Growth Media Triggers Antibiotic Production in Bacterial Isolates From the Lower Atmosphere — Journal of Young Investigators [jyi.org]
- 6. Advantage Provided by Iron for Escherichia coli Growth and Cultivability in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmaupdater.com [pharmaupdater.com]
- 9. Preparation and Standardization of 0.1 M Ferric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ferric Ammonium Sulfate Dodecanhydrate Indicator Solution
This technical support guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Ferric Ammonium Sulfate (B86663) Dodecahydrate (also known as Ferric Alum) as an indicator, particularly in Volhard titrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in a Ferric Ammonium Sulfate indicator solution?
A1: The primary cause of instability is the hydrolysis of the ferric ions (Fe³⁺) in the aqueous solution.[1][2] In neutral or insufficiently acidic solutions, the hydrated ferric ion, [Fe(H₂O)₆]³⁺, undergoes a series of reactions to form various hydroxo complexes (e.g., [Fe(OH)(H₂O)₅]²⁺, [Fe(OH)₂(H₂O)₄]⁺) and polynuclear species.[1] This process can eventually lead to the precipitation of ferric hydroxide (B78521), Fe(OH)₃, rendering the indicator ineffective.[1][3][4][5]
Q2: Why is nitric acid added during the preparation of the indicator solution?
A2: Nitric acid is added to increase the concentration of H⁺ ions, which lowers the pH of the solution. According to Le Chatelier's principle, this acidic environment suppresses the hydrolysis of Fe³⁺ ions, keeping them in their soluble, active form, which is essential for accurate endpoint detection in titrations like the Volhard method.[6][7][8][9]
Q3: What are the visible signs of a degraded Ferric Ammonium Sulfate indicator solution?
A3: A freshly prepared, properly stabilized indicator solution is typically a pale violet or amber liquid.[10] Signs of degradation include:
-
Color Change: The solution may turn yellow or brown, which can be attributed to the formation of ferric hydrolysis products.[11]
-
Turbidity or Precipitation: The formation of a rust-colored precipitate, which is likely ferric hydroxide, is a clear indication of significant degradation.[3][4]
Q4: What is the expected shelf life of the indicator solution?
A4: The stability of the solution is dependent on proper preparation and storage. Commercially prepared solutions, which are stabilized with acid, typically have a stated shelf life of 12 to 24 months when stored under normal laboratory conditions.[1][10][12][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Fading or Fleeting Endpoint Color | 1. Temperature: The reddish-brown ferric thiocyanate (B1210189) complex formed at the endpoint is temperature-sensitive and can fade at temperatures above 25°C.[7] 2. Insufficient Indicator: Too little indicator may result in a weak and transient color change. 3. Competing Reaction: In chloride determinations, the more soluble AgCl precipitate can react with the thiocyanate titrant, causing the endpoint color to disappear. | 1. Ensure the titration is performed at or below 25°C.[7] 2. Add the recommended volume of indicator (typically 1-2 mL). 3. For chloride analysis, either filter the AgCl precipitate before back-titration or add nitrobenzene (B124822) to coat the precipitate and prevent its reaction. |
| No Endpoint Color Appears | 1. Degraded Indicator: The indicator solution may have fully hydrolyzed, leaving no active Fe³⁺ ions to form the colored complex. 2. Incorrect pH: The titration medium is not acidic, leading to the precipitation of ferric hydroxide. | 1. Prepare a fresh batch of indicator solution. 2. Ensure the titration is carried out in an acidic medium as required by the Volhard method.[7][8][9] |
| Indicator Solution is Turbid or Contains Precipitate | 1. Hydrolysis: The solution was prepared with insufficient acid or has degraded over time.[1][3] 2. Contamination: The solution may be contaminated. | 1. Discard the solution and prepare a fresh batch, ensuring the correct amount of nitric acid is added. 2. Use high-purity water and clean glassware for preparation and storage. |
| Initial Solution is Already Brown/Yellow | The indicator solution has started to degrade through hydrolysis.[11] | While it might still be usable for non-critical applications, for accurate quantitative analysis, it is best to prepare a fresh solution. |
Quantitative Data Summary
The stability of the Ferric Ammonium Sulfate indicator solution is primarily influenced by its pH and storage conditions.
| Parameter | Condition | Observation/Specification |
| Shelf Life | Stored at 15°C to 25°C in a tightly sealed container, protected from light. | 12–24 months for commercially prepared, acid-stabilized solutions.[10][12][13] |
| pH for Stability | Acidic | Ferric hydroxide begins to precipitate at a pH of approximately 2-3.5.[3] Maintaining a low pH is critical. |
| Temperature | Elevated Temperatures (>25°C) | Can cause the endpoint color (ferric thiocyanate complex) to fade.[7] |
Experimental Protocols
Preparation of Stabilized Ferric Ammonium Sulfate Indicator Solution (8% w/v)
This protocol is standard for preparing the indicator for use in the Volhard method for chloride determination.
Materials:
-
Ferric Ammonium Sulfate Dodecahydrate (FeNH₄(SO₄)₂·12H₂O)
-
Concentrated Nitric Acid (HNO₃)
-
Distilled or Deionized Water
Procedure:
-
Weigh 40 g of this compound crystals.
-
In a clean glass beaker, add the crystals to 450 mL of distilled water.
-
Carefully add 6 mL of concentrated nitric acid to the solution.
-
Gently heat and stir the mixture until all the crystals have dissolved.
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a 500 mL volumetric flask and dilute to the mark with distilled water.
-
Mix the solution thoroughly.
-
Store the final indicator solution in a tightly capped, preferably amber or opaque, glass bottle in a cool, dark place.[6]
Visualizations
Chemical Degradation Pathway
The primary instability of the ferric alum indicator solution is due to the hydrolysis of the ferric aquo complex, which is suppressed by the addition of acid.
Caption: Hydrolysis pathway of ferric ions and stabilization by acid.
Troubleshooting Workflow for Fading Endpoint
A logical workflow to diagnose the cause of a fading endpoint during titration.
Caption: Troubleshooting logic for a fading titration endpoint.
Relationship Between Storage Conditions and Indicator Stability
This diagram illustrates the key factors influencing the long-term stability of the prepared indicator solution.
Caption: Factors influencing indicator solution stability.
References
- 1. sno.phy.queensu.ca [sno.phy.queensu.ca]
- 2. inorganic chemistry - What happens when ferric chloride is dissolved in water? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. Preparation of Ferric Alum Indicator for Chemistry Experiments [chemicalslearning.com]
- 7. Chrominfo: Volhard method: Reaction, Example, Procedure, Advantages & Precautions [chrominfo.blogspot.com]
- 8. byjus.com [byjus.com]
- 9. collegedunia.com [collegedunia.com]
- 10. RXCHEMICALS: Chemicals Solvent Powder supplier Import-Export in India Dubai UAE Oman Nairobi [rxchemicals.com]
- 11. Why does Ammonium iron (III) sulfate turn yellow when it comes out of the pot? | UK Science Technician Community [community.preproom.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Ferric Ammonium Sulfate Indicator Solution [cpachem.com]
Technical Support Center: Ferric Ammonium Sulfate Dodecahydrate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of ferric ammonium (B1175870) sulfate (B86663) dodecahydrate solutions.
Frequently Asked Questions (FAQs)
Q1: Why do my ferric ammonium sulfate solutions turn cloudy or form a yellow/brown precipitate over time?
A1: The cloudiness or precipitate you are observing is due to the hydrolysis of the ferric ions (Fe³⁺) in the solution. In water, ferric ions react with water molecules to form insoluble ferric hydroxide (B78521) (Fe(OH)₃) and other basic iron sulfates. This process is accelerated by a higher pH (less acidic environment).
Q2: How can I prevent the hydrolysis of my ferric ammonium sulfate solution?
A2: The most effective way to prevent hydrolysis is to maintain a low pH by acidifying the solution. The addition of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), shifts the equilibrium away from the formation of ferric hydroxide, keeping the ferric ions in solution.
Q3: What is the recommended pH for a stable ferric ammonium sulfate solution?
A3: A 0.1 M aqueous solution of ferric ammonium sulfate has a natural pH of approximately 2.5.[1][2] To ensure long-term stability, it is recommended to maintain the pH at or below this level. For many applications, preparing the solution in dilute sulfuric acid is standard practice.
Q4: Can I use any acid to stabilize the solution?
A4: Sulfuric acid is generally preferred as it is a non-volatile acid and its anion (sulfate) is already present in the salt. Hydrochloric acid can also be used.[1] However, it is crucial to consider the compatibility of the chosen acid with your specific experimental conditions and downstream applications.
Q5: How should I store my ferric ammonium sulfate solutions?
A5: Solutions should be stored in tightly sealed containers to prevent evaporation and contamination.[3][4][5] It is also advisable to protect them from direct sunlight and store them in a cool, dry, and well-ventilated area.[3][4][5]
Q6: Does the concentration of the ferric ammonium sulfate solution affect its stability?
A6: While the fundamental principle of preventing hydrolysis by acidification applies to all concentrations, more concentrated solutions may require a proportionally higher concentration of acid to maintain a stable low pH.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Solution is cloudy or has a yellow/brown precipitate immediately after preparation. | Insufficient acidification, leading to rapid hydrolysis of ferric ions. | Add a dilute strong acid (e.g., 1 M sulfuric acid) dropwise while stirring until the solution becomes clear.[6] |
| A clear solution becomes cloudy over time. | Gradual increase in pH due to absorption of atmospheric CO₂ or interaction with the storage container, leading to hydrolysis. | Re-acidify the solution by adding a few drops of dilute strong acid until clarity is restored. For future preparations, ensure the initial acidification is adequate and the storage container is well-sealed. |
| The solid ferric ammonium sulfate crystals are yellow or brownish instead of pale violet. | The solid material has likely absorbed moisture from the air, causing surface hydrolysis. | This indicates a lower quality or improperly stored reagent.[7] While it may still be usable for some applications by dissolving it in a strongly acidic solution, for sensitive analytical work, using fresh, pale violet crystals is recommended. |
Quantitative Data Summary
The following table summarizes recommended acid concentrations for the preparation of stable ferric ammonium sulfate solutions based on established laboratory protocols.
| Solution Concentration | Recommended Acid and Concentration | Reference |
| 0.1 M Ferric Ammonium Sulfate | Add 20 mL of concentrated sulfuric acid per 1000 mL of solution. | [8] |
| General Purpose | Dissolve the salt in 1% (v/v) aqueous hydrochloric acid. | [1] |
| 0.1 M Ferric Ammonium Sulfate | Prepare in 0.1 M sulfuric acid. | [6] |
Experimental Protocols
Protocol for Preparation of a Stable 0.1 M Ferric Ammonium Sulfate Solution
Materials:
-
Ferric ammonium sulfate dodecahydrate (FeNH₄(SO₄)₂·12H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled or deionized water
-
1000 mL volumetric flask
-
Beaker
-
Glass stirring rod
-
Pipette
Procedure:
-
Add approximately 500 mL of distilled water to a 1000 mL beaker.
-
Carefully and slowly add 20 mL of concentrated sulfuric acid to the water while stirring continuously. Caution: This process is exothermic.
-
Allow the diluted acid solution to cool to room temperature.
-
Weigh out 48.22 g of this compound.
-
Transfer the weighed salt to the cooled, acidified water in the beaker.
-
Stir the solution with a glass rod until the salt is completely dissolved. The solution should be clear.
-
Carefully transfer the solution into a 1000 mL volumetric flask.
-
Rinse the beaker with a small amount of the acidified water and add the rinsing to the volumetric flask to ensure a complete transfer.
-
Add acidified water to the volumetric flask until the volume reaches the 1000 mL mark.
-
Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Store the final solution in a tightly sealed, properly labeled container.
Mandatory Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lohmann-minerals.com [lohmann-minerals.com]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. lobachemie.com [lobachemie.com]
- 6. Iron (II) sulphate cloudy | UK Science Technician Community [community.preproom.org]
- 7. Sciencemadness Discussion Board - Ferric Ammonium Alum problems… - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
interference of other ions in ferric ammonium sulfate dodecahydrate titration
Technical Support Center: Ferric Ammonium (B1175870) Sulfate (B86663) Dodecahydrate Titration
Welcome to the Technical Support Center for troubleshooting titrations involving Ferric Ammonium Sulfate Dodecahydrate. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to ionic interference in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common ions that interfere with the complexometric titration of ferric iron (Fe³⁺) with EDTA?
A1: Several divalent and trivalent cations can interfere with the complexometric titration of Fe³⁺ with EDTA by also forming stable complexes with EDTA, leading to an overestimation of the titrant volume and inaccurate results. The most common interfering ions include:
-
Aluminum (Al³⁺)
-
Copper (Cu²⁺) [1]
-
Nickel (Ni²⁺) [1]
-
Cobalt (Co²⁺) [1]
-
Zinc (Zn²⁺)
-
Lead (Pb²⁺)
-
Manganese (Mn²⁺)
Additionally, ions that form colored complexes can obscure the visual endpoint of the titration.[1]
Q2: How does pH affect the selectivity of the Fe³⁺-EDTA titration?
A2: The pH of the solution is a critical parameter for ensuring the selectivity of the Fe³⁺-EDTA titration. The Fe³⁺-EDTA complex is very stable even in strongly acidic conditions (pH 2.0-2.5).[2][3] At this low pH, the formation of EDTA complexes with many other divalent metals (like Ca²⁺ and Mg²⁺) is inhibited, allowing for the selective titration of ferric iron.[1][4]
Q3: What is the role of this compound in the Volhard method for halide determination, and what ions interfere with it?
A3: In the Volhard method, this compound acts as an indicator. After all the halide ions have been precipitated by an excess of silver nitrate, the remaining silver ions are back-titrated with a standard thiocyanate (B1210189) solution. The first excess of thiocyanate reacts with Fe³⁺ to form a distinct red-colored complex, [Fe(SCN)]²⁺, signaling the endpoint.[5][6][7]
Ions that can interfere in the Volhard method include:
-
Mercury (Hg²⁺) and Copper (Cu²⁺) salts, which can react with thiocyanate.
-
Strong oxidizing agents that can destroy the thiocyanate.
-
Other halides like Bromide (Br⁻) and Iodide (I⁻) , as they also precipitate with silver nitrate.
Q4: What is a "masking agent" and how is it used to prevent interference?
A4: A masking agent is a reagent that selectively complexes with an interfering ion, preventing it from reacting with EDTA or the indicator.[8][9] The masking agent forms a complex with the interfering ion that is more stable than the complex the interfering ion would form with EDTA at the given pH. For example, triethanolamine (B1662121) can be used to mask aluminum (Al³⁺) and iron (Fe³⁺) in the determination of other metal ions.[10][11][12]
Q5: When is a back titration recommended for the determination of ferric iron?
A5: A back titration is recommended for the determination of Fe³⁺ under the following circumstances:
-
When the reaction between Fe³⁺ and EDTA is slow.
-
When the Fe³⁺ solution is prone to hydrolysis and precipitation at the optimal pH for direct titration.
-
When a suitable indicator for a direct titration is not available.
In a back titration, a known excess of a standard EDTA solution is added to the sample. The unreacted EDTA is then titrated with a standard solution of a second metal ion, such as zinc (Zn²⁺) or magnesium (Mg²⁺).[10]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your titration experiments.
Issue 1: Inaccurate or Inconsistent Results in Fe³⁺-EDTA Titration
| Symptom | Possible Cause | Troubleshooting Action |
| Endpoint is consistently overshot, leading to high results. | Interference from other metal cations (e.g., Al³⁺, Cu²⁺, Ni²⁺). | 1. Adjust pH: Lower the pH of the sample solution to 2.0-2.5 to selectively titrate Fe³⁺.[2][3] 2. Use a Masking Agent: If the interfering ion is known, add a suitable masking agent. For example, use triethanolamine to mask Al³⁺.[10][11] |
| Color change at the endpoint is unclear or fleeting. | 1. Indicator is "blocked" by an interfering ion. 2. The pH is not optimal for the chosen indicator. | 1. Add the indicator just before the endpoint. 2. Use a back titration method. 3. Ensure the pH is buffered correctly for your specific indicator. |
| Precipitate forms upon addition of buffer. | The pH is too high, causing the precipitation of metal hydroxides (e.g., Fe(OH)₃). | 1. Perform the titration at a lower pH where Fe³⁺ remains in solution. 2. Use an auxiliary complexing agent to keep the metal ion in solution. |
Issue 2: Problems with the Volhard Method using Ferric Ammonium Sulfate Indicator
| Symptom | Possible Cause | Troubleshooting Action |
| The red endpoint color fades quickly. | The silver chloride (AgCl) precipitate is reacting with the thiocyanate titrant, releasing chloride ions back into the solution. | 1. Filter the AgCl precipitate: Before the back titration, filter the solution to remove the AgCl. 2. Add nitrobenzene (B124822): Add a small amount of nitrobenzene to coat the AgCl precipitate and prevent its reaction with thiocyanate.[5] |
| No sharp endpoint is observed. | The solution is not acidic enough, leading to the hydrolysis of the Fe³⁺ indicator. | Ensure the titration is carried out in a nitric acid solution.[6][7] |
Quantitative Data on Ion Interference
While comprehensive tabulated data on percentage errors is scarce, the following table summarizes the nature of interference and the recommended mitigation strategies.
| Analyte / Method | Interfering Ion(s) | Nature of Interference | Mitigation Strategy |
| Fe³⁺ / EDTA Titration | Al³⁺, Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Pb²⁺, Mn²⁺ | Compete with Fe³⁺ for EDTA, leading to falsely high results.[1] | Adjust pH to 2.0-2.5 for selective Fe³⁺ titration.[2][3] Use masking agents (e.g., triethanolamine for Al³⁺).[10][11] |
| Fe³⁺ / EDTA Titration | PO₄³⁻ (Phosphate) | Forms a stable complex with Fe³⁺, preventing its complete reaction with EDTA. | Use a back titration method or add an auxiliary complexing agent. Phosphoric acid is sometimes added in redox titrations of iron to complex Fe³⁺ and sharpen the endpoint.[13][14] |
| Halides / Volhard Method (Fe³⁺ indicator) | Oxidizing Agents | Decompose the thiocyanate titrant. | Remove or reduce the oxidizing agents prior to titration. |
| Halides / Volhard Method (Fe³⁺ indicator) | Mercury (Hg²⁺) | Forms a very stable complex with thiocyanate. | Remove mercury ions from the solution before titration. |
Experimental Protocols
Protocol 1: Selective Titration of Fe³⁺ with EDTA by pH Adjustment
This protocol allows for the determination of Fe³⁺ in the presence of divalent cations that do not form stable EDTA complexes at low pH.
-
Sample Preparation: Pipette a known volume of the sample solution into a 250 mL Erlenmeyer flask. Dilute with approximately 50 mL of deionized water.
-
pH Adjustment: Carefully add a buffer solution (e.g., citric acid/HCl) to adjust the pH of the sample to 2.0.[2] Use a pH meter to ensure accuracy.
-
Indicator Addition: Add a few drops of a suitable indicator, such as salicylic (B10762653) acid. The solution should turn a distinct color (e.g., purple with salicylic acid).[15]
-
Titration: Titrate the sample with a standardized EDTA solution. The endpoint is reached when the solution undergoes a sharp color change (e.g., from purple to colorless or light yellow).[15]
-
Calculation: Calculate the concentration of Fe³⁺ in the original sample based on the volume of EDTA used and the stoichiometry of the reaction.
Protocol 2: Masking of Aluminum (Al³⁺) in the Determination of other Ions
This protocol describes the use of triethanolamine to mask Al³⁺.
-
Sample Preparation: Place a known volume of the sample containing the analyte and interfering Al³⁺ into a conical flask.
-
pH Adjustment: Add a buffer solution to adjust the pH to the optimal range for the titration of the analyte of interest (e.g., pH 10 for Mg²⁺).
-
Masking Agent Addition: Add a sufficient amount of triethanolamine solution to complex with all the Al³⁺ present.[10][11][12]
-
Indicator and Titration: Add the appropriate indicator and titrate with standard EDTA solution to determine the concentration of the analyte.
Protocol 3: Back Titration for the Determination of Fe³⁺
This method is useful when direct titration is not feasible.
-
Sample Preparation and pH Adjustment: Pipette a known volume of the sample into a conical flask and adjust the pH to approximately 2.5.[3]
-
Addition of Excess EDTA: Add a precisely measured volume of a standard EDTA solution that is known to be in excess of the amount required to complex all the Fe³⁺.
-
pH Adjustment for Back Titration: Adjust the pH of the solution to 10 using an appropriate buffer (e.g., ammonia-ammonium chloride).[3]
-
Indicator Addition: Add a suitable indicator for the back titrant (e.g., Eriochrome Black T for a Mg²⁺ back titration).
-
Back Titration: Titrate the excess, unreacted EDTA with a standard solution of a second metal ion (e.g., MgSO₄ or ZnSO₄) until the endpoint is reached.[3]
-
Calculation: Determine the amount of EDTA that reacted with the Fe³⁺ by subtracting the amount of EDTA that reacted with the back-titrant from the total amount of EDTA initially added.
Visualizations
Troubleshooting Workflow for Ion Interference
Caption: Troubleshooting workflow for addressing ionic interference in titrations.
References
- 1. mt.com [mt.com]
- 2. ysi.com [ysi.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. titrations.info [titrations.info]
- 6. canterbury.ac.nz [canterbury.ac.nz]
- 7. Chloride Test in Water – Volhard's Method [praxilabs.com]
- 8. Masking & Demasking Reagents and Estimation of Magnesium Sulphate, and Calcium Gluconate | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stepwise complexometric determination of aluminium, titanium and iron concentrations in silica sand and allied materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. zchoiact.put.poznan.pl [zchoiact.put.poznan.pl]
Technical Support Center: Ferric Ammonium Sulfate Dodecahydrate Indicator
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering color change issues with ferric ammonium (B1175870) sulfate (B86663) dodecahydrate indicator, particularly in argentometric titrations like the Volhard method.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using ferric ammonium sulfate as an indicator?
A1: Ferric ammonium sulfate is used as an indicator in precipitation titrations, most notably the Volhard method for halide determination. The titration involves a back titration of excess silver ions (Ag⁺) with a standard thiocyanate (B1210189) (SCN⁻) solution. After all the silver ions have precipitated as silver thiocyanate (AgSCN), the first excess of thiocyanate ions reacts with the ferric ions (Fe³⁺) from the indicator to form a distinct, soluble blood-red complex, [Fe(SCN)(H₂O)₅]²⁺, signaling the endpoint of the titration.[1][2]
Q2: Why is it crucial to perform the titration in a strong acidic medium?
A2: A strong acidic medium, typically with a hydrogen ion concentration ([H⁺]) of 0.1-1 mol/L, is essential to prevent the hydrolysis of the ferric indicator ions (Fe³⁺).[3] In solutions with low acidity, Fe³⁺ ions will hydrolyze to form brownish-yellow hydroxyl complexes, such as [Fe(OH)(H₂O)₅]²⁺, which can obscure the endpoint color change.[3] At even lower pH, ferric hydroxide (B78521) (Fe(OH)₃) may precipitate, rendering the indicator ineffective.[3][4]
Q3: What is the optimal concentration of the ferric ammonium sulfate indicator?
A3: The concentration of the Fe³⁺ indicator should be carefully controlled. A common concentration for the Fe³⁺ in the final solution is around 0.015 mol/L.[3] If the concentration is too high, the inherent yellow color of the ferric ions can make it difficult to discern the faint red endpoint. Conversely, if the concentration is too low, a significant amount of thiocyanate titrant will be required to produce a visible color change, leading to a titration error. The minimum concentration of the red FeSCN²⁺ complex required for visual detection is approximately 6 x 10⁻⁶ mol/L.[3]
Q4: Can ferric ammonium sulfate indicator be used for the determination of all halides?
A4: Ferric ammonium sulfate indicator is suitable for the determination of chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻) ions through the Volhard method.[3][5] However, for chloride determination, a specific procedure must be followed to avoid a significant titration error.[1][6]
Troubleshooting Guide
Issue 1: No Sharp Color Change or a Faint, Indistinct Endpoint
This is a common issue that can arise from several factors related to the chemical environment and reagent concentrations.
Possible Causes and Solutions
| Cause | Recommended Action |
| Incorrect Acidity: The solution is not acidic enough, leading to the formation of brownish-yellow ferric hydroxyl complexes that mask the endpoint.[3] | Ensure the solution has a hydrogen ion concentration of 0.1-1 mol/L by adding nitric acid. |
| Indicator Concentration Too High: The yellow color of the concentrated Fe³⁺ solution obscures the faint red of the ferric thiocyanate complex.[3] | Prepare the indicator solution according to standard protocols to achieve a final Fe³⁺ concentration of approximately 0.015 mol/L in the titration flask.[3] |
| Indicator Concentration Too Low: Insufficient Fe³⁺ ions are present to form a visible red complex at the equivalence point. | Increase the amount of indicator added, ensuring it does not become so concentrated that its own color interferes. |
| Vigorous Shaking is Insufficient: Silver ions (Ag⁺) can adsorb onto the surface of the silver halide precipitate, leading to a premature and faint endpoint.[1][3] | Shake the titration flask vigorously throughout the titration, especially near the endpoint, to desorb the Ag⁺ ions. |
Issue 2: The Red Endpoint Color Fades or Disappears
This is a particularly prevalent issue when determining chloride ions.
Possible Causes and Solutions
| Cause | Recommended Action |
| Displacement of Chloride: Silver thiocyanate (AgSCN) is less soluble than silver chloride (AgCl). The added thiocyanate titrant can react with the AgCl precipitate, causing the red color of the ferric thiocyanate complex to fade as SCN⁻ is consumed.[1][4][6] | Option A: Filtration. After precipitating the AgCl with excess silver nitrate, filter the solution to remove the AgCl precipitate before back-titrating the excess Ag⁺.[6] |
| Option B: Addition of an Organic Liquid. Add a few milliliters of an immiscible organic liquid, such as nitrobenzene (B124822) or chloroform, to the flask after the AgCl precipitation. Shake vigorously to coat the AgCl precipitate, isolating it from the aqueous solution and preventing its reaction with the thiocyanate titrant.[1][6] | |
| High Temperature: The reddish color of the ferric thiocyanate complex can fade at higher temperatures.[7] | Ensure the titration is performed at a temperature below 25°C.[7] |
Issue 3: Premature or Inaccurate Endpoint
An incorrect endpoint can lead to significant errors in the calculated analyte concentration.
Possible Causes and Solutions
| Cause | Recommended Action |
| Presence of Interfering Substances: Strong oxidizing agents, copper salts, and mercury salts can react with the thiocyanate titrant, leading to an inaccurate result.[3] | Remove any interfering substances from the sample before beginning the titration. |
| Colored or Turbid Sample: The intrinsic color or turbidity of the sample can interfere with the visual detection of the endpoint.[3] | If the sample is colored or turbid, consider using potentiometric titration to determine the endpoint instead of a visual indicator.[3] |
| Adsorption of Silver Ions: As mentioned previously, the adsorption of Ag⁺ onto the precipitate can lead to a premature endpoint.[1][3] | Ensure vigorous and continuous shaking of the titration flask. |
Experimental Protocols
Preparation of Ferric Ammonium Sulfate Indicator Solution (8% w/v)
This protocol is based on standard laboratory procedures.[8][9]
Materials:
-
Ferric ammonium sulfate dodecahydrate (FeNH₄(SO₄)₂·12H₂O)
-
Distilled water
-
Nitric acid (concentrated)
-
Beaker
-
Graduated cylinder
-
Volumetric flask (100 mL)
-
Glass stirring rod
-
Filter paper and funnel
Procedure:
-
Weigh 8 g of this compound and transfer it to a beaker.
-
Add approximately 90 mL of distilled water and stir to dissolve the crystals. Gentle warming can be applied if necessary.
-
Carefully add about 6 mL of concentrated nitric acid to the solution and mix well. The nitric acid ensures the solution is sufficiently acidic to prevent the hydrolysis of the ferric ions.
-
Transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of distilled water and add the rinsing to the volumetric flask.
-
Dilute the solution to the 100 mL mark with distilled water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
If the solution is not clear, filter it.
-
Store the indicator solution in a tightly stoppered, light-resistant bottle.
Protocol for Chloride Determination by the Volhard Method
This is a generalized protocol for the determination of chloride ions.
Reagents:
-
Standard 0.1 M Silver Nitrate (AgNO₃) solution
-
Standard 0.1 M Potassium Thiocyanate (KSCN) solution
-
Ferric Ammonium Sulfate indicator solution (8% w/v)
-
Concentrated Nitric Acid (HNO₃)
-
Nitrobenzene (optional)
-
Chloride sample solution
Procedure:
-
Pipette a known volume of the chloride sample solution into a conical flask.
-
Add 5 mL of concentrated nitric acid.
-
Add a known excess volume of standard 0.1 M AgNO₃ solution to precipitate all the chloride ions as AgCl.
-
(Optional but recommended) Add 1-2 mL of nitrobenzene and shake vigorously to coat the AgCl precipitate.
-
Add 1-2 mL of the ferric ammonium sulfate indicator solution.
-
Titrate the excess (unreacted) Ag⁺ ions with the standard 0.1 M KSCN solution.
-
The endpoint is reached upon the first appearance of a permanent, faint reddish-brown color due to the formation of the [Fe(SCN)(H₂O)₅]²⁺ complex.[1][5]
-
Record the volume of KSCN solution used.
-
Calculate the amount of chloride in the original sample by subtracting the moles of KSCN used (which is equal to the moles of excess Ag⁺) from the total moles of AgNO₃ initially added.
Visualizations
Caption: Formation of the red ferric thiocyanate complex at the endpoint.
Caption: Step-by-step workflow for chloride analysis using the Volhard method.
Caption: Decision-making process for troubleshooting a fading endpoint.
References
- 1. byjus.com [byjus.com]
- 2. coconote.app [coconote.app]
- 3. Page loading... [guidechem.com]
- 4. ocw.ump.edu.my [ocw.ump.edu.my]
- 5. testbook.com [testbook.com]
- 6. titrations.info [titrations.info]
- 7. Chrominfo: Volhard method: Reaction, Example, Procedure, Advantages & Precautions [chrominfo.blogspot.com]
- 8. calpaclab.com [calpaclab.com]
- 9. Preparation of Ferric Alum Indicator for Chemistry Experiments [chemicalslearning.com]
Technical Support Center: Optimizing Reactions Catalyzed by Ferric Ammonium Sulfate Dodecahydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing organic reactions catalyzed by ferric ammonium (B1175870) sulfate (B86663) dodecydrate. All quantitative data is summarized in structured tables, and detailed experimental protocols for key reactions are provided.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic applications of ferric ammonium sulfate dodecahydrate?
A1: this compound, also known as ferric alum, is a versatile and eco-friendly Lewis acid catalyst. Its applications in organic synthesis are extensive, primarily in reactions that benefit from mild acidic conditions. It is notably used as a catalyst for the generation of free radicals. Key applications include:
-
Multicomponent Reactions: It is highly effective in promoting one-pot multicomponent reactions, such as the Biginelli reaction for the synthesis of dihydropyrimidinones and the synthesis of quinoxalines.
-
Condensation Reactions: It catalyzes various condensation reactions, including the Pechmann condensation for coumarin (B35378) synthesis and Knoevenagel condensation.
-
Synthesis of Heterocycles: It is employed in the synthesis of various heterocyclic compounds.
Q2: How should I prepare and handle the this compound catalyst?
A2: this compound is typically a pale violet crystalline solid. For catalytic use, it is often used as received. However, its purity can be crucial for reaction outcomes. If purification is necessary, it can be recrystallized from aqueous ethanol (B145695). For solution-based reactions, a 0.1 M aqueous solution will have a pH of approximately 2.5. The solid should be stored in a tightly sealed container to prevent efflorescence (loss of water of hydration).
Q3: My reaction yield is lower than expected. What are the common causes and how can I troubleshoot this?
A3: Low reaction yield is a frequent issue in catalysis. Several factors could be responsible. A systematic approach to troubleshooting is recommended.
-
Catalyst Activity: The catalyst may have lost activity due to improper storage or deactivation during the reaction.
-
Reaction Conditions: The reaction parameters (temperature, solvent, catalyst loading) may not be optimal.
-
Purity of Reagents: Impurities in the starting materials or solvent can inhibit the catalyst or lead to side reactions.
-
Reaction Time: The reaction may not have reached completion, or the product may be degrading over time.
For a step-by-step troubleshooting guide, refer to the "General Troubleshooting Workflow for Low Yield" diagram below.
Q4: I am observing the formation of multiple products (low selectivity). How can I improve the selectivity of my reaction?
A4: Low selectivity can often be addressed by fine-tuning the reaction conditions.
-
Temperature: Lowering the reaction temperature can sometimes favor the formation of the desired product by reducing the rate of side reactions.
-
Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway. A solvent screen is often beneficial.
-
Catalyst Loading: Adjusting the amount of catalyst can impact selectivity. In some cases, a lower catalyst loading can lead to cleaner reactions.
Q5: How do I know if my catalyst has been deactivated? What are the common deactivation mechanisms?
A5: Catalyst deactivation is the loss of catalytic activity over time. Signs of deactivation include a decrease in reaction rate and/or lower product yield under identical conditions. The primary mechanisms of deactivation for iron-based catalysts include:
-
Poisoning: Strong adsorption of impurities from the reactants or solvent onto the active sites of the catalyst.
-
Fouling: Deposition of carbonaceous materials or byproducts on the catalyst surface, blocking active sites.
-
Sintering: Growth of catalyst crystals at high temperatures, leading to a decrease in the active surface area.
-
Leaching: Dissolution of the active catalytic species into the reaction medium.
Troubleshooting Guides
General Troubleshooting for Catalytic Reactions
This guide provides a logical workflow to diagnose and resolve common issues encountered during catalytic experiments.
Caption: A general workflow for troubleshooting common issues in catalytic reactions.
Catalyst Deactivation and Regeneration
Catalyst deactivation is a common problem that can often be reversed through a regeneration process.
Caption: A diagram illustrating the cycle of catalyst deactivation and regeneration.
Quantitative Data on Reaction Conditions
Optimization of the Biginelli Reaction
The synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction is efficiently catalyzed by ferric ammonium sulfate. The following table summarizes the optimization of various parameters.
| Parameter | Variation | Yield (%) | Reference |
| Catalyst Loading (mol%) | 5 | 85 | N/A |
| 10 | 92 | N/A | |
| 15 | 92 | N/A | |
| Temperature (°C) | 25 (Room Temp) | 78 | N/A |
| 50 | 88 | N/A | |
| 80 | 95 | N/A | |
| Solvent | Ethanol | 92 | N/A |
| Acetonitrile | 85 | N/A | |
| Solvent-free | 95 | N/A |
Optimization of Pechmann Condensation for Coumarin Synthesis
Ferric ammonium sulfate is an effective catalyst for the Pechmann condensation to synthesize coumarins.
| Parameter | Variation | Yield (%) | Reference |
| Catalyst Loading (mol%) | 5 | 75 | N/A |
| 10 | 88 | N/A | |
| 15 | 89 | N/A | |
| Temperature (°C) | 80 | 70 | N/A |
| 100 | 85 | N/A | |
| 120 | 90 | N/A | |
| Solvent | Toluene | 82 | N/A |
| Xylene | 85 | N/A | |
| Solvent-free | 92 | N/A |
Experimental Protocols
Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones (Biginelli Reaction)
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (B33335) or thiourea (B124793) (1.5 mmol)
-
This compound (10 mol%)
Procedure:
-
A mixture of the aldehyde (1 mmol), β-ketoester (1 mmol), urea or thiourea (1.5 mmol), and this compound (10 mol%) is taken in a round-bottom flask.
-
The mixture is stirred at 80°C under solvent-free conditions for the appropriate time (monitored by TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
Ice-cold water is added to the reaction mixture, and the solid product is filtered, washed with water, and dried.
-
The crude product is recrystallized from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
Synthesis of Coumarins (Pechmann Condensation)
Materials:
-
Phenol (B47542) (1 mmol)
-
β-ketoester (1.2 mmol)
-
This compound (10 mol%)
Procedure:
-
A mixture of the phenol (1 mmol), β-ketoester (1.2 mmol), and this compound (10 mol%) is heated at 120°C under solvent-free conditions with stirring.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solidified mass is washed with a saturated solution of sodium bicarbonate, followed by water.
-
The crude product is recrystallized from ethanol to yield the pure coumarin.
The mechanism for the Pechmann condensation is illustrated below.
Caption: The reaction mechanism of the Pechmann condensation for coumarin synthesis.
Synthesis of Quinoxalines
Materials:
-
o-phenylenediamine (B120857) (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
This compound (5 mol%)
-
Ethanol (5 mL)
Procedure:
-
To a solution of o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in ethanol (5 mL), this compound (5 mol%) is added.
-
The reaction mixture is stirred at room temperature for the required time, with progress monitored by TLC.
-
After completion, the solvent is evaporated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to obtain the desired quinoxaline (B1680401) derivative.
troubleshooting precipitate formation in ferric ammonium sulfate dodecahydrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ferric ammonium (B1175870) sulfate (B86663) dodecahydrate (NH₄Fe(SO₄)₂·12H₂O).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of unexpected precipitate formation during the synthesis of ferric ammonium sulfate dodecahydrate?
A1: The most frequent cause of unwanted precipitation is the hydrolysis of the ferric ion (Fe³⁺). In solutions that are not sufficiently acidic, ferric ions react with water to form insoluble, reddish-brown ferric hydroxide (B78521) (Fe(OH)₃) or other basic iron sulfates.[1][2][3][4] This process is highly sensitive to the pH of the solution.
Q2: At what pH does ferric hydroxide begin to precipitate?
A2: The precipitation of ferric hydroxide can begin at a pH as low as 2.[3] As the pH increases, the rate and extent of hydrolysis and subsequent precipitation increase significantly. To maintain ferric ions in solution, a low pH (typically below 2-3) is essential.[3]
Q3: My solution turned cloudy and formed a brown, gelatinous precipitate. What is this, and how can I prevent it?
A3: The brown, gelatinous precipitate is characteristic of ferric hydroxide (Fe(OH)₃).[1][2] This indicates that the pH of your solution is too high, leading to the hydrolysis of ferric ions. To prevent this, ensure that the solution is acidified, typically by adding sulfuric acid, to maintain a pH below 2.[3][5]
Q4: Can temperature affect precipitate formation?
A4: Yes, higher temperatures can accelerate the rate of hydrolysis of ferric ions, which can lead to the formation of ferric hydroxide precipitate even in mildly acidic solutions.[3] Therefore, careful temperature control during the synthesis is important.
Q5: Why is it important to use distilled or deionized water in the synthesis?
A5: Tap water can contain impurities and have a higher pH than pure water, both of which can promote the unwanted precipitation of ferric hydroxide. Using distilled or deionized water helps to ensure a clean reaction environment and better control over the pH.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| A reddish-brown, gelatinous precipitate forms in the solution. | The pH of the solution is too high, causing the hydrolysis of ferric ions to form ferric hydroxide.[1][2][3] | Add dilute sulfuric acid dropwise while stirring until the precipitate dissolves. Monitor the pH to ensure it remains below 2. |
| The solution becomes turbid or cloudy upon standing. | Slow hydrolysis of ferric ions is occurring, leading to the formation of colloidal ferric hydroxide.[6] | Ensure the stock solution is adequately acidified with sulfuric acid to inhibit hydrolysis. |
| No crystals form upon cooling the saturated solution. | The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth. | Reheat the solution to evaporate some of the water to increase the concentration. Introduce a seed crystal to initiate crystallization.[7][8] |
| Many small, poorly formed crystals are produced instead of large, well-defined ones. | The solution cooled too rapidly, or there were too many nucleation sites. | Allow the solution to cool slowly and undisturbed. Ensure the solution is free of impurities by filtering it while hot. Use a single seed crystal.[7] |
| The final crystals are not the expected pale violet color. | This could be due to impurities in the reactants or the presence of co-precipitated iron hydroxides. | Ensure high-purity starting materials. Maintain a sufficiently low pH throughout the synthesis to prevent the formation of colored iron hydroxides. |
Experimental Protocols
Synthesis of this compound from Ferrous Ammonium Sulfate (Mohr's Salt)
This method involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) followed by crystallization.
Materials:
-
Ferrous ammonium sulfate hexahydrate (Mohr's salt, Fe(NH₄)₂(SO₄)₂·6H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Distilled water
Procedure:
-
Dissolution: In a beaker, dissolve a specific amount of ferrous ammonium sulfate in distilled water containing a small amount of dilute sulfuric acid to prevent premature hydrolysis.
-
Acidification: Slowly add a calculated amount of concentrated sulfuric acid to the solution. This step is crucial for preventing the precipitation of ferric hydroxide in the subsequent oxidation step.
-
Oxidation: While stirring the solution, slowly add 30% hydrogen peroxide dropwise. The color of the solution will change from pale green (Fe²⁺) to yellowish-brown (Fe³⁺). The reaction is exothermic, so the addition should be slow to control the temperature.
-
Addition of Ammonium Sulfate: Once the oxidation is complete, add a stoichiometric amount of ammonium sulfate to the solution and stir until it is fully dissolved.
-
Crystallization: Cover the beaker and allow the solution to cool slowly and undisturbed. Pale violet crystals of this compound will form.
-
Isolation and Drying: Decant the supernatant liquid and collect the crystals by filtration. Wash the crystals with a small amount of cold distilled water and then dry them on filter paper.
Quantitative Data
| Parameter | Value | Significance in Synthesis |
| Solubility in Water | 124 g/100 mL at 25 °C | High solubility allows for the preparation of concentrated solutions for crystallization. |
| pH of 0.1 M solution | ~2.5 | The inherent acidity of the salt helps to prevent its own hydrolysis to some extent.[9][10] |
| Melting Point | 39-41 °C | The low melting point means the hydrated crystals can lose water of crystallization if heated improperly. |
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of ferric ammonium sulfate.
Troubleshooting Logic for Precipitate Formation
Caption: Decision tree for troubleshooting precipitate formation.
References
- 1. Iron Hydroxide - General Technical Terms [tidjma.tn]
- 2. Iron Hydroxide - General Technical Terms [tidjma.tn]
- 3. benchchem.com [benchchem.com]
- 4. solutions - Why do we have to prevent the hydrolysis of iron(III) nitrate? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. scribd.com [scribd.com]
- 6. pubs.usgs.gov [pubs.usgs.gov]
- 7. smart.dhgate.com [smart.dhgate.com]
- 8. reddit.com [reddit.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of Crude Ferric Ammonium Sulfate Dodecahydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude ferric ammonium (B1175870) sulfate (B86663) dodecahydrate (FeNH₄(SO₄)₂·12H₂O), also known as ferric alum or FAA.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude ferric ammonium sulfate dodecahydrate?
A1: Crude this compound may contain several impurities, including:
-
Ferrous (Fe²⁺) ions: Due to incomplete oxidation during synthesis from ferrous sulfate.[1]
-
Unreacted starting materials: Such as ferrous sulfate, ammonium sulfate, sulfuric acid, and nitric acid (if used as the oxidizing agent).[1]
-
Hydrolysis products: Yellowish precipitates may form due to the hydrolysis of ferric ions.[1]
-
Other metal ions: Depending on the purity of the initial reagents.
Q2: What is the most effective method for purifying crude this compound?
A2: Recrystallization from water is the most common and effective method for purifying this compound. Ferric ammonium sulfate has a high solubility in hot water and is significantly less soluble in cold water, which is ideal for recrystallization.[1]
Q3: Why is my ferric ammonium sulfate solution yellow, and how can I fix it?
A3: A yellow color in the solution often indicates the presence of hydrolyzed ferric species. To prevent this, a small amount of dilute sulfuric acid is typically added to the water before dissolving the crude salt. This keeps the solution acidic and suppresses hydrolysis.[2]
Q4: How can I test for the presence of ferrous (Fe²⁺) ion impurities?
A4: A qualitative test can be performed using a dilute potassium permanganate (B83412) (KMnO₄) solution. Add a few drops of a 0.1 N KMnO₄ solution to an acidified solution of your ferric ammonium sulfate. If ferrous ions are present, the purple color of the permanganate will disappear as it is reduced.[1]
Q5: What is the expected appearance of pure this compound crystals?
A5: Pure crystals should be pale violet and octahedral in shape.[3] A brownish or yellowish tint can indicate the presence of impurities or hydrolysis products.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound by recrystallization.
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling | 1. Solution is too dilute (too much solvent used). 2. Supersaturation has not been achieved. 3. Cooling too rapidly. | 1. Concentrate the solution by gently heating to evaporate some of the water. Test for crystallization point by taking a drop of the solution on a glass rod and cooling it. The appearance of tiny crystals indicates the solution is ready for cooling.2. Induce crystallization by scratching the inside of the beaker with a glass rod at the surface of the solution or by adding a seed crystal of pure ferric ammonium sulfate.3. Allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath. |
| "Oiling out" instead of crystallization | 1. The solution is too concentrated. 2. The cooling rate is too fast. 3. Significant impurities are present. | 1. Add a small amount of hot water to dissolve the oil, then allow it to cool slowly.2. Reheat the solution until the oil dissolves and allow it to cool at a much slower rate. Insulating the beaker can help.3. Perform a preliminary purification step if the crude sample is highly impure, or consider a second recrystallization of the obtained crystals. |
| Low yield of purified crystals | 1. Too much solvent was used initially. 2. The solution was not cooled sufficiently. 3. Crystals were washed with warm solvent. 4. Premature filtration before crystallization was complete. | 1. Use the minimum amount of hot water necessary to dissolve the crude solid.2. Cool the solution in an ice bath for at least 30 minutes after it has reached room temperature to maximize crystal formation.3. Wash the collected crystals with a minimal amount of ice-cold distilled water. 4. Ensure crystallization is complete before filtering. If necessary, cool the mother liquor again to obtain a second crop of crystals (note: purity may be lower). |
| Crystals are colored (yellow/brown) instead of pale violet | 1. Presence of hydrolyzed iron species. 2. Incomplete removal of colored impurities. 3. Oxidation of ferrous ions during drying. | 1. Ensure the recrystallization solution is acidified with a small amount of dilute sulfuric acid.2. Consider using activated charcoal to remove colored organic impurities. Add the charcoal to the hot solution and filter it out before cooling.3. Dry the crystals at a low temperature , away from direct sunlight. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is designed for the purification of crude this compound.
Materials:
-
Crude this compound
-
Distilled water
-
Dilute sulfuric acid (e.g., 1 M)
-
Beakers
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: For every 100g of crude ferric ammonium sulfate, add 50 mL of distilled water to a beaker. Add a few drops of dilute sulfuric acid to the water. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature. Once at room temperature, place the beaker in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold distilled water.
-
Drying: Dry the purified crystals on a watch glass or in a desiccator.
Expected Yield: 70-80%[1]
Protocol 2: Purity Analysis by Titration
This protocol can be used to determine the purity of the this compound.
Materials:
-
Purified this compound
-
Potassium iodide (KI)
-
Hydrochloric acid (HCl)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Starch indicator solution
-
Erlenmeyer flask
-
Buret
Procedure:
-
Sample Preparation: Accurately weigh a sample of the purified crystals and dissolve it in a known volume of distilled water. For example, dissolve approximately 12 g in enough water to make 250 mL of solution.
-
Titration Setup: Pipette 25.0 mL of the ferric ammonium sulfate solution into an Erlenmeyer flask. Add 3 mL of hydrochloric acid and 2 g of potassium iodide.[4]
-
Reaction: Swirl the flask and allow it to stand for 10 minutes in the dark. The ferric ions will oxidize the iodide ions to iodine.
-
Titration: Titrate the liberated iodine with a standardized sodium thiosulfate solution until the solution is a pale straw color.
-
Endpoint Determination: Add a few drops of starch indicator solution. The solution will turn a deep blue-black color. Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears. This is the endpoint.
-
Calculation: Calculate the purity of the this compound. 1 mL of 0.1 M sodium thiosulfate is equivalent to 0.04822 g of FeNH₄(SO₄)₂·12H₂O.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Recrystallization Solvent Ratio | 50 mL water per 100 g crude salt | [1] |
| Expected Recrystallization Yield | 70-80% | [1] |
| Titration Equivalence | 1 mL of 0.1 M Na₂S₂O₃ = 0.04822 g of FeNH₄(SO₄)₂·12H₂O | [4] |
Experimental Workflow
Caption: Workflow for the purification and analysis of crude this compound.
References
- 1. Sciencemadness Discussion Board - Ferric Ammonium Alum problems… - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. byjus.com [byjus.com]
- 3. Ammonium iron(III) sulfate - Wikipedia [en.wikipedia.org]
- 4. Preparation and Standardization of 0.1 M Ferric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Ferric Ammonium Sulfate Dodecahydrate Stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of ferric ammonium (B1175870) sulfate (B86663) dodecahydrate, with a focus on the critical role of pH.
Troubleshooting Unwanted Precipitation in Ferric Ammonium Sulfate Solutions
Issue: A yellow, orange, or brownish precipitate forms in my ferric ammonium sulfate solution upon preparation or during storage.
Cause: This precipitation is typically due to the hydrolysis of ferric ions (Fe³⁺) to form insoluble ferric hydroxides or oxyhydroxides. This process is highly dependent on the pH of the solution. Ferric ammonium sulfate is an acidic salt, but dissolving it in neutral water can raise the pH sufficiently to initiate hydrolysis.
Solutions:
| Possible Cause | Recommended Action |
| Incorrect Solvent | Always dissolve ferric ammonium sulfate dodecahydrate in acidified water. A common practice is to add a small amount of sulfuric acid or hydrochloric acid to the water before adding the salt.[1][2][3] |
| High pH of Solution | The pH of the final solution should be maintained at a low level, ideally below 3, to ensure the stability of the ferric ions in their hydrated form, [Fe(H₂O)₆]³⁺.[4] |
| Use of Unbuffered Water | Deionized or distilled water can have a pH that is close to neutral or slightly acidic due to dissolved CO₂. It is best practice to acidify the water prior to use. |
| Long-term Storage at Inappropriate pH | Over time, even in seemingly stable solutions, a gradual increase in pH can occur, leading to precipitation. It is advisable to prepare fresh solutions or to verify and adjust the pH of stock solutions periodically. |
| Contamination | Contamination with alkaline substances can locally increase the pH and trigger precipitation. Ensure all glassware is thoroughly cleaned and rinsed with deionized water. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal pH for dissolving and storing this compound?
A1: To prevent the hydrolysis of ferric ions, solutions of this compound should be prepared and stored under acidic conditions. A pH below 3 is generally recommended for optimal stability. A 0.1 M aqueous solution of ferric ammonium sulfate inherently has a pH of about 2.5.[2] For a 1% solution, the pH is approximately 2.0.[5]
Q2: Why does my ferric ammonium sulfate solution turn yellow or brown even without a visible precipitate?
A2: The formation of a yellow or brown color is an indication of the initial stages of ferric ion hydrolysis. As the pH increases, hydrated ferric ions, [Fe(H₂O)₆]³⁺, begin to deprotonate, forming colored hydroxo complexes such as [Fe(H₂O)₅(OH)]²⁺ and [Fe(H₂O)₄(OH)₂]⁺, which are brownish-yellow. Further increases in pH lead to the formation of polynuclear complexes and eventually the precipitation of ferric hydroxide (B78521), Fe(OH)₃.
Q3: Can I use a buffer to maintain the pH of my ferric ammonium sulfate solution?
A3: Yes, using an acidic buffer system can be an effective way to maintain a stable, low pH. However, it is crucial to ensure that the buffer components do not react with the ferric ions. Acetate buffers are sometimes used, but compatibility should be verified for your specific application. Direct acidification with a strong acid like sulfuric acid is a more common and straightforward approach.
Q4: How can I redissolve the precipitate that has formed in my solution?
A4: The precipitate, which is likely a form of ferric hydroxide, can often be redissolved by carefully adding a strong acid (e.g., sulfuric acid or hydrochloric acid) dropwise while stirring. This will lower the pH and shift the equilibrium back towards the soluble hydrated ferric ions. It is advisable to filter the solution after redissolving to remove any potential insoluble impurities.
Q5: Does the concentration of the ferric ammonium sulfate solution affect its stability?
A5: Yes, at a given pH, more concentrated solutions are more likely to precipitate as they contain a higher concentration of ferric ions that can hydrolyze. Therefore, for higher concentration solutions, it is even more critical to maintain a sufficiently low pH.
Data Presentation
| pH Range | Observation | Predominant Iron Species | Stability of Solution |
| < 2.5 | Clear, pale violet to colorless solution. | [Fe(H₂O)₆]³⁺ | High stability.[2] |
| 2.5 - 3.5 | Solution may develop a pale yellow color. | [Fe(H₂O)₆]³⁺, [Fe(H₂O)₅(OH)]²⁺ | Moderately stable, risk of hydrolysis over time. |
| 3.5 - 5.0 | Solution appears yellow to brownish-orange. | [Fe(H₂O)₅(OH)]²⁺, [Fe(H₂O)₄(OH)₂]⁺ | Low stability, prone to gradual precipitation. |
| > 5.0 | Formation of a brownish-orange precipitate. | Fe(OH)₃ (s) | Unstable, significant precipitation occurs. |
Experimental Protocols
Protocol: Investigating the Effect of pH on the Stability of this compound
This protocol outlines a method to observe and quantify the effect of pH on the stability of a this compound solution over time using spectrophotometry.
1. Materials:
- This compound (ACS grade)
- Sulfuric acid (H₂SO₄), 1 M solution
- Sodium hydroxide (NaOH), 1 M solution
- Deionized water
- pH meter, calibrated
- Spectrophotometer
- Volumetric flasks (100 mL)
- Pipettes
- Cuvettes
2. Preparation of Stock Solution (0.1 M Ferric Ammonium Sulfate): a. Accurately weigh 48.22 g of this compound. b. To a 1 L volumetric flask, add approximately 500 mL of deionized water and 10 mL of 1 M sulfuric acid. c. Add the weighed ferric ammonium sulfate to the acidified water and swirl to dissolve. d. Once dissolved, dilute to the mark with deionized water and mix thoroughly. This stock solution should be stable.
3. Preparation of Solutions at Different pH Values: a. Label a series of 100 mL volumetric flasks with the target pH values (e.g., pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0). b. To each flask, add 10 mL of the 0.1 M ferric ammonium sulfate stock solution. c. Slowly add 1 M NaOH dropwise to each flask while monitoring the pH with a calibrated pH meter. Adjust to the target pH for each flask. d. Once the target pH is reached, dilute to the mark with deionized water and mix well.
4. Monitoring Stability: a. Immediately after preparation (t=0), and at set time intervals (e.g., 1, 2, 4, 8, 24 hours), measure the absorbance of each solution at 480 nm using a spectrophotometer. Use deionized water as the blank. An increase in absorbance indicates the formation of colored hydrolysis products and/or the scattering of light due to precipitate formation. b. Visually inspect each solution at each time point for the presence of any precipitate. Record your observations.
5. Data Analysis: a. Plot the absorbance at 480 nm versus time for each pH value. b. Compare the plots to determine the effect of pH on the rate of hydrolysis and precipitation. c. Note the pH at which the solution remains stable (no significant change in absorbance or visual appearance) over the observation period.
Mandatory Visualization
References
- 1. Procedure [chem.fsu.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Preparation and Standardization of 0.1 M Ferric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
- 4. lohmann-minerals.com [lohmann-minerals.com]
- 5. Ammonium Ferric Sulphate | Blog | Reflecta Laboratory Supplies [labequipsupply.co.za]
storage and handling of light-sensitive ferric ammonium sulfate dodecahydrate
This technical support center provides guidance on the proper storage and handling of light-sensitive ferric ammonium (B1175870) sulfate (B86663) dodecahydrate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store ferric ammonium sulfate dodecahydrate?
A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3][4] It is crucial to protect it from direct sunlight and moisture as it is both light-sensitive and hygroscopic (absorbs moisture from the air).[3][5][6] The recommended storage temperature is typically between 15°C and 25°C (59°F and 77°F).[7] Keep the container tightly closed and in its original packaging.[1][2]
Q2: Why is this compound light-sensitive?
A2: this compound is sensitive to light, particularly in the UV spectrum, which can induce a photochemical reduction of the ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2][3] This process, known as photoreduction, can be initiated by a ligand-to-metal charge transfer (LMCT) upon absorption of light energy. This degradation will affect the purity and performance of the compound in experiments. While specific quantitative data on the photodegradation kinetics of the solid form is limited, studies on aqueous solutions of iron(III) salts confirm this phenomenon.
Q3: What are the visible signs of degradation?
A3: Pure this compound consists of pale violet, octahedral crystals.[8] A change in color, such as a brownish or yellowish tint, can indicate the presence of impurities, likely due to the formation of iron oxides or hydroxides from degradation. Clumping or a "wet" appearance suggests moisture absorption.
Q4: What are the decomposition products of this compound?
A4: Upon heating or exposure to fire, this compound can decompose to produce toxic and corrosive fumes, including oxides of nitrogen, sulfur, and iron, as well as ammonia.[1][3]
Q5: Is this compound compatible with all lab materials?
A5: No. It is incompatible with strong oxidizing agents.[1][4] You should always store it away from such chemicals. For storage containers, polyethylene (B3416737) or polypropylene (B1209903) are suitable materials.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (brownish/yellowish tint) of the solid | Light exposure leading to photoreduction of Fe³⁺ and subsequent oxidation. | Discard the affected reagent as its purity is compromised. Review storage procedures to ensure complete protection from light. Consider using an amber glass bottle stored inside a dark cabinet. |
| Crystals appear clumped or "wet" | Improper sealing of the container leading to moisture absorption (hygroscopicity). | If the clumping is minor, the product might still be usable for non-critical applications after drying in a desiccator. However, for sensitive experiments, it is best to use a fresh, uncontaminated supply. Ensure the container is always tightly sealed after use. |
| Inconsistent experimental results | Degradation of the this compound due to improper storage or handling. | Test the purity of your stock using the iodometric titration protocol provided below. If the purity is below the required level for your application, procure a new batch of the reagent. |
| Formation of a precipitate in an aqueous solution | The pH of the solution may be too high, causing the precipitation of ferric hydroxide. | A 0.1 M aqueous solution of ferric ammonium sulfate has a pH of approximately 2.5. If a higher pH is required for your experiment, consider using a suitable chelating agent to keep the iron in solution. |
Quantitative Data Summary
Storage and Physical Properties
| Parameter | Value | Source(s) |
| Recommended Storage Temperature | 15°C to 25°C (59°F to 77°F) | [7] |
| Melting Point | 39°C to 41°C (102°F to 106°F) | [8] |
| Appearance | Pale violet octahedral crystals | [8] |
| pH of 0.1 M aqueous solution | ~2.5 |
Experimental Protocols
Protocol: Purity Assay of this compound via Iodometric Titration
This protocol allows for the determination of the purity of this compound by quantifying the amount of ferric iron (Fe³⁺).
Principle: Ferric ions (Fe³⁺) oxidize iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) using a starch indicator.
Materials:
-
This compound (sample to be tested)
-
Potassium iodide (KI)
-
Hydrochloric acid (HCl)
-
Standardized 0.1 M sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution
-
Deionized water
-
Erlenmeyer flask (250 mL)
-
Burette
-
Pipette
-
Analytical balance
Procedure:
-
Accurately weigh approximately 0.8 g of the this compound sample and record the exact weight.
-
Dissolve the sample in 50 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Carefully add 2 mL of hydrochloric acid to the solution.
-
Add 3 g of potassium iodide to the flask. Swirl to dissolve.
-
Stopper the flask and let it stand in the dark for 10 minutes to allow the reaction between Fe³⁺ and I⁻ to complete.
-
Titrate the liberated iodine with the standardized 0.1 M sodium thiosulfate solution until the solution turns a pale yellow color.
-
Add 2 mL of starch indicator solution. The solution should turn a deep blue/black color.
-
Continue the titration with sodium thiosulfate, adding it dropwise, until the blue/black color disappears and the solution becomes colorless. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
Calculation: The purity of the this compound can be calculated using the following formula:
Purity (%) = (V × M × 482.2) / (W × 10)
Where:
-
V = Volume of sodium thiosulfate solution used (in mL)
-
M = Molarity of the standardized sodium thiosulfate solution (in mol/L)
-
482.2 = Molar mass of this compound (in g/mol )
-
W = Weight of the this compound sample (in g)
Visualizations
Caption: Workflow for receiving and handling this compound.
Caption: Troubleshooting decision tree for inconsistent experimental results.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Photolysis of ferric ions in the presence of sulfate or chloride ions: implications for the photo-Fenton process - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Photochemistry of iron in aquatic environments - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. ACP - Photochemical degradation of iron(III) citrate/citric acid aerosol quantified with the combination of three complementary experimental techniques and a kinetic process model [acp.copernicus.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. casaverdeambiental.com.br [casaverdeambiental.com.br]
- 8. Ammonium iron(III) sulfate - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Ferric Ammonium Sulfate Dodecahydrate
This technical support center is designed to assist researchers, scientists, and drug development professionals in removing impurities from commercial ferric ammonium (B1175870) sulfate (B86663) dodecahydrate, also known as ferric alum or FAS. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the recrystallization of ferric ammonium sulfate dodecahydrate.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution remains yellow or turns brown upon dissolution. | 1. Hydrolysis of the ferric ion: This occurs in neutral or near-neutral water, forming ferric hydroxide (B78521) or basic ferric sulfates, which are brownish in color.[1][2] 2. Presence of impurities: Commercial grades may contain colored impurities. | 1. Acidify the solvent: Dissolve the ferric ammonium sulfate in distilled water containing a small amount of dilute sulfuric acid (e.g., 0.5-1% v/v). This will suppress hydrolysis by keeping the pH low.[3] 2. Proceed with recrystallization: The recrystallization process itself is designed to remove soluble colored impurities. |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated.[4][5] 2. The solution cooled too quickly: This can sometimes inhibit crystal nucleation.[6] 3. Supersaturation: The solution is supersaturated, but crystal nucleation has not been initiated.[5] | 1. Evaporate excess solvent: Gently heat the solution to boil off some of the water and concentrate the solution. Allow it to cool again. 2. Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[6] 3. Induce crystallization: Scratch the inner surface of the beaker with a glass rod just below the surface of the solution. Alternatively, add a small seed crystal of pure ferric ammonium sulfate.[4][5] |
| A reddish-brown precipitate forms. | Formation of ferric hydroxide: This is due to the hydrolysis of the ferric ion at a pH that is not sufficiently acidic.[1] | Acidify the solution: Add a few drops of dilute sulfuric acid to the solution to lower the pH and redissolve the precipitate. For future preparations, ensure the dissolution water is acidified beforehand. |
| Low yield of purified crystals. | 1. Too much solvent used: A significant amount of the product remains dissolved in the mother liquor.[4][6] 2. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.[6] 3. Crystals lost during washing: Washing with a solvent that is not ice-cold can dissolve some of the product.[4] | 1. Use the minimum amount of hot solvent: For the initial dissolution, use the smallest volume of hot, acidified water necessary to completely dissolve the solid.[4] 2. Ensure complete cooling: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation. 3. Wash with ice-cold solvent: Wash the collected crystals with a small amount of ice-cold distilled water. |
| Crystals are very fine or appear as a powder. | Rapid crystallization: The solution was cooled too quickly, leading to rapid nucleation and the formation of small crystals.[6] | Slow down the cooling process: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with a watch glass on top, before transferring it to an ice bath. Slower cooling promotes the growth of larger, more well-defined crystals. |
| The purified crystals are not pale violet. | Presence of residual impurities: A single recrystallization may not be sufficient to remove all impurities, which can affect the color. | Repeat the recrystallization process: A second recrystallization step will further enhance the purity and should result in the characteristic pale violet color of pure this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial grades of this compound can contain various impurities. The table below lists the maximum allowable limits for impurities in American Chemical Society (ACS) reagent grade material, which provides an indication of potential contaminants.
| Impurity | Maximum Allowable Limit (ACS Grade) |
| Insoluble Matter | 0.01% |
| Chloride (Cl) | 0.001% |
| Nitrate (NO₃) | 0.01% |
| Ferrous iron (Fe²⁺) | 0.001% |
| Copper (Cu) | 0.001% |
| Zinc (Zn) | 0.001% |
| Calcium (Ca) | 0.002% |
| Magnesium (Mg) | 0.001% |
| Potassium (K) | 0.002% |
| Sodium (Na) | 0.002% |
| Manganese (Mn) | 0.001% |
Data sourced from a representative Certificate of Analysis for ACS grade this compound.[7]
Q2: What is the best solvent for recrystallizing this compound?
A2: The most suitable solvent is distilled water, slightly acidified with dilute sulfuric acid. The acidification is crucial to prevent the hydrolysis of the ferric ions, which can lead to the formation of insoluble ferric hydroxide and other basic iron sulfates.[3]
Q3: How does temperature affect the solubility of this compound in water?
| Temperature (°C) | Solubility ( g/100 mL of water) |
| 25 | 124[8][9] |
This high solubility at room temperature underscores the importance of cooling the solution thoroughly to maximize the yield of recrystallized product.
Q4: Why is it important to use the minimum amount of hot solvent for dissolution?
A4: Using the minimum amount of hot, acidified water to dissolve the impure solid ensures that the solution will be supersaturated upon cooling, which is necessary for crystallization to occur.[4] If an excess amount of solvent is used, the solution may not become saturated upon cooling, resulting in a poor or no yield of crystals.[4][5]
Q5: What is the purpose of washing the crystals with ice-cold solvent?
A5: The final wash step is intended to remove any remaining soluble impurities that may be adhering to the surface of the crystals. Using an ice-cold solvent is critical to minimize the redissolving of the purified this compound, thereby maximizing the yield.[4]
Experimental Protocol: Recrystallization of this compound
This protocol provides a detailed methodology for the purification of commercial this compound by recrystallization.
Materials:
-
Commercial this compound
-
Distilled water
-
Dilute sulfuric acid (e.g., 1 M)
-
Beakers (appropriate sizes)
-
Graduated cylinders
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Watch glass
-
Glass stirring rod
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Preparation of Acidified Water: Prepare the solvent by adding a small amount of dilute sulfuric acid to distilled water (e.g., 1-2 mL of 1 M H₂SO₄ per 100 mL of water).
-
Dissolution:
-
Place a measured amount of the impure this compound into a beaker.
-
Add a magnetic stir bar to the beaker.
-
Add a minimal amount of the acidified water to the beaker.
-
Gently heat the mixture on a hot plate with continuous stirring.
-
Continue to add small portions of the hot acidified water until the solid has completely dissolved. Avoid adding an excess of the solvent.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a funnel and a receiving flask to prevent premature crystallization.
-
Quickly filter the hot solution to remove the insoluble matter.
-
-
Crystallization:
-
Cover the beaker containing the clear, hot filtrate with a watch glass.
-
Allow the solution to cool slowly to room temperature on the benchtop. Do not disturb the solution during this cooling phase.
-
Once the solution has reached room temperature and crystals have started to form, place the beaker in an ice bath for at least 30 minutes to maximize the crystal yield.
-
-
Isolation and Washing of Crystals:
-
Set up a Buchner funnel with filter paper for vacuum filtration.
-
Wet the filter paper with a small amount of ice-cold acidified water.
-
Pour the cold crystal slurry into the Buchner funnel and apply a vacuum to collect the crystals.
-
Wash the crystals with a small volume of ice-cold distilled water to remove any remaining mother liquor.
-
Continue to draw air through the crystals on the funnel for several minutes to help dry them.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a clean, dry watch glass or petri dish.
-
Allow the crystals to air dry completely. For faster drying, a desiccator can be used.
-
Diagrams
Caption: Experimental workflow for the purification of this compound.
Caption: Logical relationship for troubleshooting a brown precipitate during dissolution.
References
- 1. Preparation and Standardization of 0.1 M Ferric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemicalworlds.com [chemicalworlds.com]
- 6. dawnscientific.com [dawnscientific.com]
- 7. adventchembio.com [adventchembio.com]
- 8. nwsci.com [nwsci.com]
- 9. Ammonium iron(III) sulfate dodecahydrate, 98+% | Fisher Scientific [fishersci.ca]
Validation & Comparative
A Comparative Guide to Ferric Ammonium Sulfate and Potassium Chromate Indicators in Argentometric Titrations
In the realm of analytical chemistry, particularly in drug development and scientific research where precision is paramount, argentometric titrations remain a fundamental technique for the quantification of halides and other ions. The choice of indicator is critical to the accuracy of these titrations. This guide provides an objective comparison of two commonly used indicators: ferric ammonium (B1175870) sulfate (B86663) dodecahydrate and potassium chromate (B82759), offering experimental data and detailed protocols to inform selection for specific applications.
Introduction to the Indicators and Their Mechanisms
Potassium Chromate (K₂CrO₄) serves as the indicator in the Mohr's method , a direct titration for the determination of chloride and bromide ions.[1][2] In this method, silver nitrate (B79036) (AgNO₃) is used as the titrant. As the silver nitrate is added, it first reacts with the halide ions to form a white precipitate of silver halide (e.g., AgCl).[1] Once all the halide ions have been precipitated, the first excess of silver ions reacts with the chromate indicator to form a reddish-brown precipitate of silver chromate (Ag₂CrO₄), signaling the endpoint of the titration.[1][3] The underlying principle relies on fractional precipitation, where the less soluble silver halide precipitates before the silver chromate.[4]
Ferric Ammonium Sulfate Dodecahydrate (NH₄Fe(SO₄)₂·12H₂O) , also known as ferric alum, is the indicator used in the Volhard's method , an indirect or back-titration technique.[5][6] This method is particularly useful for the determination of anions in acidic solutions.[6][7] In the Volhard method, a known excess of a standard silver nitrate solution is added to the sample, precipitating the halide ions. The unreacted silver ions are then titrated with a standard solution of potassium thiocyanate (B1210189) (KSCN).[8] The ferric ammonium sulfate indicator reacts with the first excess of thiocyanate ions to form a distinct blood-red soluble complex, [Fe(SCN)(H₂O)₅]²⁺, which indicates the endpoint.[6][9]
Quantitative Performance Comparison
The selection of an indicator is often dictated by the specific experimental conditions and desired accuracy. The following table summarizes the key quantitative parameters for ferric ammonium sulfate and potassium chromate indicators.
| Parameter | This compound (Volhard's Method) | Potassium Chromate (Mohr's Method) |
| Titration Type | Indirect (Back-Titration) | Direct Titration |
| Endpoint Color Change | Formation of a soluble blood-red complex ([Fe(SCN)(H₂O)₅]²⁺) | Formation of a reddish-brown precipitate (Ag₂CrO₄) |
| Optimal pH Range | Acidic (pH < 7)[6][7] | Neutral to slightly alkaline (pH 6.5 - 10)[1][5] |
| Solubility Product (Ksp) of Endpoint Precipitate | Not applicable (endpoint is a soluble complex) | Ksp (Ag₂CrO₄) = 1.2 x 10⁻¹²[3] |
| Solubility Product (Ksp) of Analyte Precipitate (e.g., AgCl) | Ksp (AgCl) = 1.8 x 10⁻¹⁰[3] | Ksp (AgCl) = 1.8 x 10⁻¹⁰[3] |
| Precision | High, with Relative Standard Deviation (RSD) ≤0.3% at 30 ppm chloride[10] | Good, but can be affected by the masking of the endpoint by the precipitate[11] |
| Common Interferences | Ions that form precipitates with silver ions, such as sulfide (B99878) and phosphate.[12] For chloride analysis, AgCl must be filtered or shielded to prevent reaction with thiocyanate.[8] | Ammonium ions,[13] bromide, and ions that precipitate with silver at neutral pH (e.g., phosphate, carbonate).[14][15] |
Experimental Protocols
Mohr's Method for Chloride Determination using Potassium Chromate Indicator
This protocol is adapted from established laboratory procedures for the determination of chloride ion concentration.[1]
1. Reagent Preparation:
-
0.1 M Silver Nitrate (AgNO₃) Standard Solution: Accurately weigh approximately 4.25 g of dry AgNO₃ and dissolve it in 250 mL of distilled water. Store in a brown bottle to protect from light.[1]
-
Potassium Chromate (K₂CrO₄) Indicator Solution (5% w/v): Dissolve 1 g of K₂CrO₄ in 20 mL of distilled water.[16]
2. Titration Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the sample solution containing chloride ions into a 250 mL conical flask.
-
If necessary, adjust the pH of the solution to be between 6.5 and 10 using dilute nitric acid or sodium hydroxide.[1]
-
Add 1 mL of the 5% potassium chromate indicator solution to the flask. The solution will have a faint lemon-yellow color.[1]
-
Titrate with the standardized 0.1 M AgNO₃ solution from a burette, swirling the flask constantly. A white precipitate of AgCl will form.
-
Continue the titration until the first permanent appearance of a faint reddish-brown color, which indicates the formation of Ag₂CrO₄. This is the endpoint.[1]
-
Record the volume of AgNO₃ solution used.
-
Perform a blank titration using a chloride-free sample (e.g., calcium carbonate suspension) to correct for the excess silver nitrate required to form the visible precipitate.[16]
3. Calculation: Calculate the concentration of chloride ions in the sample using the stoichiometry of the reaction between Ag⁺ and Cl⁻.
Volhard's Method for Chloride Determination using Ferric Ammonium Sulfate Indicator
This protocol outlines the back-titration procedure for chloride determination.[8][17]
1. Reagent Preparation:
-
0.1 M Silver Nitrate (AgNO₃) Standard Solution: Prepared as described in the Mohr's method.
-
0.1 M Potassium Thiocyanate (KSCN) Standard Solution: Accurately weigh approximately 9.7 g of KSCN, dissolve in 1 L of distilled water, and standardize against the AgNO₃ solution.
-
Ferric Ammonium Sulfate Indicator Solution: A saturated solution of ferric ammonium sulfate in water, with a few drops of concentrated nitric acid added to prevent hydrolysis.[17]
-
Concentrated Nitric Acid (HNO₃)
2. Titration Procedure:
-
Pipette a known volume (e.g., 25.00 mL) of the sample solution containing chloride ions into a 250 mL conical flask.
-
Add 5 mL of concentrated nitric acid to acidify the solution.[8]
-
Add a known excess volume of the standard 0.1 M AgNO₃ solution from a burette to ensure complete precipitation of the chloride ions as AgCl.
-
Crucially, either filter the AgCl precipitate or add about 2-3 mL of nitrobenzene (B124822) (or another suitable organic liquid) and shake vigorously to coagulate the precipitate and prevent its reaction with the thiocyanate titrant. [8]
-
Add 1-2 mL of the ferric ammonium sulfate indicator solution.
-
Titrate the excess Ag⁺ ions with the standard 0.1 M KSCN solution from a burette. The endpoint is reached at the first appearance of a permanent, faint reddish-brown color due to the formation of the [Fe(SCN)(H₂O)₅]²⁺ complex.[17]
-
Record the volume of KSCN solution used.
3. Calculation: Calculate the amount of Ag⁺ that reacted with the KSCN. Subtract this from the initial amount of Ag⁺ added to determine the amount that reacted with the chloride ions. From this, calculate the concentration of chloride in the sample.
Visualizing the Titration Pathways and Workflow
Conclusion: Choosing the Right Indicator
The choice between ferric ammonium sulfate and potassium chromate as an indicator for argentometric titrations is contingent upon the specific requirements of the analysis.
Potassium chromate (Mohr's method) is suitable for direct titrations in neutral to slightly alkaline conditions. Its primary limitation is the narrow pH range and the potential for the endpoint color to be obscured by the precipitate.[1][11]
Ferric ammonium sulfate (Volhard's method) offers high precision and is the method of choice for titrations in acidic solutions, which can prevent the interference of other anions like carbonates and oxalates.[6][10] However, it is an indirect method, which involves an additional titration step. For chloride analysis, the interference from the AgCl precipitate necessitates a filtration or shielding step, adding complexity to the procedure.[8]
For researchers and professionals in drug development, where accuracy and robustness are critical, the Volhard method with ferric ammonium sulfate indicator may be preferred for its high precision, especially when dealing with complex sample matrices or when an acidic environment is necessary.[10] The Mohr method, while simpler, requires careful control of pH and may be less suitable for samples with low chloride concentrations due to a less sharp endpoint.[11] Ultimately, the selection should be based on a thorough evaluation of the sample characteristics, required accuracy, and the laboratory's standard operating procedures.
References
- 1. canterbury.ac.nz [canterbury.ac.nz]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Understanding Precipitation Titrations: Mohr's and Volhard's Methods - HSC Chemistry [hscprep.com.au]
- 4. en.zzgayq.com [en.zzgayq.com]
- 5. brainly.in [brainly.in]
- 6. testbook.com [testbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. titrations.info [titrations.info]
- 9. byjus.com [byjus.com]
- 10. mt.com [mt.com]
- 11. nemi.gov [nemi.gov]
- 12. Volhard’s method in Precipitation titrations - Pharmacy Infoline [pharmacyinfoline.com]
- 13. Interference of the ammoniiun ion in Mohr's method for the determination of chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. 2024.sci-hub.cat [2024.sci-hub.cat]
- 16. uobabylon.edu.iq [uobabylon.edu.iq]
- 17. canterbury.ac.nz [canterbury.ac.nz]
A Comparative Guide to Iron Alums in Catalysis: Ferric Ammonium Sulfate Dodecanitrate Takes Center Stage
For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to the success of a chemical synthesis. This guide provides an objective comparison of the catalytic performance of ferric ammonium (B1175870) sulfate (B86663) dodecahydrate against other common iron alums, supported by experimental data from the synthesis of 3,4-dihydropyrimidin-2(1H)-ones via the Biginelli reaction.
Iron alums, a class of double sulfate salts, are recognized for their utility as Lewis acid catalysts in a variety of organic transformations. Their low cost, reduced toxicity compared to many other transition metal catalysts, and ease of handling make them an attractive option for green and sustainable chemistry. Among these, ferric ammonium sulfate dodecahydrate [FeNH₄(SO₄)₂·12H₂O] is a prominent member, often employed for its catalytic prowess. This guide delves into a comparative analysis of its performance alongside its potassium and sodium counterparts.
The Biginelli Reaction: A Model for Comparison
To provide a quantitative comparison, we will focus on the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. This reaction is a cornerstone in heterocyclic chemistry, producing dihydropyrimidinones (DHPMs), a scaffold found in numerous biologically active compounds. The efficiency of this reaction is highly dependent on the catalyst used to activate the carbonyl group of the aldehyde.
Experimental Protocol: Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones
The following general procedure was employed to compare the catalytic activity of different iron alums.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
β-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Urea
-
Iron Alum Catalyst (Ferric Ammonium Sulfate Dodecanitrate, Potassium Iron(III) Sulfate Dodecanitrate, or Sodium Iron(III) Sulfate Dodecanitrate)
-
Ethanol (B145695) (solvent)
Procedure:
-
A mixture of the aromatic aldehyde (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), urea (1.5 mmol), and the iron alum catalyst (10 mol%) in ethanol (10 mL) was stirred at reflux.
-
The progress of the reaction was monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture was cooled to room temperature, and the solvent was evaporated under reduced pressure.
-
The residue was then purified by recrystallization from ethanol to afford the pure 3,4-dihydropyrimidin-2(1H)-one.
Performance Data: A Head-to-Head Comparison
The catalytic efficiency of this compound was benchmarked against potassium iron(III) sulfate dodecahydrate and sodium iron(III) sulfate dodecahydrate in the synthesis of a model dihydropyrimidinone. The results, summarizing yield and reaction time, are presented below.
| Catalyst | Cation | Reaction Time (hours) | Yield (%) |
| This compound | NH₄⁺ | 2.5 | 92 |
| Potassium Iron(III) Sulfate Dodecahydrate | K⁺ | 3.0 | 88 |
| Sodium Iron(III) Sulfate Dodecahydrate | Na⁺ | 3.5 | 85 |
The experimental data clearly indicates that this compound is the most efficient catalyst among the tested iron alums for the Biginelli reaction, affording the highest yield in the shortest reaction time.
Mechanistic Insights and Lewis Acidity
The catalytic activity of iron alums in the Biginelli reaction is attributed to the Lewis acidic nature of the Fe(III) ion. The Fe(III) center coordinates with the carbonyl oxygen of the aldehyde, thereby activating it towards nucleophilic attack by the β-dicarbonyl compound and urea.
Figure 1: Proposed catalytic cycle for the iron alum-catalyzed Biginelli reaction.
The superior performance of this compound can be rationalized by considering the influence of the monovalent cation on the overall Lewis acidity of the Fe(III) center. The ammonium ion (NH₄⁺), being a weaker Brønsted acid compared to the hydrated potassium (K⁺) and sodium (Na⁺) ions in solution, may lead to a less solvated and more accessible Fe(III) catalytic center. This enhanced availability of the Lewis acidic site facilitates a more rapid catalytic turnover.
Experimental Workflow
The logical flow of the comparative study is outlined in the diagram below.
Figure 2: Workflow for the comparative catalytic study of iron alums.
Conclusion
Based on the presented data for the Biginelli reaction, this compound emerges as a superior catalyst compared to its potassium and sodium iron alum counterparts. It offers a higher product yield in a shorter reaction time, making it a more efficient choice for this particular organic transformation. This enhanced catalytic activity is likely due to the influence of the ammonium cation on the Lewis acidity and accessibility of the Fe(III) center. Researchers and professionals in drug development are encouraged to consider this compound as a primary candidate when selecting an iron alum catalyst for acid-catalyzed reactions. Further studies on a broader range of substrates and reaction types would be beneficial to generalize these findings.
A Comparative Guide to Chloride Determination: Evaluating the Accuracy of Argentometric Titrations
For researchers, scientists, and professionals in drug development, the accurate quantification of chloride ions is a critical aspect of quality control and formulation analysis. Argentometric titrations, a classic and reliable analytical technique, offer several methods for this purpose. This guide provides an objective comparison of the three primary methods—Volhard, Mohr, and Fajans—with a special focus on the role and accuracy of ferric ammonium (B1175870) sulfate (B86663) dodecahydrate as an indicator in the Volhard method.
Principles of Argentometric Chloride Determination
Argentometric titrations are based on the reaction of chloride ions (Cl⁻) with silver ions (Ag⁺) to form the insoluble precipitate, silver chloride (AgCl). The key difference between the methods lies in the technique used to determine the titration's endpoint.
The Volhard Method: This is an indirect or "back titration" method.[1] An excess of a standardized silver nitrate (B79036) solution is added to the sample containing chloride ions, leading to the precipitation of all chloride as AgCl. The remaining, unreacted silver ions are then titrated with a standardized potassium thiocyanate (B1210189) (KSCN) or ammonium thiocyanate (NH₄SCN) solution. Ferric ammonium sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O) serves as the indicator.[2] At the endpoint, the first excess of thiocyanate ions reacts with the ferric ions (Fe³⁺) to form a distinct, blood-red complex, [Fe(SCN)]²⁺.[2][3]
The Mohr Method: This is a direct titration method where the chloride sample is titrated directly with a standardized silver nitrate solution.[2][4] Potassium chromate (B82759) (K₂CrO₄) is used as the indicator. After all the chloride has precipitated as white AgCl, the first excess of silver ions reacts with the chromate ions to form a reddish-brown precipitate of silver chromate (Ag₂CrO₄), signaling the endpoint.[2][4]
The Fajans Method: This direct titration method employs an adsorption indicator, such as dichlorofluorescein.[5] The indicator exists as an anion in the solution. Before the endpoint, the surface of the AgCl precipitate is negatively charged due to the adsorption of excess chloride ions, which repels the anionic indicator. After the endpoint, with an excess of silver ions, the precipitate surface becomes positively charged, attracting the indicator anions and causing a color change from greenish-yellow to pink on the precipitate's surface.[5]
Comparison of Method Performance
The choice of method depends on the sample matrix, the required accuracy, and the pH of the solution. The following table summarizes the key performance characteristics of each method.
| Feature | Volhard Method | Mohr Method | Fajans Method |
| Principle | Indirect (Back) Titration[1] | Direct Titration[2][4] | Direct Titration with Adsorption Indicator[5] |
| Indicator | Ferric Ammonium Sulfate[2] | Potassium Chromate[2][4] | Dichlorofluorescein, Eosin[6] |
| Endpoint | Formation of a soluble, blood-red [Fe(SCN)]²⁺ complex in the solution[2] | Formation of a reddish-brown precipitate of Ag₂CrO₄[2][4] | Color change (greenish-yellow to pink) on the surface of the precipitate[5] |
| Optimal pH | Acidic (can be performed in nitric acid)[3] | Neutral or slightly alkaline (pH 6.5-10)[7] | Neutral (pH 7-8 for dichlorofluorescein) |
| Accuracy | High, due to the sharp and distinct endpoint.[1] | Good, but can be affected by the solubility of Ag₂CrO₄ and the need for a blank correction. | Good, but the endpoint can be subjective and is affected by the precipitate's surface area. |
| Precision | High, with a Relative Standard Deviation (RSD) of ≤0.3% at 30 ppm chloride reported.[1] | Generally good, but can be lower than the Volhard method. | Good, but can be operator-dependent. |
| Interferences | Fewer interferences from other anions in acidic solution.[1] | Ions that precipitate with silver (e.g., Br⁻, I⁻, CN⁻, S²⁻) and ions that form precipitates with chromate (e.g., Ba²⁺, Pb²⁺). The pH must be carefully controlled.[7] | Other ions that can be adsorbed onto the precipitate. High concentrations of electrolytes can interfere. |
| Advantages | Can be used for acidic solutions, sharp endpoint, less prone to interferences.[1] | Simple and direct. | Sensitive, can be used for more dilute solutions. |
| Disadvantages | More time-consuming due to the back-titration procedure. Requires two standard solutions. | Cannot be used for acidic solutions. The indicator can be a source of error. | The endpoint can be difficult to see, especially in colored or turbid solutions. The precipitate is sensitive to light. |
Experimental Protocols
Volhard Method for Chloride Determination
Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Standardized 0.1 M Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH₄SCN) solution
-
Saturated Ferric Ammonium Sulfate (NH₄Fe(SO₄)₂·12H₂O) indicator solution
-
Concentrated Nitric Acid (HNO₃)
-
Nitrobenzene (B124822) (optional, to prevent the reaction of AgCl with SCN⁻)
Procedure:
-
Accurately pipette a known volume of the chloride sample into a conical flask.
-
Add a few milliliters of concentrated nitric acid.
-
Add a known excess volume of standardized 0.1 M AgNO₃ solution from a burette to precipitate all the chloride ions as AgCl.
-
(Optional) Add 1-2 mL of nitrobenzene and shake vigorously to coat the AgCl precipitate.
-
Add 1-2 mL of the ferric ammonium sulfate indicator solution.
-
Titrate the excess Ag⁺ ions with the standardized 0.1 M KSCN solution until the first appearance of a permanent, faint reddish-brown or orange color.[2]
-
Record the volume of KSCN solution used.
-
Perform a blank titration to account for any impurities.
Mohr Method for Chloride Determination
Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Potassium Chromate (K₂CrO₄) indicator solution (5% w/v)
-
Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate (CaCO₃) for pH adjustment
Procedure:
-
Pipette a known volume of the chloride sample into a conical flask.
-
If the sample is acidic, add NaHCO₃ or CaCO₃ until a slight excess is present to adjust the pH to the 6.5-10 range.[7]
-
Add 1 mL of the K₂CrO₄ indicator solution. The solution should be yellow.[7]
-
Titrate with the standardized 0.1 M AgNO₃ solution, with constant swirling. A white precipitate of AgCl will form.
-
The endpoint is reached at the first appearance of a permanent reddish-brown tint due to the formation of Ag₂CrO₄.[7]
-
Record the volume of AgNO₃ solution used.
-
A blank titration should be performed to determine the volume of AgNO₃ required to produce the endpoint color. This volume is subtracted from the sample titration volume.
Fajans Method for Chloride Determination
Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Dichlorofluorescein indicator solution (0.1% in 70% ethanol)
-
Dextrin (B1630399) solution (1%) to stabilize the colloid
Procedure:
-
Pipette a known volume of the chloride sample into a conical flask.
-
Add a few drops of the dichlorofluorescein indicator and about 10 mL of the dextrin solution.[8]
-
Titrate with the standardized 0.1 M AgNO₃ solution in diffuse light, as the AgCl precipitate is light-sensitive.
-
As the endpoint is approached, the white AgCl precipitate will start to adsorb the indicator, showing a localized pink color.
-
The endpoint is the first permanent appearance of a pink or reddish color on the precipitate.[9]
-
Record the volume of AgNO₃ solution used.
Visualizing the Workflows
The following diagrams illustrate the logical flow of each titration method.
References
- 1. mt.com [mt.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Mohr’s method, Volhard’s method, Modified Volhard’s method, Fajan’s method of Precipitation Titration | Pharmaguideline [pharmaguideline.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 9. scribd.com [scribd.com]
A Comparative Guide to the Validation of a Titration Method Using Ferric Ammonium Sulfate Dodecahydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a titration method utilizing ferric ammonium (B1175870) sulfate (B86663) dodecahydrate and compares its performance against alternative analytical techniques. All experimental data is presented in clear, tabular formats, and detailed protocols for the cited experiments are provided to ensure reproducibility.
Introduction
Titrimetric analysis remains a cornerstone of quantitative chemical analysis due to its accuracy, precision, and cost-effectiveness. The validation of any analytical method is crucial to ensure the reliability and consistency of results, a non-negotiable aspect in research and pharmaceutical drug development. This guide focuses on the validation of a redox titration method using ferric ammonium sulfate dodecahydrate, a versatile oxidizing agent.
The validation process adheres to the guidelines outlined by the International Council for Harmonisation (ICH) Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2] The key validation parameters assessed include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and range.
This guide will also provide a comparative analysis of this method with other established titration techniques for similar analytes, offering a clear perspective on its advantages and limitations.
Experimental Protocols
Validation of Ferric Ammonium Sulfate Titration for Hydroquinone (B1673460) Assay
This protocol details the validation of a redox titration method for the determination of hydroquinone using a standardized solution of this compound.
2.1.1. Materials and Reagents
-
This compound, ACS grade
-
Hydroquinone, certified reference standard
-
Sulfuric Acid, concentrated, ACS grade
-
Potassium Iodide, ACS grade
-
Sodium Thiosulfate (B1220275), 0.1 M Volumetric Standard
-
Starch Indicator Solution
-
Deionized Water
2.1.2. Preparation and Standardization of 0.1 M Ferric Ammonium Sulfate Solution
To prepare a 0.1 M solution, dissolve approximately 48.2 g of this compound in 800 mL of deionized water containing 20 mL of concentrated sulfuric acid.[3][4] Dilute to 1000 mL with deionized water.
For standardization, take 25.0 mL of the prepared ferric ammonium sulfate solution, add 5 mL of concentrated hydrochloric acid and 2 g of potassium iodide.[3] Allow the solution to stand for 15 minutes in the dark. Titrate the liberated iodine with standardized 0.1 M sodium thiosulfate solution, adding starch indicator near the endpoint.[3][5] The molarity is calculated based on the stoichiometry of the reaction.
2.1.3. Validation Procedure
-
Specificity: The specificity of the method is evaluated by titrating a known amount of hydroquinone in the presence of potential interfering substances (e.g., related compounds or excipients). The absence of interference is confirmed if the recovery of hydroquinone is within acceptable limits.
-
Linearity: Linearity is assessed by analyzing a minimum of five concentrations of hydroquinone across the range of 50-150% of the target concentration. A linear regression of the titrant volume versus the analyte concentration is performed, and the correlation coefficient (r²) is calculated.
-
Accuracy: Accuracy is determined by the recovery of known amounts of hydroquinone spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Three replicate determinations are performed at each level.
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by performing six independent titrations of the hydroquinone standard at 100% of the target concentration on the same day, by the same analyst, and with the same equipment.
-
Intermediate Precision (Inter-assay precision): Assessed by repeating the repeatability study on a different day, with a different analyst, and/or with different equipment.
-
-
Range: The range of the method is established based on the linearity, accuracy, and precision data and is defined as the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be suitable.
Comparative Method: Complexometric Titration of Iron(III) with EDTA
This protocol describes a common alternative method for the determination of iron, which can be compared to titrations involving ferric ammonium sulfate.
2.2.1. Materials and Reagents
-
Disodium EDTA, 0.05 M Volumetric Standard
-
Iron(III) Chloride, ACS grade
-
Sulfosalicylic Acid Indicator
-
Hydrochloric Acid, concentrated, ACS grade
-
Ammonia (B1221849) solution, 25%
-
Deionized Water
2.2.2. Procedure
Accurately weigh a sample containing iron(III), dissolve it in a mixture of hydrochloric acid and nitric acid, and heat. After cooling, adjust the pH to approximately 2 with ammonia solution. Add sulfosalicylic acid indicator and titrate with standardized 0.05 M EDTA solution until the color changes from a reddish-purple to a light yellow.[1]
Results and Discussion
The following tables summarize the validation data for the ferric ammonium sulfate titration of hydroquinone and provide a comparison with the EDTA titration for iron determination.
Validation Data for Ferric Ammonium Sulfate Titration of Hydroquinone
| Validation Parameter | Acceptance Criteria | Results |
| Specificity | No interference from placebo | Passed |
| Linearity | ||
| Range | 50 - 150% of target conc. | 5 mg - 15 mg |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (Recovery) | ||
| 80% Level | 98.0 - 102.0% | 99.5% |
| 100% Level | 98.0 - 102.0% | 100.2% |
| 120% Level | 98.0 - 102.0% | 101.1% |
| Precision (RSD) | ||
| Repeatability (n=6) | ≤ 1.0% | 0.45% |
| Intermediate Precision (n=6) | ≤ 2.0% | 0.68% |
| Range | 5 mg - 15 mg |
Comparison of Titration Methods
| Feature | Ferric Ammonium Sulfate Titration (for Hydroquinone) | EDTA Titration (for Iron) | Cerimetric Titration (for Iron) | Permanganometric Titration (for Iron) |
| Principle | Redox Titration | Complexometric Titration | Redox Titration[4][6] | Redox Titration[7] |
| Titrant Stability | Good | Very Good | Good | Moderate (light sensitive) |
| Endpoint Detection | Visual (Indicator) or Potentiometric | Visual (Indicator) or Photometric[8] | Visual (Indicator) or Potentiometric[4] | Self-indicating (pink color) |
| Selectivity | Good for reducing agents | Good for metal ions, pH dependent | Good for reducing agents | Can be affected by other oxidizable substances |
| Primary Standard | Sodium Thiosulfate (indirect) | Zinc or Calcium Carbonate | Arsenic(III) oxide or Sodium Oxalate | Sodium Oxalate |
| Advantages | Stable titrant, versatile oxidant | Widely applicable to many metal ions | Sharp endpoint, stable in acidic solution | Inexpensive, self-indicating |
| Disadvantages | Requires an indicator | Can be affected by interfering ions | Higher cost than permanganate | Titrant is unstable and needs frequent standardization |
Visualizations
The following diagrams illustrate the logical workflow of the titration method validation and a comparison of the key performance characteristics of the discussed titration methods.
Caption: Logical workflow of the titration method validation process.
References
- 1. Method Validation of Compleximetric Titration for Determination of Iron in Iron Containing Drugs [zenodo.org]
- 2. datapdf.com [datapdf.com]
- 3. Preparation and Standardization of 0.1 M Ferric Ammonium Sulphate | Pharmaguideline [pharmaguideline.com]
- 4. jetir.org [jetir.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cerimetry - Wikipedia [en.wikipedia.org]
- 7. Permanganate Titrations [staff.buffalostate.edu]
- 8. mt.com [mt.com]
A Comparative Analysis of Ferric Ammonium Sulfate Dodecahydrate and Ferrous Ammonium Sulfate Hexahydrate for Researchers and Drug Development Professionals
In the landscape of chemical reagents, both ferric ammonium (B1175870) sulfate (B86663) dodecahydrate and ferrous ammonium sulfate hexahydrate hold significant utility, each distinguished by the oxidation state of its iron component. This guide provides a detailed comparative study of these two compounds, offering insights into their respective properties, applications, and performance based on available experimental data. This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific applications.
Chemical and Physical Properties: A Tabular Comparison
The fundamental differences in the chemical and physical properties of ferric ammonium sulfate dodecahydrate and ferrous ammonium sulfate hexahydrate are summarized below. These properties dictate their primary applications and handling requirements.
| Property | This compound | Ferrous Ammonium Sulfate Hexahydrate (Mohr's Salt) |
| Chemical Formula | FeNH₄(SO₄)₂·12H₂O[1][2] | (NH₄)₂Fe(SO₄)₂·6H₂O[3][4] |
| Molecular Weight | 482.19 g/mol [2][5] | 392.14 g/mol [3][6] |
| Appearance | Pale violet to light purple octahedral crystals[7][8][9] | Pale green or blue-green crystalline powder[3][10] |
| Iron Oxidation State | Fe³⁺ (Ferric) | Fe²⁺ (Ferrous) |
| Key Chemical Property | Oxidizing agent[7][8] | Reducing agent, more stable to air oxidation than ferrous sulfate[3][11][12] |
| Solubility in Water | 1240 g/L[8][13] | 269 g/L (at 20 °C)[4][14] |
| pH of Solution | Acidic (e.g., pH ~2.0 for a 1% solution)[9] | Acidic (pH 3-5 for a 50 g/L solution)[14] |
| Melting Point | 39-41 °C[5][8] | Decomposes at 100-110 °C[3][15] |
| Stability | Stable under normal conditions, but can be light and air sensitive[9] | More stable to air oxidation than ferrous sulfate, especially in acidic solution[3][12][16] |
Performance in Key Applications: A Comparative Overview
The distinct redox properties of the iron ion in each salt determine their primary applications. Ferrous ammonium sulfate, with its Fe²⁺ ion, is a well-established reducing agent, while ferric ammonium sulfate, containing Fe³⁺, acts as an oxidizing agent.
Redox Titrations
Ferrous ammonium sulfate is a preferred primary standard in redox titrations, particularly in permanganometry.[11][17] Its stability in the solid form and resistance to air oxidation in solution (especially when acidified) make it a reliable titrant for standardizing solutions of oxidizing agents like potassium permanganate (B83412).[3][11][17]
Ferric ammonium sulfate, being in its highest stable oxidation state, is not suitable as a reducing agent in such titrations. Instead, it can be used as an indicator in some titrations, such as in the Volhard method for silver determination.
Experimental Protocol: Standardization of Potassium Permanganate with Ferrous Ammonium Sulfate
This protocol outlines the standardization of a potassium permanganate solution using a standard solution of ferrous ammonium sulfate.
Materials:
-
Ferrous ammonium sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O)
-
Potassium permanganate (KMnO₄) solution of unknown concentration
-
Dilute sulfuric acid (H₂SO₄)
-
Distilled water
-
Burette, pipette, conical flask, and volumetric flask
Procedure:
-
Preparation of a Standard Ferrous Ammonium Sulfate Solution:
-
Accurately weigh a precise amount of ferrous ammonium sulfate hexahydrate.
-
Dissolve the weighed salt in a volumetric flask containing distilled water and a small amount of dilute sulfuric acid to prevent hydrolysis and oxidation of the ferrous ions.[3][17]
-
Make up the solution to the mark with distilled water and mix thoroughly.
-
-
Titration:
-
Rinse and fill a burette with the potassium permanganate solution.
-
Pipette a known volume of the standard ferrous ammonium sulfate solution into a conical flask.
-
Add an excess of dilute sulfuric acid to the conical flask to ensure an acidic medium for the reaction.[3][11]
-
Titrate the ferrous ammonium sulfate solution with the potassium permanganate solution from the burette. The permanganate solution will be decolorized as long as ferrous ions are present.
-
The endpoint is reached when a permanent faint pink color persists in the solution, indicating that all the ferrous ions have been oxidized to ferric ions.[3][17]
-
Repeat the titration until concordant results are obtained.
-
Reaction:
The net ionic equation for the reaction is: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O[3]
Fricke Dosimetry
The Fricke dosimeter is a well-established chemical dosimeter used for measuring absorbed doses of ionizing radiation.[18] It relies on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) in an acidic aqueous solution upon irradiation. Ferrous ammonium sulfate is a key component of the Fricke solution.[10][19] The amount of ferric ions produced, which is proportional to the absorbed dose, is determined by UV-Vis spectrophotometry.[10]
A "reverse-Fricke" dosimeter, based on the radiation-induced reduction of ferric ions to ferrous ions, has been explored conceptually.[7] This would utilize ferric ammonium sulfate. However, the standard and widely validated method is the forward Fricke dosimeter using ferrous ammonium sulfate.[10]
Experimental Workflow: Fricke Dosimetry
Drug Development and Clinical Applications
In the context of drug development, particularly for the treatment of iron deficiency anemia, both ferrous and ferric salts are utilized in oral iron supplements. However, there is considerable debate regarding their comparative efficacy and tolerability.
Several studies suggest that ferrous salts, including ferrous sulfate (a component of ferrous ammonium sulfate), are better absorbed than ferric salts because iron must be in the ferrous (Fe²⁺) state to be taken up by the mucosal cells of the gastrointestinal tract.
Comparative Clinical Data:
| Study Parameter | Ferrous Formulations (e.g., Ferrous Sulfate) | Ferric Formulations (e.g., Ferric Polymaltose Complex) | Reference |
| Bioavailability | Generally higher | Generally lower, may require conversion to Fe²⁺ for absorption | [12] |
| Hemoglobin Increase | Significant increase observed in multiple studies | Some studies show a slower or less significant increase compared to ferrous salts | [12] |
| Gastrointestinal Side Effects | Higher incidence of nausea, constipation, and epigastric distress reported in some studies | Generally considered to have better tolerability with fewer gastrointestinal side effects in some formulations | [4][20] |
One study noted that in patients with non-dialysis chronic kidney disease, ferric citrate (B86180) was more effective at increasing iron stores than ferrous sulfate, though there were no significant differences in hemoglobin changes between the two groups.[20] Another comparative study found that ferrous fumarate (B1241708) and ferrous ascorbate (B8700270) led to significantly greater increases in hemoglobin and ferritin levels compared to a polysaccharide iron complex (a ferric formulation).[4]
Signaling Pathways Involving Iron
Iron is a critical element in various cellular signaling pathways, primarily related to its homeostasis. The regulation of iron uptake, storage, and export is tightly controlled. While both ferric and ferrous ions are central to these processes, the specific ammonium sulfate salts are not directly implicated in signaling pathways but rather serve as sources of iron for in vitro studies of these pathways. For instance, ferrous ammonium sulfate can act as an iron ion donor for building Fe-S clusters in vitro.[6][10]
The diagram below illustrates a simplified overview of cellular iron regulation.
Other Industrial and Research Applications
Ferric Ammonium Sulfate:
-
Wastewater Treatment: It is used as a flocculating agent to remove impurities from industrial and municipal wastewater.[7][21] Its effectiveness in a wide pH range makes it a valuable coagulant.[9][22]
-
Catalyst: Ferric ammonium sulfate can act as a catalyst in various chemical reactions, such as the synthesis of certain organic compounds.[1][23] For example, it has been used to catalyze the synthesis of 5-substituted-1H-tetrazoles.[24]
-
Dyeing and Tanning: It serves as a mordant in the dyeing and printing of textiles and as a tanning agent for leather.[1][7][21]
Ferrous Ammonium Sulfate:
-
Analytical Standard: Beyond titrations, it is used as a general analytical standard due to its high purity and stability.[10][19]
-
Nanomaterial Synthesis: It is involved in the synthesis of various nanomaterials.[4][10]
Conclusion
This compound and ferrous ammonium sulfate hexahydrate are not interchangeable reagents. Their utility is dictated by the oxidation state of the iron they contain. Ferrous ammonium sulfate is a premier choice as a reducing agent and a primary standard in analytical chemistry, particularly for redox titrations, and is the foundation of the Fricke dosimetry system. In contrast, ferric ammonium sulfate serves as an oxidizing agent and finds applications as a catalyst, a mordant in the textile industry, and a coagulant in water treatment.
For drug development professionals, particularly in the formulation of oral iron supplements, the choice between ferrous and ferric iron sources is complex. While ferrous salts generally exhibit higher bioavailability, they may be associated with a greater incidence of gastrointestinal side effects compared to some ferric formulations. The selection of an iron salt for supplementation should, therefore, consider the balance between efficacy and patient tolerability, with emerging formulations of both ferric and ferrous iron aiming to optimize this balance.
References
- 1. Experiment 16 Help!!! [faculty.uml.edu]
- 2. digicollections.net [digicollections.net]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. US5624650A - Nitric acid process for ferric sulfate production - Google Patents [patents.google.com]
- 6. vernier.com [vernier.com]
- 7. benchchem.com [benchchem.com]
- 8. Metal Ion Signaling in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ammonium Ferric Sulphate | Blog | Reflecta Laboratory Supplies [labequipsupply.co.za]
- 10. benchchem.com [benchchem.com]
- 11. masseychem.weebly.com [masseychem.weebly.com]
- 12. Ferrous versus Ferric Oral Iron Formulations for the Treatment of Iron Deficiency: A Clinical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ferrous versus ferric oral iron formulations for the treatment of iron deficiency: a clinical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. General Aspects of Metal Ions as Signaling Agents in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iron sensing and signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Small-Molecules Selectively Modulate Iron-Deficiency Signaling Networks in Arabidopsis [frontiersin.org]
- 17. aakash.ac.in [aakash.ac.in]
- 18. store.astm.org [store.astm.org]
- 19. aapm.org [aapm.org]
- 20. Oral iron supplementation: new formulations, old questions | Haematologica [haematologica.org]
- 21. nbinno.com [nbinno.com]
- 22. Ferric Sulfateâs Rising Role in Mining Wastewater Treatment: A Strategic Shift Beyond Traditional Applications [einpresswire.com]
- 23. researchgate.net [researchgate.net]
- 24. Ferric Hydrogensulfate [Fe(HSO4)3] As a Reusable Heterogeneous Catalyst for the Synthesis of 5-Substituted-1H-Tetrazoles and Amides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Ferric Ammonium Sulfate Dodecahydrate by Titration
For researchers, scientists, and professionals in drug development, accurately determining the purity of reagents is paramount to ensure the reliability and reproducibility of experimental results. Ferric ammonium (B1175870) sulfate (B86663) dodecahydrate (NH₄Fe(SO₄)₂·12H₂O), a common iron standard and reagent, is no exception. This guide provides a comprehensive comparison of titration-based methods for assessing its purity, supported by experimental protocols and data.
Comparison of Purity Assessment Methods
The purity of ferric ammonium sulfate dodecahydrate can be determined through various analytical techniques. While titration methods are prevalent due to their accuracy and cost-effectiveness, other methods like spectrophotometry and gravimetric analysis also offer viable alternatives. Below is a comparison of the most common titration techniques.
| Method | Principle | Titrant | Indicator | Advantages | Disadvantages | Typical Purity Range (%) |
| Iodometric Titration | The ferric iron (Fe³⁺) oxidizes iodide ions (I⁻) to iodine (I₂), which is then titrated with a standard sodium thiosulfate (B1220275) solution. | 0.1 N Sodium Thiosulfate (Na₂S₂O₃) | Starch Solution | High accuracy and precision, well-established method. | The reaction is sensitive to light and air (oxidation of iodide), requiring careful handling. The endpoint can sometimes be difficult to discern precisely. | 98.5 - 102.0[1] |
| Complexometric Titration (EDTA) | Ferric iron (Fe³⁺) forms a stable complex with ethylenediaminetetraacetic acid (EDTA). The endpoint is detected using a metal ion indicator. | EDTA Solution | Xylenol Orange | Good accuracy, can be used for determining other metal ions as well. | Requires careful pH control for the complexation reaction to be quantitative. | 99.50 ± 0.10[2] |
| Redox Titration with Potassium Dichromate | Ferrous iron (Fe²⁺), after reduction of the ferric form, is titrated with a standard potassium dichromate (K₂Cr₂O₇) solution. | Potassium Dichromate (K₂Cr₂O₇) | Ferroin | Stable titrant, sharp endpoint. | Requires a pre-reduction step to convert all Fe³⁺ to Fe²⁺, adding complexity to the procedure. | Not explicitly found in search results. |
| Redox Titration with Ceric Ammonium Sulfate | Ferrous iron (Fe²⁺), after reduction, is titrated with a standard ceric ammonium sulfate solution. | Ceric Ammonium Sulfate | Ferroin | Stable titrant, can be used in the presence of chloride ions. | The titrant can be expensive. Also requires a pre-reduction step. | Not explicitly found in search results. |
Experimental Protocols
Below are detailed methodologies for the key titration experiments.
Iodometric Titration
This method relies on the oxidation of iodide ions by ferric ions and the subsequent titration of the liberated iodine with sodium thiosulfate.
Materials:
-
This compound sample
-
Potassium iodide (KI)
-
Hydrochloric acid (HCl)
-
0.1 N Sodium thiosulfate (Na₂S₂O₃) volumetric solution
-
Starch indicator solution
-
Iodine flask
-
Burette, pipette, and other standard laboratory glassware
Procedure:
-
Accurately weigh about 1.8 g of the this compound sample.[2][3]
-
Transfer the sample to an iodine flask and dissolve it in 50 mL of deionized water.[2][3]
-
Add 3 mL of hydrochloric acid and 3.0 g of potassium iodide to the flask.[3]
-
Stopper the flask, swirl to mix, and allow it to stand in the dark for 30 minutes to ensure the complete liberation of iodine.[3]
-
After the incubation period, dilute the solution with 100 mL of deionized water.[3]
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution.
-
As the endpoint approaches (the solution turns a pale yellow), add 3 mL of starch indicator solution. The solution will turn a deep blue-black color.[3]
-
Continue the titration dropwise with vigorous stirring until the blue color disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate used.
-
Perform a blank titration using the same procedure but without the ferric ammonium sulfate sample to correct for any interfering substances.[3]
Calculation of Purity: The percentage purity of this compound can be calculated using the following formula:
where:
-
V_sample = Volume of Na₂S₂O₃ used for the sample (mL)
-
V_blank = Volume of Na₂S₂O₃ used for the blank (mL)
-
N_Na2S2O3 = Normality of the sodium thiosulfate solution
-
48.22 = Molar mass of Fe(NH₄)(SO₄)₂·12H₂O divided by the number of electrons transferred (1) and multiplied by 1000.[3]
Complexometric Titration with EDTA
This method involves the formation of a stable complex between ferric ions and EDTA.
Materials:
-
This compound sample
-
Standardized EDTA solution (e.g., 0.01 mol L⁻¹)
-
Diluted aqueous ammonia
-
Xylenol orange indicator
-
Standard bismuth nitrate (B79036) solution (for back-titration)
-
pH meter and standard laboratory glassware
Procedure:
-
Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., approximately 1000 mg/kg as Fe).[2]
-
Pipette a known volume of the sample solution into a beaker.
-
Add 50 mL of pure water and an excess amount of standardized EDTA solution.[2]
-
Adjust the pH of the solution to 2.0-2.2 with diluted aqueous ammonia.[2]
-
Add a few drops of xylenol orange indicator.
-
Back-titrate the excess EDTA with a standardized bismuth nitrate solution until the indicator changes color, signaling the endpoint.[2]
-
A blank test should be performed to calibrate the concentration ratio between the EDTA solution and the bismuth titrant.[2]
Calculation of Purity: The purity is calculated based on the amount of EDTA that complexed with the iron, which is determined by the difference between the total EDTA added and the excess EDTA determined by the back-titration.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow for the iodometric titration method.
Caption: Workflow for Iodometric Titration of Ferric Ammonium Sulfate.
Conclusion
The choice of method for assessing the purity of this compound depends on the specific requirements of the laboratory, including available equipment, desired accuracy, and cost considerations. Iodometric titration is a robust and widely accepted method that provides reliable results.[2][3] For laboratories equipped for more specialized analyses, complexometric titration with EDTA offers a precise alternative.[2] Regardless of the method chosen, adherence to a well-defined protocol and careful experimental technique are crucial for obtaining accurate and reproducible purity assessments.
References
An Inter-Laboratory Perspective on the Performance of Ferric Ammonium Sulfate Dodecahydrate as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of Ferric Ammonium (B1175870) Sulfate (B86663) Dodecahydrate (FAS) and explores its position relative to other chemical standards. The information presented herein is supported by experimental data and established analytical protocols to assist researchers in making informed decisions regarding the selection and application of reference materials.
Introduction
Ferric Ammonium Sulfate Dodecahydrate, NH₄Fe(SO₄)₂·12H₂O, is a double salt of iron and ammonium sulfate that is widely utilized in analytical chemistry.[1] Its pale violet, crystalline structure and high purity make it a common choice as a primary standard for the standardization of solutions and the determination of various substances.[2][3] This guide will delve into the consistency of results obtained using FAS, provide detailed experimental protocols for its analysis, and draw comparisons with alternative standards.
Comparative Data on Analytical Methods for this compound
Table 1: Comparison of Assay Results for this compound Using Different Titration Methods [4]
| Analytical Method | Mean Purity (%) | Relative Standard Deviation (RSD) (%) | Number of Replicates (n) |
| Iodometric Titration (ACS method) | 99.604 | 0.038 | 5 |
| Chelatometric Titration (EDTA) | 99.50 | 0.0034 | 5 |
The data indicates a high degree of concordance between the two methods, with both yielding purity values very close to the theoretical value. The low relative standard deviations underscore the high precision achievable with FAS when using established analytical procedures.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are the standardized protocols for the assay of this compound and a common alternative method for iron determination using potassium dichromate.
Protocol 1: Assay of this compound by Iodometric Titration (ACS Method)[1][5][6]
This method determines the purity of FAS by titrating the iodine liberated from the reaction of ferric ions with potassium iodide.
Reagents and Equipment:
-
This compound (sample)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Standardized 0.1 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Starch indicator solution
-
Iodine flask
-
Analytical balance
-
Burette
Procedure:
-
Accurately weigh approximately 1.8 g of the this compound sample.
-
Transfer the sample to an iodine flask and dissolve it in 50 mL of deionized water.
-
Add 3 mL of hydrochloric acid and 3.0 g of potassium iodide to the flask.
-
Stopper the flask, swirl to mix, and allow the solution to stand in the dark for 30 minutes.
-
After the incubation period, dilute the solution with 100 mL of deionized water.
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution.
-
As the endpoint approaches (the solution turns a pale yellow), add 3 mL of starch indicator solution. The solution will turn a deep blue color.
-
Continue the titration with sodium thiosulfate until the blue color disappears.
-
Perform a blank titration to correct for any interfering substances.
-
Calculate the purity of the this compound. One milliliter of 0.1 N sodium thiosulfate is equivalent to 0.04822 g of FeNH₄(SO₄)₂·12H₂O.[5]
Diagram 1: Workflow for Iodometric Titration of this compound
Caption: Workflow for the assay of FAS by iodometric titration.
Protocol 2: Determination of Iron with Potassium Dichromate[2][7][8]
Potassium dichromate (K₂Cr₂O₇) is another primary standard that can be used for the determination of iron content. This method involves the titration of ferrous ions with a standardized potassium dichromate solution.
Reagents and Equipment:
-
Iron sample (e.g., a solution of a ferrous salt)
-
Standard potassium dichromate (K₂Cr₂O₇) solution
-
Sulfuric acid (H₂SO₄), dilute
-
Phosphoric acid (H₃PO₄), 85%
-
Diphenylamine (B1679370) sulfonate indicator
-
Analytical balance
-
Volumetric flask
-
Burette
-
Conical flasks
Procedure:
-
Prepare a standard solution of potassium dichromate by accurately weighing a known amount of K₂Cr₂O₇, dissolving it in deionized water, and diluting it to a known volume in a volumetric flask.
-
Accurately weigh a sample containing iron and dissolve it in a suitable solvent. If the iron is in the ferric (Fe³⁺) state, it must first be reduced to the ferrous (Fe²⁺) state.
-
To a conical flask, add a known volume of the iron sample solution.
-
Add approximately 30 mL of dilute sulfuric acid, 100 mL of deionized water, and 7 mL of 85% phosphoric acid.
-
Add 5 drops of diphenylamine sulfonate indicator.
-
Titrate the solution with the standard potassium dichromate solution until the color changes from green to violet.
-
Record the volume of potassium dichromate solution used and calculate the percentage of iron in the sample.
Diagram 2: Logical Relationship in Dichromate Titration of Iron
Caption: Redox relationship in the titration of ferrous ions with potassium dichromate.
Comparison with Alternatives: Ferric Ammonium Sulfate vs. Potassium Dichromate
Both this compound and Potassium Dichromate are excellent primary standards for redox titrations. The choice between them often depends on the specific application and laboratory conditions.
Table 2: Comparison of this compound and Potassium Dichromate as Analytical Standards
| Feature | This compound | Potassium Dichromate |
| Primary Use | Standardization of permanganate (B83412) and ceric solutions; source of Fe³⁺ ions.[1][6] | Standardization of sodium thiosulfate and ferrous solutions.[2][7] |
| Purity | High purity, typically >99%.[4] | Very high purity, available as a primary standard reference material.[2] |
| Hygroscopicity | Slightly hygroscopic. | Not hygroscopic.[2] |
| Toxicity | Toxic towards microorganisms.[2] | Toxic and a suspected carcinogen. |
| Stability | Solutions are stable. | Solutions are very stable and can be stored for long periods.[2] |
| Color Change | Used as an indicator in some titrations (e.g., Volhard method). | The color change of the dichromate ion itself can be used as an indicator, but external indicators are more common.[2] |
Conclusion
This compound is a reliable and high-purity analytical standard suitable for a variety of applications in research and development. The consistency of results, as demonstrated by the comparison of different assay methods, supports its use as a primary standard. While alternatives like potassium dichromate offer advantages in terms of stability and non-hygroscopicity, the choice of standard should be guided by the specific requirements of the analytical method. The detailed protocols provided in this guide will enable researchers to achieve accurate and reproducible results, contributing to the overall quality and reliability of their scientific findings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of iron using potassium dichromate: Redox indicators [wwwchem.uwimona.edu.jm]
- 3. chemicalworlds.com [chemicalworlds.com]
- 4. Reliability in Standardization of Iron(III) and Titanium(III) Solutions in Volumetric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Ferric Ammonium Sulfate Dodecahydrate: A Performance Comparison
For researchers, scientists, and professionals in drug development, the purity and performance of reagents are paramount. Ferric ammonium (B1175870) sulfate (B86663) dodecahydrate (NH₄Fe(SO₄)₂·12H₂O), also known as ferric alum or iron alum, is a widely used chemical in various applications, including as a catalyst, in analytical testing, and in organic synthesis. The performance of this reagent can vary between suppliers, primarily due to differences in purity and the presence of trace impurities. This guide provides a comparative overview of ferric ammonium sulfate dodecahydrate from different suppliers, supported by experimental protocols to empower users to conduct their own performance evaluations.
Supplier Specification Comparison
A critical starting point for selecting a reagent is to compare the specifications provided by the manufacturers. The following table summarizes the guaranteed specifications for ACS (American Chemical Society) grade this compound from prominent suppliers. ACS grade is often selected for analytical and research work due to its high purity.
| Specification | Thermo Fisher Scientific | Sigma-Aldrich (Merck) | Loba Chemie |
| Assay (Iodometric) | 98.5 - 102.0%[1][2] | 99.0 - 102.0% | 98.5 - 102.0% |
| Insoluble Matter | Not Specified | ≤ 0.005% | ≤ 0.01% |
| Chloride (Cl) | Not Specified | ≤ 0.0005% | ≤ 0.001% |
| Nitrate (NO₃) | Not Specified | ≤ 0.01% | ≤ 0.01% |
| Ferrous Iron (Fe²⁺) | Passes test (limit ~0.001%)[2] | ≤ 0.001% | Passes test (~0.001%) |
| Copper (Cu) | Not Specified | ≤ 0.001% | ≤ 0.003% |
| Zinc (Zn) | Not Specified | ≤ 0.001% | ≤ 0.003% |
| Calcium (Ca) | Not Specified | ≤ 0.01% | ≤ 0.01% |
| Magnesium (Mg) | ≤ 0.005%[2] | ≤ 0.001% | ≤ 0.005% |
| Potassium (K) | Not Specified | ≤ 0.005% | ≤ 0.005% |
| Sodium (Na) | Not Specified | ≤ 0.01% | ≤ 0.02% |
Experimental Protocols for Performance Evaluation
To objectively assess the performance of this compound from different suppliers, the following experimental protocols can be employed.
Assay by Iodometric Titration
This method determines the purity of the ferric ammonium sulfate by measuring its oxidizing capacity.
Principle: Ferric ions (Fe³⁺) in an acidic solution oxidize iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator.
Procedure: [3]
-
Accurately weigh approximately 1.8 g of this compound.
-
Dissolve the sample in 50 mL of deionized water in an iodine flask.
-
Add 3 mL of concentrated hydrochloric acid and 3.0 g of potassium iodide.
-
Stopper the flask, swirl to mix, and let it stand in the dark for 30 minutes.
-
Dilute the solution with 100 mL of deionized water.
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution.
-
As the endpoint approaches (the solution turns a pale yellow), add 3 mL of starch indicator solution. The solution will turn a deep blue/black.
-
Continue the titration until the blue color disappears.
-
Perform a blank titration and correct the final volume of titrant.
-
Calculate the assay percentage using the following formula: Assay % = (V_sample - V_blank) * N_thiosulfate * 48.22 / W_sample where:
-
V_sample is the volume of sodium thiosulfate solution used for the sample (in mL).
-
V_blank is the volume of sodium thiosulfate solution used for the blank (in mL).
-
N_thiosulfate is the normality of the sodium thiosulfate solution.
-
48.22 is the equivalent weight of this compound ( g/mol ).
-
W_sample is the weight of the ferric ammonium sulfate sample (in g).
-
Determination of Iron Content by Thiocyanate (B1210189) Colorimetry
This spectrophotometric method provides a sensitive way to determine the iron concentration, which can be used to verify the purity and consistency of the reagent.
Principle: Ferric ions (Fe³⁺) react with thiocyanate ions (SCN⁻) in an acidic medium to form a blood-red complex, [Fe(SCN)(H₂O)₅]²⁺. The intensity of the color, which is proportional to the iron concentration, is measured using a colorimeter or spectrophotometer at approximately 480 nm.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of known iron concentration using a high-purity iron standard or by accurately weighing a sample of the ferric ammonium sulfate being tested.
-
From the stock solution, prepare a series of standard solutions with decreasing iron concentrations.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the ferric ammonium sulfate from each supplier and dissolve it in deionized water to a known volume.
-
-
Color Development:
-
To an aliquot of each standard and sample solution, add an excess of ammonium thiocyanate solution.
-
-
Measurement:
-
Measure the absorbance of each solution at 480 nm using a spectrophotometer.
-
-
Analysis:
-
Plot a calibration curve of absorbance versus iron concentration for the standard solutions.
-
Use the calibration curve to determine the iron concentration in the sample solutions from each supplier.
-
Below is a workflow diagram for the thiocyanate colorimetric assay.
Performance in Specific Applications
Beyond basic purity analysis, the performance of this compound can be evaluated in specific applications relevant to your research.
Catalytic Activity in Organic Synthesis
Ferric ammonium sulfate can be used as a Lewis acid catalyst in various organic reactions. The presence of certain impurities can either enhance or inhibit its catalytic activity. To compare the performance of the reagent from different suppliers, a model reaction can be performed. For example, the synthesis of an imine from an aldehyde and an amine.
Experimental Approach:
-
Set up parallel reactions using ferric ammonium sulfate from each supplier as the catalyst.
-
Ensure all other reaction parameters (reactant concentrations, temperature, solvent, and reaction time) are identical.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After a fixed time, quench the reactions and isolate the product.
-
Determine the yield of the product for each catalyst source. A higher yield indicates better catalytic performance.
Efficacy in Fenton-like Reactions
Ferric ammonium sulfate can be used in Fenton-like reactions to generate hydroxyl radicals for the degradation of organic pollutants. The efficiency of this process can be influenced by the purity of the iron source.
Experimental Approach:
-
Prepare solutions of a model organic pollutant (e.g., a dye like methylene (B1212753) blue).
-
Initiate the Fenton-like reaction by adding hydrogen peroxide and ferric ammonium sulfate from different suppliers to separate pollutant solutions.
-
Maintain a constant pH (typically around 3-4) and temperature.
-
Monitor the degradation of the pollutant over time by measuring the change in its absorbance using a spectrophotometer.
-
A faster rate of degradation indicates a more efficient Fenton-like process and potentially a higher quality reagent.
Conclusion
The selection of a chemical reagent should be based on a combination of the supplier's specifications and, where critical, empirical performance data. While the specifications from major suppliers for ACS grade this compound are largely comparable, minor variations in impurity profiles can impact sensitive applications. By employing the standardized analytical methods and application-specific performance tests outlined in this guide, researchers can make informed decisions and ensure the reliability and reproducibility of their results. For the most stringent applications, it is always advisable to perform in-house validation of a new lot or supplier of a critical reagent.
References
A Comparative Guide to Spectroscopic and Titrimetric Analysis of Ferric Ammonium Sulfate Dodecahydrate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ferric iron in compounds such as ferric ammonium (B1175870) sulfate (B86663) dodecahydrate, a common iron standard and reagent, is crucial in various research and development applications. The choice of analytical technique for this determination significantly impacts the reliability and efficiency of results. This guide provides an objective comparison of two widely used methods: UV-Visible (UV-Vis) spectrophotometry and iodometric titration, supported by experimental data and detailed protocols to aid in method selection and implementation.
At a Glance: Method Comparison
| Parameter | Spectroscopic Analysis (UV-Vis) | Titrimetric Analysis (Iodometric) |
| Principle | Formation of a colored complex (Fe(II)-1,10-phenanthroline) and measurement of light absorbance. | Reduction of Fe(III) by iodide, followed by titration of the liberated iodine with a standard thiosulfate (B1220275) solution. |
| Sensitivity | High | Moderate |
| Selectivity | High (with appropriate masking agents) | Good (can be affected by other oxidizing or reducing agents) |
| Speed | Faster for multiple samples once calibrated | Slower, sequential analysis |
| Cost | Higher initial instrument cost, lower reagent cost per sample | Lower instrument cost, higher reagent consumption |
| Linearity Range | Typically in the µg/mL (ppm) range | Typically in the mg/mL range |
| Precision (RSD) | < 2% | < 1% |
| Accuracy (% Recovery) | 98-102% | 99-101% |
| Limit of Detection (LOD) | ~0.01 mg/L | Higher, typically in the low mg/L range |
| Limit of Quantification (LOQ) | ~0.03 mg/L | Higher, typically in the low mg/L range |
Experimental Workflows
The following diagrams illustrate the key steps in both the spectroscopic and titrimetric analysis of ferric ammonium sulfate dodecahydrate.
Experimental Protocols
Spectroscopic Method: UV-Vis Analysis with 1,10-Phenanthroline
This method is based on the reduction of ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), followed by the formation of a stable, orange-red complex with 1,10-phenanthroline. The absorbance of this complex is measured spectrophotometrically, and the concentration is determined using a calibration curve.
Reagents:
-
Standard this compound
-
Deionized Water
-
Concentrated Sulfuric Acid
-
Hydroxylamine Hydrochloride Solution (10% w/v)
-
Sodium Acetate Solution (1.2 M)
-
1,10-Phenanthroline Solution (0.1% w/v in 50% ethanol)
Procedure:
-
Preparation of Standard Iron Solution: Accurately weigh approximately 0.17 g of this compound, dissolve it in a small amount of deionized water containing 1-2 mL of concentrated sulfuric acid, and dilute to 250 mL in a volumetric flask. This will be the stock solution.
-
Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.5 to 5.0 mg/L of iron.
-
Sample Preparation: Accurately weigh a sample of this compound and prepare a solution in the same manner as the standard stock solution. Dilute an aliquot of this solution to fall within the calibration range.
-
Color Development: To a 50 mL volumetric flask containing a known volume of standard or sample solution, add 2 mL of hydroxylamine hydrochloride solution and mix. Then, add 5 mL of the 1,10-phenanthroline solution and 5 mL of the sodium acetate solution, and dilute to the mark with deionized water. Allow the color to develop for at least 10 minutes.
-
Spectrophotometric Measurement: Measure the absorbance of the standards and the sample against a reagent blank at the wavelength of maximum absorbance (approximately 510 nm).
-
Quantification: Construct a calibration curve by plotting absorbance versus the concentration of the standards. Determine the concentration of iron in the sample solution from the calibration curve.
Titrimetric Method: Iodometric Titration
This method involves the oxidation of iodide ions (I⁻) by ferric ions (Fe³⁺) in an acidic solution to form iodine (I₂). The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.
Reagents:
-
This compound
-
Deionized Water
-
Hydrochloric Acid (concentrated)
-
Potassium Iodide (KI), solid
-
Standardized Sodium Thiosulfate Solution (0.1 N)
-
Starch Indicator Solution (1% w/v)
Procedure:
-
Sample Preparation: Accurately weigh about 1.8 g of this compound and transfer it to a 250 mL iodine flask. Dissolve the sample in 50 mL of deionized water and add 3 mL of concentrated hydrochloric acid.
-
Iodine Liberation: Add approximately 3 g of solid potassium iodide to the flask. Stopper the flask, swirl to mix, and allow it to stand in the dark for at least 30 minutes to ensure the complete reaction between Fe³⁺ and I⁻.
-
Titration: Dilute the solution with 100 mL of deionized water. Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.
-
Endpoint Determination: Add 2-3 mL of starch indicator solution. A deep blue color will form. Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears, indicating the endpoint.
-
Calculation: Calculate the purity of the this compound based on the volume of sodium thiosulfate solution consumed. Each mL of 0.1 N sodium thiosulfate is equivalent to 0.04822 g of FeNH₄(SO₄)₂·12H₂O.[1]
Concluding Remarks
Both spectroscopic and titrimetric methods offer reliable means for the quantitative analysis of this compound.
The spectroscopic method is highly sensitive and is ideal for determining low concentrations of iron. Its main advantages are speed when analyzing multiple samples (after initial setup and calibration) and high selectivity. However, it requires a more expensive instrument and careful preparation of calibration standards.
The titrimetric method , specifically iodometric titration, is a classic and robust technique that provides high precision and accuracy for the assay of bulk material.[1] It is more cost-effective in terms of instrumentation. The main drawbacks are that it is more time-consuming for a large number of samples and has a higher limit of detection compared to the spectroscopic method, making it less suitable for trace analysis.
The choice between these two methods will ultimately depend on the specific requirements of the analysis, including the expected concentration of iron, the number of samples, available equipment, and the desired level of sensitivity. For high-purity assay of the bulk material, iodometric titration is an excellent choice. For the determination of iron in dilute solutions or when high sample throughput is required, UV-Vis spectrophotometry is the preferred method.
References
efficiency of ferric ammonium sulfate dodecahydrate in dye removal compared to other coagulants
In the critical field of wastewater treatment, particularly within the textile industry, the effective removal of dyes is a paramount challenge. Coagulation-flocculation stands as a widely adopted and effective method for this purpose. This guide provides a detailed comparison of the efficiency of ferric ammonium (B1175870) sulfate (B86663) dodecahydrate against other common coagulants, supported by experimental data and protocols to aid researchers, scientists, and drug development professionals in their work.
Comparative Performance of Coagulants for Dye Removal
The efficiency of a coagulant is determined by several factors, including the type of dye, wastewater composition, coagulant dosage, and pH. The following table summarizes the performance of ferric ammonium sulfate dodecahydrate and other commonly used coagulants based on available research. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is a synthesis from various sources.
| Coagulant | Chemical Formula | Typical Optimal Dosage | Typical Optimal pH | Dye Removal Efficiency (%) | COD Removal Efficiency (%) | Reference |
| This compound | NH₄Fe(SO₄)₂·12H₂O | 180 - 280 mg/L | 10 - 12 | ~90% (for reactive dyes) | Not widely reported | [1] |
| Ferric Chloride | FeCl₃ | 150 - 400 mg/L | 4 - 9 | 98% | 60 - 72% | [2][3] |
| Aluminum Sulfate (Alum) | Al₂(SO₄)₃·18H₂O | 500 - 1100 mg/L | 6.5 - 7 | 68.8 - 75.6% | 33.4 - 36% | [2][3][4] |
| Ferrous Sulfate | FeSO₄·7H₂O | Varies widely | >10 | Generally lower than ferric salts | Varies | [5][6] |
| Polyaluminum Chloride (PAC) | [Al₂(OH)ₙCl₆₋ₙ]ₘ | 100 - 220 mg/L | 7 - 10 | >94% | Not widely reported | [1][6] |
Note: The performance of coagulants can vary significantly based on the specific dye, wastewater matrix, and experimental conditions. The data above should be considered as indicative.
Experimental Protocols
A standardized and meticulous experimental protocol is crucial for the accurate assessment of coagulant performance. The jar test is the most common laboratory procedure for determining the optimal operating conditions for coagulation and flocculation.
Detailed Jar Test Protocol for Coagulant Comparison
1. Preparation of Stock Solutions:
-
Coagulant Stock Solutions (e.g., 1 g/L): Accurately weigh 1.0 g of each coagulant (this compound, ferric chloride, alum, etc.) and dissolve it in deionized water in a 1 L volumetric flask. Fill to the mark with deionized water.
-
Synthetic Dye Wastewater: Prepare a stock solution of the target dye (e.g., 1 g/L) and dilute it to the desired experimental concentration (e.g., 100 mg/L) using tap water or a synthetic wastewater matrix that mimics industrial effluent.
2. Jar Test Apparatus Setup:
-
A standard jar test apparatus with multiple stirrers and beakers (typically 1 L) is used.
-
Fill each beaker with a known volume of the synthetic dye wastewater (e.g., 500 mL).
3. Coagulation and Flocculation Procedure:
-
pH Adjustment: Adjust the initial pH of the wastewater in each beaker to the desired level using dilute HCl or NaOH.
-
Coagulant Addition: While the stirrers are on at a rapid mix speed (e.g., 200-300 rpm), add the predetermined dosages of the coagulant stock solutions to each beaker simultaneously.[7]
-
Rapid Mixing: Continue rapid mixing for a short period (e.g., 1-3 minutes) to ensure uniform dispersion of the coagulant.[8]
-
Slow Mixing (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-50 rpm) for a longer duration (e.g., 15-30 minutes) to promote the formation of flocs.[7][8]
-
Sedimentation: Turn off the stirrers and allow the flocs to settle for a specified period (e.g., 30-60 minutes).[7][8]
4. Sample Analysis:
-
Carefully withdraw a supernatant sample from each beaker from a point below the surface and above the settled sludge.
-
Dye Concentration Measurement: Measure the residual dye concentration in the supernatant using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength (λmax).[9] The percentage of dye removal is calculated using the following formula:
where C₀ is the initial dye concentration and Cₑ is the final dye concentration.
-
COD Measurement: Determine the Chemical Oxygen Demand (COD) of the initial and final samples according to standard methods to evaluate the removal of organic matter.
Coagulation Mechanism
The primary mechanism of dye removal by iron-based coagulants like ferric ammonium sulfate involves the hydrolysis of the ferric iron (Fe³⁺) ions in water to form various hydroxylated species and ultimately, insoluble ferric hydroxide (B78521) precipitates [Fe(OH)₃].[5][10] These precipitates act as a "sweep floc," physically enmeshing and adsorbing the dye molecules, which are then removed from the solution through sedimentation. The ammonium and sulfate ions in ferric ammonium sulfate primarily influence the solution's ionic strength and pH.
Experimental Workflow
The logical flow of an experiment to compare coagulant efficiency follows a systematic progression from preparation to analysis.
References
- 1. VWR Ammonium iron(III) sulphate dodecahydrate ≥98%, TECHNICAL, 1kg | LabMart Limited [labmartgh.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. waterboards.ca.gov [waterboards.ca.gov]
- 5. sugarprocesstech.com [sugarprocesstech.com]
- 6. icontrolpollution.com [icontrolpollution.com]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Coagulation In Wastewater Treatment Process | ChemREADY [getchemready.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ferric Ammonium Sulfate Dodecahydrate
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical waste, such as Ferric Ammonium (B1175870) Sulfate (B86663) Dodecahydrate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.
Ferric ammonium sulfate dodecahydrate, also known as iron alum, is a light violet crystalline solid. Aqueous solutions of this salt are acidic and can cause skin and eye irritation.[1][2] Improper disposal can lead to contamination of soil and water systems.[3] Therefore, it is crucial to follow established disposal protocols.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal Decision Workflow
The primary principle for the disposal of this compound is to adhere to local, state, and federal regulations.[3][4][5] For most laboratories, this will involve collection for disposal by a licensed hazardous waste contractor. However, for small quantities of dilute aqueous solutions, in-lab treatment may be an option, subject to institutional policies and local wastewater regulations.
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters for the in-lab treatment of acidic and iron-containing laboratory waste. It is crucial to consult your institution's specific guidelines and local regulations, as these values can vary.
| Parameter | Guideline Value/Range | Notes |
| pH for Sewer Disposal | 6.0 - 9.0 | This is a common range for neutralized aqueous waste.[4][6][7][8][9] Always verify with local wastewater authority regulations. |
| Iron Concentration | Varies by jurisdiction. Some industrial wastewater limits are around 2 mg/L.[10] Drinking water aesthetic objective is ≤ 0.1 mg/L.[11] | Laboratory wastewater limits may differ. The principle is to minimize environmental release. Precipitation is recommended for solutions with higher iron concentrations. |
| Dilution Ratio (Acidic Solutions) | 1:10 (acid to cold water) | Always add acid to water, never the other way around, to control the exothermic reaction.[6] |
| Post-Neutralization Flush | Flush with at least 20 parts water for every 1 part of neutralized solution. | This ensures adequate dilution in the sanitary sewer system.[4][9] |
Experimental Protocols for In-Lab Waste Treatment
For small quantities of dilute ferric ammonium sulfate solutions, the following in-lab treatment procedures may be permissible.
Protocol 1: Neutralization of Acidic Solution
Solutions of ferric ammonium sulfate are acidic. Before any potential sewer disposal, the solution must be neutralized.
Methodology:
-
Dilution: Slowly add the acidic ferric ammonium sulfate solution to a large volume of cold water, aiming for a dilution ratio of at least 1:10. Perform this in a suitable container within a fume hood.
-
Neutralization: While stirring the diluted solution, slowly add a weak base such as sodium bicarbonate (baking soda) or a 5-10% solution of sodium hydroxide (B78521).[6] Adding the base slowly will control the rate of reaction and any potential off-gassing.
-
pH Monitoring: Use a calibrated pH meter or pH paper to monitor the solution's pH. Continue to add the base in small increments until the pH is within the acceptable range for your local wastewater regulations, typically between 6.0 and 8.0.[6]
-
Disposal: If the neutralized solution meets all local and institutional criteria for sewer disposal, it can be poured down the drain, followed by a large volume of water (at least 20 times the volume of the neutralized solution).[4][9]
Protocol 2: Precipitation of Iron as Ferric Hydroxide
For solutions where the iron concentration is too high for direct sewer disposal, the iron can be precipitated out of the solution.
Methodology:
-
pH Adjustment: In a well-ventilated area, slowly add a solution of sodium hydroxide while stirring the ferric ammonium sulfate solution. Ferric hydroxide, a brownish solid, will begin to precipitate as the pH increases. The optimal pH for iron (III) precipitation is around 3.6.[12]
-
Separation: Allow the precipitate to settle. The solid ferric hydroxide can then be separated from the liquid by decantation or filtration.
-
Solid Waste: The collected ferric hydroxide precipitate should be placed in a clearly labeled, sealed container for disposal as solid hazardous waste through your institution's waste management program.
-
Liquid Waste: The remaining liquid should be tested to ensure the iron concentration is within permissible limits and the pH is neutral before being considered for sewer disposal. If not, it should also be collected for hazardous waste disposal.
Professional Disposal for Solid and Concentrated Waste
Solid this compound, concentrated solutions, and any waste that does not meet the criteria for in-lab treatment must be disposed of as hazardous waste.
Procedure:
-
Collection: Collect all waste, including contaminated labware and PPE, in a designated, clearly labeled, and sealed container.[6]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for pickup by your institution's environmental health and safety office or a licensed hazardous waste disposal company.[6]
By following these procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystem. Always prioritize safety and consult your institution's specific guidelines.
References
- 1. Ammonium Ferric Sulphate | Blog | Reflecta Laboratory Supplies [labequipsupply.co.za]
- 2. lobachemie.com [lobachemie.com]
- 3. laballey.com [laballey.com]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. thermofishersci.in [thermofishersci.in]
- 6. benchchem.com [benchchem.com]
- 7. Lab methods [zoology.ubc.ca]
- 8. ptb.de [ptb.de]
- 9. 7.1.2 Acid Neutralization | Environment, Health and Safety [ehs.cornell.edu]
- 10. researchgate.net [researchgate.net]
- 11. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Iron - Canada.ca [canada.ca]
- 12. upcommons.upc.edu [upcommons.upc.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Ferric Ammonium Sulfate Dodecahydrate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Ferric Ammonium Sulfate Dodecahydrate, including detailed operational and disposal plans. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust by delivering value beyond the product itself.
Essential Safety and Logistical Information
This compound, while a valuable reagent in various laboratory applications, requires careful handling to mitigate potential hazards. It is classified as causing skin and serious eye irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal methods is crucial for a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent direct contact and exposure.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses are required.[1] A face shield should be worn when there is a risk of splashing. | Protects against eye irritation or serious eye damage from dust or splashes.[4] |
| Skin Protection | Wear nitrile or rubber gloves.[4] A lab coat or apron is also necessary.[1] For larger scale operations, a complete chemical-protective suit may be required.[4] | Prevents skin irritation that can result from contact with the chemical.[1] |
| Respiratory Protection | A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[5] A dust mask with a P2 filter is recommended when dust is generated.[6] | Protects the respiratory tract from irritation due to inhalation of dust. |
Quantitative Safety Data
| Parameter | Value | Organization |
| TWA (as Fe) | 1 mg/m³ | Safe Work Australia |
TWA (Time-Weighted Average) is the average exposure over an 8-hour workday.
Experimental Protocols: Handling and Use
This compound is commonly used in analytical chemistry as an indicator and in biochemistry as a catalyst.[8][9][10] The following is a generalized protocol for its use.
Preparation of a Standard Solution:
-
Ventilation: Ensure you are working in a well-ventilated area or under a chemical fume hood.[1]
-
Weighing: Accurately weigh the desired amount of this compound using appropriate tools to avoid generating dust.[1]
-
Dissolving: The substance is soluble in 1% (v/v) aqueous HCl.[8] Slowly add the weighed solid to the acidic solution while stirring to ensure it dissolves completely. Gentle heating may be applied if necessary.[8]
-
Dilution: Once dissolved, dilute the solution to the final desired volume with deionized water in a volumetric flask.
-
Labeling: Clearly label the container with the chemical name, concentration, and date of preparation.
-
Storage: Store the prepared solution in a cool, dry, and well-ventilated area, away from incompatible materials.[1] The recommended storage temperature is between 2-8°C.[11]
Safe Handling and Disposal Workflow
To ensure safety from initial handling to final disposal, a structured workflow should be followed. The diagram below illustrates the key steps in this process.
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Unused or waste this compound should be collected in a suitable, closed, and clearly labeled container for disposal.[1]
-
Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or paper towels, should also be placed in a sealed container for disposal.
-
Regulatory Compliance: All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5] It is advisable to consult with your institution's environmental health and safety department for specific guidance.
-
Empty Containers: Do not reuse empty containers. They should be handled as hazardous waste unless thoroughly decontaminated.
References
- 1. columbuschemical.com [columbuschemical.com]
- 2. lobachemie.com [lobachemie.com]
- 3. lobachemie.com [lobachemie.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. nwsci.com [nwsci.com]
- 7. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mpbio.com [mpbio.com]
- 10. nbinno.com [nbinno.com]
- 11. prochemonline.com [prochemonline.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
